Tribuloside
Description
Properties
Molecular Formula |
C30H26O13 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m0/s1 |
InChI Key |
DVGGLGXQSFURLP-UWMAFTTJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ethnobotanical Uses of Tribulus terrestris Containing Tribuloside: A Technical Guide
Abstract
Tribulus terrestris L. (Zygophyllaceae), a plant with a global distribution, has been a cornerstone of traditional medicine for centuries, particularly in Ayurveda and Traditional Chinese Medicine (TCM).[1][2][3] Its fruits, roots, and leaves are employed to treat a wide array of conditions, including urogenital disorders, cardiovascular ailments, and inflammatory diseases.[3][4] Modern phytochemical analysis has revealed a rich composition of bioactive compounds, notably steroidal saponins (B1172615) and flavonoids.[3][5][6] Among these, the flavonoid glycoside tribuloside has emerged as a compound of significant pharmacological interest.[1][3][7][8] This technical guide provides an in-depth review of the ethnobotanical applications of Tribulus terrestris, with a specific focus on the scientific evidence for the therapeutic activities of this compound, its mechanisms of action, and relevant experimental protocols for its investigation.
Ethnobotanical Landscape of Tribulus terrestris
The traditional uses of Tribulus terrestris are diverse, reflecting its widespread geographical distribution.[3] The plant's applications are deeply rooted in empirical knowledge passed down through generations in various cultures.[3][9]
| Traditional Use Category | Specific Application(s) | Plant Part(s) Used | Traditional System / Region |
| Urogenital & Renal Health | Diuretic, kidney stone expulsion, painful urination, urinary tract infections.[9][10][11][12][13] | Fruit, Root | Ayurveda, TCM, Pakistan, Southern India.[3][9][11] |
| Sexual Function & Virility | Aphrodisiac, erectile dysfunction, low libido, infertility, enhancing virility.[1][2][3][5][12][14][15] | Fruit, Root | Ayurveda, TCM.[2][3][5] |
| Cardiovascular Health | Chest pain (angina), high blood pressure, high cholesterol, poor circulation.[5][10][12][16] | Fruit, Root | Ayurveda, TCM.[5][10][16] |
| Anti-inflammatory | Joint pain (rheumatism), edema, general inflammation.[10][17][18] | Whole Plant, Fruit | Sudan, South Africa.[3][9] |
| Dermatological Health | Skin pruritus (itching), eczema, psoriasis, vitiligo.[3][7][12][19] | Fruit | TCM.[3][7] |
| Tonic & Adaptogen | General vitality, tonic, energizer, anti-stress effects.[1][5][10] | Fruit, Root, Leaves | Ayurveda, TCM.[1][5] |
| Digestive Health | Constipation, flatulence, liver tonic.[5][12] | Fruit | TCM.[5] |
Phytochemistry: this compound
Tribulus terrestris contains a variety of secondary metabolites, including steroidal saponins (protodioscin, diosgenin), alkaloids, and flavonoids.[2][3][5] this compound is a flavonoid glycoside first identified in the fruits and leaves of the plant.[3][8] While much of the plant's historical reputation, particularly concerning sexual function, has been attributed to steroidal saponins, recent research has highlighted the distinct pharmacological activities of its flavonoid constituents like this compound, especially in the context of inflammation and cellular signaling.[7]
Pharmacological Activity and Signaling Pathways of this compound
Scientific validation of this compound's effects is uncovering the molecular mechanisms that may underpin some of the plant's traditional uses, particularly those related to inflammation and tissue repair.
Anti-Inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties. In a study using a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, this compound treatment markedly reduced inflammatory cell infiltration, suppressed key inflammatory factors including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), and repaired damaged alveoli.[7][20] This suggests that this compound modulates the inflammatory cascade at a molecular level, lending scientific credence to the plant's traditional use for inflammatory conditions.[3][17]
Modulation of Key Signaling Pathways
Research indicates that this compound exerts its effects by modulating critical intracellular signaling pathways.
-
PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Network pharmacology and subsequent experimental validation have identified the PI3K-Akt pathway as a critical target for this compound's therapeutic action in acute lung injury.[7] By regulating this pathway, this compound may inhibit apoptosis and promote cell survival, thereby reducing tissue damage.[7]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is deeply involved in cellular responses to inflammatory stimuli. Molecular docking studies have shown a stable interaction between this compound and MAPK3, a key component of this pathway.[7] This suggests this compound's anti-inflammatory effects are mediated, at least in part, through the modulation of the MAPK signaling cascade.[7]
-
PDE/cAMP/PKA Signaling Pathway: In the context of dermatology, this compound has been shown to enhance melanogenesis.[19] It achieves this by inhibiting phosphodiesterase (PDE), which increases intracellular cyclic AMP (cAMP) levels.[19] This activates Protein Kinase A (PKA), leading to the phosphorylation of CREB and subsequent expression of genes involved in melanin (B1238610) production and transport.[19] This mechanism provides a scientific basis for the traditional use of T. terrestris in treating pigmentation disorders like vitiligo.[7][19]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of Tribulus terrestris extracts and this compound.
Table 1: Dosages Used in Preclinical and Clinical Studies
| Study Focus | Model / Subjects | Compound / Extract | Dosage | Duration | Outcome |
| Acute Lung Injury[7] | Male Mice | This compound | 10 mg/mL (dissolved in saline) | N/A (Acute Model) | Reduced inflammatory cell infiltration and suppressed inflammatory cytokines (IL-6, TNF-α, IL-1β).[7][20] |
| Female Sexual Dysfunction[14] | Women with sexual dysfunction | Tribulus terrestris extract | 7.5 mg / day | 4 weeks | Significantly improved desire, arousal, lubrication, and satisfaction.[14] |
| Female Sexual Dysfunction[14] | Postmenopausal women | Tribulus terrestris extract | 750 mg / day | 120 days | Improved desire, arousal/lubrication, and pain; significant increase in free testosterone.[14] |
Table 2: Quantification of Tribulosin (A Related Saponin)
| Analytical Method | Matrix | Compound | Concentration Found |
| HPTLC[21] | Butanol fraction of Tribulus terrestris L. | Tribulosin | 0.193 mg / 100 mg (w/w) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following protocols are derived from key studies on this compound and Tribulus terrestris.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This protocol, adapted from Yang et al. (2024), describes an experimental workflow to validate the anti-inflammatory effects of this compound.[7]
-
Animal Acclimatization: 48 male mice are housed for a 1-week adaptation period under standard laboratory conditions.
-
Group Randomization: Animals are randomly assigned to three groups (n=16 each):
-
Control Group
-
LPS Group (Model)
-
LPS + this compound Group (Treatment)
-
-
Drug and Reagent Preparation:
-
Model Induction and Treatment: The specific timing and route of LPS administration to induce ALI and subsequent treatment with this compound are performed according to the study's design.
-
Sample Collection:
-
Animals are anesthetized, and cardiac perfusion is performed to obtain blood-free lung samples.
-
The right lung undergoes bronchoalveolar lavage (BAL) by flushing with 2 mL of saline to collect bronchoalveolar lavage fluid (BALF).
-
-
Sample Analysis:
-
BALF samples are centrifuged (3000 r/min for 10 minutes).
-
The cell-free supernatants are collected and stored at -80°C.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the expression levels of inflammatory biomarkers (e.g., IL-6, TNF-α, IL-1β) in the supernatants.[7]
-
Molecular Docking Analysis
This protocol outlines the computational steps used to predict the binding affinity between this compound and its protein targets.[7][20]
-
Ligand and Target Preparation:
-
The 2D structure and SMILES number of this compound are obtained from a chemical database like PubChem.[20]
-
The 3D structures of target proteins (e.g., IL6, MAPK3, BCL2) are retrieved from a protein data bank.
-
-
Target Identification: Pharmacological targets for the compound are predicted using databases such as SwissTargetPrediction.[20] Disease-related targets (e.g., for ALI) are identified using databases like GeneCards.[20]
-
Docking Simulation:
-
Software such as AutoDockTools is used to perform the molecular docking simulation, which calculates the binding energy and predicts the interaction pose between this compound and the active site of the target proteins.
-
-
Interaction Visualization: The resulting interactions (e.g., hydrogen bonds) between the ligand and protein residues are visualized and analyzed using software like PyMOL.[7]
HPTLC Method for Phytochemical Quantification
This protocol, adapted from a method for the related saponin (B1150181) tribulosin, illustrates a standard technique for quantifying specific phytochemicals in an extract.[21]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.
-
Mobile Phase: A solvent system of n-propanol: toluene: water: glacial acetic acid in a ratio of 6:2.5:1:0.5 (v/v).
-
Development: Ascending development is performed in a twin-trough chamber.
-
Detection and Quantification:
-
The developed plate is dried and derivatized if necessary to visualize the spots. For tribulosin, yellow spots are observed (Rf 0.46).
-
A densitometer is used to scan the plate at a specific wavelength.
-
A calibration curve is generated using a known standard of the compound in a specific concentration range (e.g., 200-1200 ng for tribulosin).
-
The peak area of the compound in the sample is compared to the calibration curve to determine its concentration.
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for In Vivo ALI Model
Caption: Workflow for assessing the anti-inflammatory effects of this compound in a mouse model of ALI.
Diagram 2: this compound Modulation of the PI3K-Akt Pathway
Caption: this compound may inhibit inflammation-induced apoptosis by modulating the PI3K-Akt pathway.
Diagram 3: this compound's Role in the PDE/cAMP/PKA Melanogenesis Pathway
Caption: this compound promotes melanogenesis by inhibiting PDE, leading to PKA activation.
Conclusion and Future Directions
The ethnobotanical history of Tribulus terrestris is rich and varied, with applications spanning numerous physiological systems. While traditional knowledge provides a valuable roadmap, modern scientific inquiry is beginning to elucidate the specific contributions of its constituent compounds, such as this compound. The demonstrated anti-inflammatory activity of this compound and its ability to modulate key signaling pathways like PI3K-Akt and MAPK provide a plausible molecular basis for the plant's use in inflammatory and tissue-damaging conditions.
For researchers and drug development professionals, this compound represents a promising natural product lead. Future research should focus on:
-
Bioavailability and Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion profile of this compound to optimize dosing and delivery.
-
Clinical Trials: Moving beyond preclinical models to well-designed clinical trials to confirm its efficacy and safety in human populations for conditions such as inflammatory skin disorders or as an adjunct therapy in inflammatory lung conditions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to potentially enhance potency and selectivity for specific molecular targets.
-
Standardization of Extracts: Developing robust analytical methods to ensure that commercial Tribulus terrestris extracts contain standardized, therapeutic quantities of this compound and other key bioactives.
By integrating traditional ethnobotanical knowledge with rigorous pharmacological and clinical investigation, the full therapeutic potential of this compound from Tribulus terrestris can be explored and potentially harnessed for the development of novel therapeutics.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. thewellnessway.com [thewellnessway.com]
- 3. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tribulus Terrestris: An Important Medicinal Herb of Indian Desert [ijraset.com]
- 5. byroninspired.com [byroninspired.com]
- 6. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids of the fruits and leaves of Tribulus terrestris: constitution of this compound | Semantic Scholar [semanticscholar.org]
- 9. florajournal.com [florajournal.com]
- 10. mskcc.org [mskcc.org]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Tribulus: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. Ethnopharmacological Studies of Tribulus Terrestris (Linn). in Relation to Its Aphrodisiac Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caringsunshine.com [caringsunshine.com]
- 17. Tribulus terrestris - an Ethnomedical & Phytochemical Review [gavinpublishers.com]
- 18. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ViewArticleDetail [ijpronline.com]
Tribuloside in Traditional Chinese Medicine: A Technical Guide to its Role in Dermatological Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tribuloside, a key flavonoid glycoside isolated from Tribulus terrestris L. (Bai Ji Li), has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries, prescribed for a variety of ailments including skin disorders characterized by itching and depigmentation such as vitiligo.[1][2] Modern pharmacological studies are beginning to elucidate the molecular mechanisms underpinning these traditional uses, revealing a complex interplay of anti-inflammatory, antioxidant, and immunomodulatory activities. This technical guide synthesizes the current scientific understanding of this compound's action on skin, providing an in-depth analysis of its role in modulating key signaling pathways implicated in dermatological pathologies. We present available quantitative data, detailed experimental methodologies, and visual representations of molecular pathways to support further research and drug development in this promising area.
Traditional Chinese Medicine Perspective
In TCM, Tribulus terrestris is known for its ability to "pacify the liver and extinguish wind," "disperse stagnated liver qi," and "dispel wind and stop itching." These properties make it a primary herb for skin conditions believed to arise from internal imbalances leading to "wind" and "heat" in the skin, manifesting as pruritus (itching) and other inflammatory symptoms. Its use in vitiligo also aligns with its traditional role in promoting pigmentation.[1][2]
Pharmacological Effects on Skin
This compound, along with other saponins (B1172615) from Tribulus terrestris, exhibits a range of effects beneficial for skin health. Preclinical studies suggest it possesses significant antioxidant and anti-inflammatory properties.[3][4] These activities are central to its therapeutic potential in a variety of inflammatory skin conditions.
Anti-inflammatory and Immunomodulatory Effects
Tribulus terrestris extracts, rich in this compound and other saponins, have demonstrated efficacy in animal models of atopic dermatitis (AD).[5] The therapeutic action is attributed to the modulation of mast cell activation and the regulation of inflammatory cell infiltration.[5] Furthermore, studies on other inflammatory conditions have shown that this compound can significantly suppress the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[4] This broad anti-inflammatory profile suggests potential applications in a range of immune-mediated skin diseases like psoriasis and atopic dermatitis.
Photoprotective Effects
Saponins from Tribulus terrestris have been shown to protect human keratinocytes from UVB-induced damage.[6][7][8] This protective mechanism involves the inhibition of apoptosis in normal keratinocytes and is linked to the blockade of UVB-mediated activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8]
Regulation of Melanogenesis
A key finding directly implicating this compound in a specific skin disorder is its role in melanogenesis. Research has demonstrated that this compound can enhance melanin (B1238610) production, promote melanocyte dendricity, and facilitate melanosome transport.[2] This is particularly relevant for the treatment of vitiligo, a depigmenting disorder. The mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of the Protein Kinase A (PKA) pathway.[2]
Quantitative Data on Efficacy
While specific IC50 values for this compound in various skin disorder models are not widely published, the available data from studies on Tribulus terrestris extracts and this compound provide valuable insights into its potency.
| Model System | Bioactive Agent | Assay | Key Findings | Reference |
| Oxazolone-induced Atopic Dermatitis (mice) | 1% Tribulus terrestris fruit extract | Histology, Symptom Scoring | Significantly reduced symptom scores (P < 0.001) and inhibited infiltration of eosinophils and mast cells (P < 0.001). | [5] |
| LPS-induced Acute Lung Injury (mice) | This compound | ELISA | Significantly decreased the levels of TNF-α, IL-6, and IL-1β (P < 0.001) compared to the LPS group. | [4] |
| Human Epidermal Melanocytes (HEMCs) | This compound | Melanin Content Assay | Notably increased melanin production. | [2] |
| UVB-irradiated Normal Human Keratinocytes (NHEK) | Tribulus terrestris saponins | Cell Viability Assay | Significantly increased resistance of NHEK to UVB-induced cell death. | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on skin cells by modulating several critical intracellular signaling pathways.
PDE/cAMP/PKA Pathway in Melanogenesis
In the context of vitiligo, this compound's primary mechanism is the stimulation of melanin synthesis. It inhibits phosphodiesterase (PDE), which leads to an accumulation of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis. MITF then activates the transcription of key melanogenic enzymes such as tyrosinase, leading to increased melanin production.[2]
NF-κB Pathway in Inflammation and Photoprotection
The NF-κB pathway is a central regulator of inflammation. In skin, stimuli like UVB radiation can activate this pathway in keratinocytes, leading to the production of pro-inflammatory cytokines and potentially contributing to photodamage and carcinogenesis. Saponins from Tribulus terrestris, including likely this compound, have been shown to inhibit the activation of NF-κB in response to UVB.[6][7][8] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.
MAPK and PI3K/Akt Pathways in Inflammation
Evidence from studies on acute lung injury suggests that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[4] These pathways are also crucial in skin inflammation. The MAPK pathway, including p38 and JNK, is activated by cellular stress and inflammatory cytokines, leading to further inflammation. The PI3K/Akt pathway is involved in cell survival and proliferation, and its dysregulation can contribute to the hyperproliferation of keratinocytes seen in conditions like psoriasis. Molecular docking studies have shown a high binding affinity of this compound to MAPK3, suggesting a direct regulatory role.[4] By inhibiting these pathways, this compound can reduce inflammatory responses and abnormal cell growth in the skin.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays used to evaluate the efficacy of this compound.
In Vitro Model of Atopic Dermatitis in HaCaT Cells
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of Inflammation: To mimic atopic dermatitis-like inflammation, HaCaT cells are stimulated with a cytokine cocktail, typically containing TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL), for 24 hours.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before the addition of the cytokine cocktail.
-
Endpoint Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38) to determine pathway activation.
-
Melanogenesis Assay in Human Epidermal Melanocytes (HEMCs)
-
Cell Culture: HEMCs are cultured in specialized melanocyte growth medium.
-
This compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Endpoint Analysis:
-
Melanin Content Assay: Cells are lysed, and the melanin content is quantified by measuring the absorbance at 475 nm and normalizing to the total protein content.
-
Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by incubating cell lysates with L-DOPA and measuring the formation of dopachrome (B613829) at 475 nm.
-
Western Blot: Expression levels of melanogenesis-related proteins (MITF, tyrosinase) are analyzed.
-
Future Directions and Conclusion
The existing body of research strongly supports the traditional use of Tribulus terrestris and its active component, this compound, in the treatment of skin disorders. The elucidation of its mechanisms of action, particularly its influence on the NF-κB, MAPK, PI3K/Akt, and PDE/cAMP/PKA pathways, provides a solid scientific foundation for its dermatological applications.
Future research should focus on:
-
Conducting dose-response studies with purified this compound in various skin disease models to establish precise efficacy data (e.g., IC50 values).
-
Investigating the synergistic effects of this compound with other compounds from Tribulus terrestris and other TCM herbs.
-
Performing clinical trials to validate the preclinical findings in human subjects with conditions like atopic dermatitis, psoriasis, and vitiligo.
-
Developing optimized topical formulations to enhance the bioavailability of this compound in the skin.
References
- 1. Saponins from Tribulus terrestris L. protect human keratinocytes from UVB-induced damage. | Semantic Scholar [semanticscholar.org]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Fruit Extract of Tribulus terrestris on Skin Inflammation in Mice with Oxazolone-Induced Atopic Dermatitis through Regulation of Calcium Channels, Orai-1 and TRPV3, and Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponins from Tribulus terrestris L. protect human keratinocytes from UVB-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
Tribuloside: A Potential Phosphodiesterase-4 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inflammatory diseases represent a significant global health challenge, and the quest for novel therapeutic agents remains a priority in drug discovery. Phosphodiesterase-4 (PDE4), an enzyme critical in the inflammatory cascade, has emerged as a promising target. This technical guide explores the potential of tribuloside, a natural flavonoid, as a PDE4 inhibitor for the management of inflammatory conditions. Drawing upon recent scientific findings, this document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Introduction: The Role of PDE4 in Inflammation
Phosphodiesterase-4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in modulating the inflammatory response.[1] By hydrolyzing cAMP to its inactive form, AMP, PDE4 effectively dampens the anti-inflammatory signals mediated by cAMP. In immune cells, elevated cAMP levels are associated with the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the promotion of anti-inflammatory mediators.[2] Therefore, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn attenuates the inflammatory cascade, making PDE4 a validated therapeutic target for a range of inflammatory diseases.
This compound, a flavonoid glycoside primarily isolated from Tribulus terrestris L., has demonstrated significant anti-inflammatory properties.[3] Recent evidence now points towards its role as a phosphodiesterase inhibitor, suggesting a direct mechanism for its observed therapeutic effects.[1][3]
This compound as a PDE4 Inhibitor: Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting phosphodiesterase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream suppression of inflammatory pathways.
A key study has confirmed the inhibitory effect of this compound on PDE activity using a PDE-Glo™ Assay.[1] Furthermore, a commercially available source of this compound has specified its inhibitory activity against PDE4 with a half-maximal inhibitory concentration (IC50) of 6 μM.[3] This positions this compound as a compound of interest for further investigation as a selective PDE4 inhibitor.
The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.
Figure 1. Proposed signaling pathway of this compound's anti-inflammatory action.
Quantitative Data
The following tables summarize the quantitative data available for the inhibitory effects of this compound and related compounds on PDE4 and inflammatory markers.
Table 1: PDE4 Inhibitory Activity of this compound
| Compound | Target | IC50 Value | Assay Method | Reference |
| This compound | PDE4 | 6 μM | Not specified | [3] |
| This compound | PDE (isoform not specified) | Inhibitory effect confirmed | PDE-Glo™ Assay | [1] |
Table 2: Anti-inflammatory Effects of this compound and Derivatives
| Compound | Cell Line | Stimulant | Concentration | Effect on Pro-inflammatory Markers | Reference |
| 3-cinnamoylthis compound | RAW 264.7 macrophages | LPS | Not specified | Inhibition of TNF-α, IL-1β, and IL-6 (mRNA and protein levels) | [4] |
| Tribulusamide D | RAW 264.7 macrophages | LPS (0.5 µg/ml) | 25-100 µM | Dose-dependent reduction of IL-6 and TNF-α | [5][6] |
| This compound | Mouse model | LPS | 10 mg/kg | Improvement of acute lung injury | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound as a PDE4 inhibitor.
PDE4 Inhibition Assay (In Vitro)
A common method to determine the in vitro inhibitory activity of a compound against PDE4 is the PDE-Glo™ Phosphodiesterase Assay.
Principle: The assay measures the amount of cAMP remaining after a reaction with a phosphodiesterase. The remaining cAMP is used to activate a cAMP-dependent protein kinase, which catalyzes the transfer of phosphate (B84403) from ATP to a substrate. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
PDE Reaction:
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle control.
-
Add a solution containing purified recombinant human PDE4 enzyme.
-
Initiate the reaction by adding a solution of cAMP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the PDE reaction by adding a termination buffer containing a broad-spectrum PDE inhibitor (e.g., IBMX).
-
Add the detection solution containing protein kinase A and its substrate.
-
Incubate to allow for the kinase reaction.
-
Add a luciferin-luciferase reagent (e.g., Kinase-Glo®) to measure the remaining ATP.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2. Workflow for in vitro PDE4 inhibition assay.
Cellular Anti-inflammatory Assay
This protocol describes the evaluation of this compound's ability to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for this purpose.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specific duration (e.g., 1-2 hours).
-
-
Inflammatory Stimulation:
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 0.5 µg/mL.
-
Incubate the cells for a period sufficient to induce cytokine production (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the cytokine concentrations from the ELISA data.
-
Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
-
Figure 3. Workflow for cellular anti-inflammatory assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound with PDE4 inhibitory activity. Its ability to suppress key pro-inflammatory cytokines in cellular models of inflammation further supports its potential as a therapeutic agent for inflammatory diseases.
Future research should focus on:
-
Isoform Selectivity: Determining the selectivity profile of this compound against all PDE4 isoforms (A, B, C, and D) is crucial, as isoform-selective inhibitors may offer an improved therapeutic window with fewer side effects.
-
In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models of inflammatory diseases are necessary to validate the therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its derivatives could lead to the development of more potent and selective PDE4 inhibitors.
-
Pharmacokinetics and Safety: A thorough evaluation of the pharmacokinetic properties and safety profile of this compound is essential for its further development as a drug candidate.
References
- 1. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of phosphodiesterase isoforms III or IV suppress islet-cell nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tribuloside in Acute Lung Injury: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge characterized by widespread inflammation, damage to the alveolar-capillary barrier, and severe respiratory failure. With limited effective pharmacological interventions, there is a pressing need for novel therapeutic agents. Tribuloside, a natural flavonoid extracted from Tribulus terrestris, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the mechanism of action of this compound in preclinical models of acute lung injury, focusing on its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Core Mechanism of Action
This compound exerts its protective effects in acute lung injury through a multi-targeted approach, primarily by mitigating the inflammatory cascade, reducing oxidative stress, and inhibiting apoptosis of lung epithelial and endothelial cells. Experimental evidence from lipopolysaccharide (LPS)-induced ALI mouse models indicates that this compound's therapeutic potential is linked to its ability to modulate key signaling pathways, including PI3K-Akt, MAPK, and TNF signaling.[1]
Anti-Inflammatory Effects
A hallmark of ALI is the excessive infiltration of inflammatory cells and the release of pro-inflammatory cytokines.[1] this compound has been shown to significantly suppress the levels of key inflammatory mediators in the bronchoalveolar lavage fluid (BALF) of ALI models.[1] This anti-inflammatory action helps to reduce lung tissue damage and improve overall lung function.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, plays a crucial role in the pathogenesis of ALI. While direct quantitative data for this compound is not yet available, studies on extracts from Tribulus terrestris suggest a potent antioxidant capacity, which is likely a key component of this compound's mechanism. This includes the potential to enhance the activity of endogenous antioxidant enzymes and reduce lipid peroxidation.
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, of alveolar epithelial and endothelial cells contributes to the breakdown of the alveolar-capillary barrier in ALI. This compound is predicted to inhibit apoptosis, a claim supported by molecular docking studies showing a high affinity for the anti-apoptotic protein Bcl-2.[1] By preventing cell death, this compound helps to preserve the integrity of the lung tissue.
Quantitative Data Summary
While the primary study on this compound in ALI confirmed statistically significant reductions in inflammatory cytokines (p < .001), it did not publish the specific concentration data.[1] The following tables present representative data from studies on other flavonoids or extracts from Tribulus terrestris in inflammatory and oxidative stress models to illustrate the potential magnitude of these effects.
Table 1: Effect on Pro-Inflammatory Cytokines in BALF
| Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | Low/Undetectable | Low/Undetectable | Low/Undetectable |
| ALI Model (LPS) | Markedly Elevated | Markedly Elevated | Markedly Elevated |
| ALI Model + this compound | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Note: This table is a qualitative representation based on findings that this compound significantly suppresses these cytokines.[1] Specific quantitative values for this compound are not currently available in the cited literature. |
Table 2: Effect on Oxidative Stress Markers in Lung Tissue
| Group | SOD (U/mg protein) | MDA (nmol/mg protein) | GPx (U/mg protein) |
| Control | High | Low | High |
| ALI Model (LPS) | Significantly Decreased | Significantly Increased | Significantly Decreased |
| ALI Model + this compound | Potentially Increased | Potentially Decreased | Potentially Increased |
| Note: This table is based on the known antioxidant properties of flavonoids and extracts from Tribulus terrestris. Specific quantitative data for this compound in an ALI model is needed for confirmation. |
Table 3: Effect on Apoptosis Markers in Lung Tissue
| Group | Bcl-2 Expression | Cleaved Caspase-3 Expression |
| Control | Normal | Low |
| ALI Model (LPS) | Decreased | Increased |
| ALI Model + this compound | Potentially Increased (Inhibited decrease) | Potentially Decreased |
| Note: This table is based on the predicted interaction of this compound with Bcl-2.[1] Further experimental validation is required to quantify these effects. |
Experimental Protocols
The following protocols are standard methodologies used in the investigation of this compound and other potential therapeutic agents in preclinical ALI models.
Lipopolysaccharide (LPS)-Induced ALI Mouse Model
This is the most common model to simulate the inflammatory aspects of gram-negative bacterial pneumonia-induced ALI.
-
Animal Preparation: C57BL/6 mice (or other suitable strains) are anesthetized.
-
LPS Instillation: A non-lethal dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline is administered intratracheally to induce lung injury. Control animals receive sterile saline.
-
This compound Administration: this compound is administered to the treatment group, typically via intraperitoneal injection or oral gavage, at a predetermined dose and time course relative to the LPS challenge.
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 24 or 48 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis and cell counts. Lung tissues are harvested for histological examination, protein expression analysis (Western blot), and measurement of oxidative stress markers.
Measurement of Inflammatory Cytokines
The concentrations of IL-6, TNF-α, and IL-1β in the BALF are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Assessment of Oxidative Stress
-
Malondialdehyde (MDA) Assay: Lung tissue homogenates are used to measure MDA levels, an indicator of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity: The activity of these key antioxidant enzymes in lung tissue homogenates is determined using specific commercial assay kits.
Evaluation of Apoptosis
-
Western Blot Analysis: Lung tissue lysates are subjected to SDS-PAGE and transferred to a membrane. The expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3 are detected using specific primary and secondary antibodies.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining of lung tissue sections can be used to visualize and quantify apoptotic cells.
Signaling Pathways and Visualizations
The protective effects of this compound in ALI are attributed to its modulation of several key intracellular signaling pathways.
Experimental Workflow
Caption: Workflow for investigating this compound in an LPS-induced ALI mouse model.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial regulator of cell survival and apoptosis. In ALI, its activation can be protective. This compound is thought to promote this pathway, potentially leading to the inhibition of apoptosis.
Caption: this compound's potential activation of the pro-survival PI3K-Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is heavily involved in the inflammatory response. Overactivation of this pathway in ALI leads to the production of inflammatory cytokines. This compound is suggested to inhibit this pathway, thereby reducing inflammation.
Caption: this compound's proposed inhibitory effect on the MAPK signaling cascade.
TNF Signaling Pathway
Tumor Necrosis Factor (TNF) is a potent pro-inflammatory cytokine that binds to its receptor (TNFR1) to initiate a signaling cascade leading to inflammation and, in some cases, apoptosis. This compound's anti-inflammatory effects are partly due to the downregulation of TNF-α and potential interference with its signaling pathway.
Caption: this compound's role in mitigating TNF-α-mediated inflammation.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for acute lung injury in preclinical models by targeting key pathological processes: inflammation, oxidative stress, and apoptosis. Its mechanism of action appears to be centered on the modulation of the PI3K-Akt, MAPK, and TNF signaling pathways. While the initial findings are promising, further research is required to fully elucidate its molecular interactions and to obtain precise quantitative data on its efficacy. Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in a wider range of ALI models. These efforts will be crucial for translating the potential of this compound into a viable clinical therapy for this devastating condition.
References
Tribuloside's Pro-Melanogenic Effects via the PDE/cAMP/PKA Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which tribuloside, a natural flavonoid derived from Tribulus terrestris L., enhances melanogenesis. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows. The information presented is based on studies conducted on human epidermal melanocytes (HEMCs), zebrafish models, and human skin samples, highlighting this compound's potential as a therapeutic agent for pigmentation disorders like vitiligo.[1]
Core Mechanism of Action
This compound exerts its pro-melanogenic effects by acting on the phosphodiesterase (PDE)/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway.[1] The core mechanism involves the inhibition of PDE, an enzyme responsible for the degradation of cAMP. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP levels activates PKA, which in turn stimulates the phosphorylation of the cAMP-response element binding protein (CREB).[1] Activated, phosphorylated CREB (p-CREB) then upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and melanogenesis.[1][2][3] MITF subsequently increases the transcription of key melanogenic enzymes and proteins, including tyrosinase, Rab27a, and cell division cycle protein 42 (Cdc42).[1] This cascade of events ultimately facilitates melanogenesis, enhances melanocyte dendricity, and promotes melanosome transport.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway in melanocytes.
Quantitative Data Summary
The effects of this compound on key melanogenesis markers were evaluated in human epidermal melanocytes (HEMCs). The data demonstrates a dose-dependent increase in melanin (B1238610) content and tyrosinase activity.
Table 1: Effect of this compound on Melanin Content in HEMCs
| This compound Concentration | Melanin Content (% of Control) |
| 0 µM (Control) | 100.0 |
| 10 µM | Data not available in abstract |
| 25 µM | Data not available in abstract |
| 50 µM | Data not available in abstract |
| Positive Control (e.g., α-MSH) | Data not available in abstract |
Table 2: Effect of this compound on Tyrosinase Activity in HEMCs
| This compound Concentration | Tyrosinase Activity (% of Control) |
| 0 µM (Control) | 100.0 |
| 10 µM | Data not available in abstract |
| 25 µM | Data not available in abstract |
| 50 µM | Data not available in abstract |
| Positive Control (e.g., L-DOPA) | Data not available in abstract |
Table 3: Effect of this compound on cAMP Levels and PDE Activity
| Assay | This compound Concentration | Outcome |
| PDE-Glo Assay | Concentration not specified | Inhibitory effect on PDE confirmed.[1] |
| cAMP Assay | Concentration not specified | Increased intracellular cAMP levels.[1] |
(Note: Specific quantitative values from the study were not available in the provided search results. The tables are structured to be populated with such data upon access to the full publication.)
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects.[1]
Cell Culture
-
Cell Line: Human Epidermal Melanocytes (HEMCs).[1]
-
Culture Medium: Standard melanocyte growth medium.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[4]
-
Treatment: HEMCs are treated with varying concentrations of this compound for specified time periods before being harvested for subsequent assays.
Melanin Content Assay
This assay quantifies the melanin pigment produced by cultured melanocytes.
-
Cell Harvesting: After treatment with this compound, HEMCs are washed with phosphate-buffered saline (PBS) and harvested.
-
Cell Lysis: The cell pellet is disrupted by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, with protease inhibitors).[5]
-
Pigment Pelleting: The lysate is centrifuged at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the insoluble pigment.[5]
-
Washing: The pigment pellet is rinsed with a mixture of ethanol:ether (1:1) to remove lipids.[5]
-
Solubilization: The washed pellet is dissolved in a solubilization buffer (e.g., 2 M NaOH with 20% DMSO) by heating at 60-80°C.[5]
-
Quantification: The absorbance of the dissolved melanin solution is measured using a microplate reader at a wavelength of 492 nm.[5]
-
Normalization: Melanin content is often normalized to the total protein content of the cell lysate to account for differences in cell number.[5]
Tyrosinase Activity (L-DOPA Oxidation) Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, by monitoring the oxidation of its substrate, L-DOPA.[1]
-
Lysate Preparation: HEMCs are lysed using a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in phosphate (B84403) buffer) and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined (e.g., via Bradford or BCA assay) for normalization.
-
Reaction Setup: A specific amount of cell lysate (e.g., 50 µg protein) is added to the wells of a 96-well plate.
-
Substrate Addition: A solution of L-DOPA (e.g., 5 mM) is added to each well to initiate the enzymatic reaction.[6]
-
Incubation: The plate is incubated at 37°C for 1 hour.[6]
-
Measurement: The formation of dopachrome, an orange/brown product, is measured by reading the absorbance at 475-490 nm using a microplate reader.[7][8] The rate of change in absorbance is proportional to tyrosinase activity.[7]
PDE-Glo™ Phosphodiesterase Assay
This commercial assay is used to measure the activity of phosphodiesterase enzymes.
-
Reaction Initiation: The PDE enzyme (from cell lysates or purified) is incubated with a cAMP substrate in a reaction buffer.
-
Termination & Detection: A detection solution containing protein kinase A (PKA) is added. The amount of cAMP remaining after the PDE reaction determines the level of PKA activation.
-
ATP Measurement: A Kinase-Glo® Reagent is added to terminate the PKA reaction and measure the amount of remaining ATP via a luciferase-based reaction.[9]
-
Signal Reading: The luminescent signal is read on a luminometer. A lower signal indicates higher PDE activity (more cAMP was degraded, leaving less to inhibit PKA, thus more ATP was consumed). This compound's inhibitory effect would result in a higher luminescence signal compared to the untreated control.
cAMP Assay
This assay measures the intracellular concentration of cyclic AMP.
-
Cell Stimulation: HEMCs are treated with this compound for a specified period to modulate cAMP levels.
-
Cell Lysis: Cells are lysed to release the intracellular cAMP.[9]
-
Competitive Binding: The assay is typically a competitive immunoassay. The cAMP from the cell lysate competes with a labeled cAMP tracer (e.g., biotin-cAMP) for binding to a limited number of anti-cAMP antibody sites.[10]
-
Detection: The signal generated is inversely proportional to the amount of cAMP in the cell sample. Detection can be based on luminescence (e.g., cAMP-Glo™ Assay), fluorescence, or other methods.[9][10]
-
Quantification: A standard curve using known concentrations of cAMP is used to determine the absolute concentration in the samples.[9]
PKA Activity Assay
PKA activity can be assessed directly using kinase activity kits or indirectly by measuring the phosphorylation of its downstream targets.
-
Sample Preparation: Cell lysates are prepared from HEMCs treated with or without this compound.
-
Assay Principle (ELISA-based): A specific PKA substrate peptide is pre-coated onto microplate wells.[11]
-
Kinase Reaction: The cell lysate containing PKA is added to the wells along with ATP to start the phosphorylation reaction.[11]
-
Detection: A phospho-specific antibody that recognizes only the phosphorylated form of the substrate is added.[11] This is followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[11]
-
Signal Generation: A colorimetric or chemiluminescent substrate is added, and the signal is measured. The signal intensity is directly proportional to the PKA activity in the sample.[11]
-
Indirect Method (Western Blot): Alternatively, PKA activity is inferred by using Western blotting to detect the levels of phosphorylated CREB (p-CREB), a direct downstream target of PKA.[1] An increase in the p-CREB/total CREB ratio indicates increased PKA activity.
Experimental Workflow
The overall workflow for investigating the effects of this compound involves a series of in vitro assays progressing from cellular phenotypic changes to the elucidation of the specific molecular pathway.
Caption: General workflow for this compound mechanism analysis.
Conclusion
The available evidence strongly indicates that this compound enhances melanogenesis by inhibiting PDE, which activates the cAMP/PKA signaling cascade, leading to the upregulation of MITF and its downstream melanogenic targets.[1] This mechanism supports its potential for development as a treatment for hypopigmentation disorders. Further research, including detailed dose-response studies and clinical trials, is warranted to fully establish its therapeutic efficacy and safety profile.
References
- 1. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of Melanogenesis Cascade for Identifying Pathophysiology and Therapeutic Approach of Pigmentary Disorders and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. promega.com [promega.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Tribuloside: An In-depth Technical Guide to its Antioxidant and Free Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside found in the medicinal plant Tribulus terrestris L. (Zygophyllaceae), is a subject of growing interest within the scientific community.[1][2] Traditionally, Tribulus terrestris has been used in various medicinal systems, including Chinese, Indian, and European, to address a range of health concerns.[3] The plant's therapeutic applications are often attributed to its rich content of bioactive compounds, particularly steroidal saponins (B1172615) and flavonoids, which are believed to possess a wide array of pharmacological effects, including diuretic, hypotensive, anti-inflammatory, anticancer, and antioxidant properties.[1][4]
This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties associated with this compound, primarily through the lens of research conducted on Tribulus terrestris extracts. It is important to note that while this compound is a known constituent, much of the existing research has focused on the antioxidant capacity of the whole plant extract or its various fractions, rather than on the isolated compound. Therefore, the data and protocols presented herein are largely derived from studies on Tribulus terrestris extracts, offering valuable insights into the potential antioxidant activities of its components, including this compound.
Quantitative Antioxidant Data
The antioxidant potential of Tribulus terrestris extracts has been quantified using various in vitro assays. The following tables summarize the key findings, providing a comparative look at the free radical scavenging capabilities of different extracts. The data is typically presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the extract required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[5]
Table 1: DPPH Radical Scavenging Activity of Tribulus terrestris Extracts
| Extract/Fraction | IC50 Value (µg/mL) | Reference |
| Methanol (B129727) Extract | 71.4 | [3] |
| Ethyl Acetate Fraction | 80 (0.08 mg/mL) | [6] |
Table 2: ABTS Radical Scavenging Activity of Tribulus terrestris Extracts
| Extract/Fraction | IC50 Value (µg/mL) | Reference |
| Ethyl Acetate Fraction | 40 (0.04 mg/mL) | [6] |
Table 3: Other Free Radical Scavenging Activities of Tribulus terrestris Methanol Seed Extract (at 400 µg/mL)
| Assay | % Scavenging Activity | Reference |
| Hydroxyl Radical Scavenging | 36.76% | [7] |
| Ferric Reducing Antioxidant Power (FRAP) | 47.35% | [7] |
Note: The data presented is for various extracts of Tribulus terrestris and not for isolated this compound. The antioxidant activity of the extracts is a result of the synergistic effects of all their bioactive components.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key antioxidant assays cited in the literature for Tribulus terrestris extracts.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[8]
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. This solution should be kept in the dark to prevent degradation.[8]
-
Reaction Mixture: 1 mL of the DPPH solution is added to 3 mL of the plant extract at various concentrations (e.g., 10-2000 µg/mL).[8]
-
Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.[8]
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-VIS spectrophotometer.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control – A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[9] The IC50 value is then determined from a graph of scavenging activity against the concentration of the extract.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant causes a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[9]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol (B145695) or water to an absorbance of 0.70 (± 0.02) at 734 nm.[11]
-
Reaction Mixture: A small volume of the plant extract (e.g., 25 µL) at various concentrations is added to a larger volume of the diluted ABTS•+ solution (e.g., 250 µL).[9]
-
Incubation: The mixture is allowed to stand for a short period (e.g., 4-5 minutes).[9][11]
-
Measurement: The absorbance is measured at 734 nm.[11]
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Superoxide (B77818) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O2•−). In the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system, superoxide radicals are generated, which then reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) dye. The presence of antioxidants inhibits this reduction.
Protocol:
-
Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer, NBT solution, NADH solution, and the plant extract at various concentrations.
-
Initiation of Reaction: The reaction is started by adding PMS solution to the mixture.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: The absorbance is measured at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the extract.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay is used to measure the extent of lipid peroxidation, a key process in oxidative stress. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Protocol:
-
Induction of Lipid Peroxidation: Lipid peroxidation is induced in a suitable biological sample (e.g., liver homogenate) using an oxidizing agent like FeCl2-ascorbic acid.[12]
-
Reaction with TBA: The plant extract at various concentrations is added to the sample, followed by the addition of a solution containing TBA.
-
Heating: The mixture is heated in a water bath (e.g., at 95°C) for a specific duration to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: The mixture is cooled, and centrifugation may be used to pellet any precipitate.
-
Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with that of the control group where peroxidation was induced without any antioxidant.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assays
Caption: A generalized workflow for assessing the antioxidant activity of plant extracts.
Potential Signaling Pathways Modulated by Tribulus terrestris Constituents
Research on Tribulus terrestris extracts suggests that its components may exert their biological effects, including anti-inflammatory and potentially antioxidant actions, through the modulation of key signaling pathways such as PI3K-AKT and MAPK.[1]
Caption: Potential modulation of PI3K-AKT and MAPK pathways by T. terrestris bioactives.
Conclusion and Future Directions
The available scientific literature strongly suggests that extracts from Tribulus terrestris possess significant antioxidant and free radical scavenging properties. These activities are attributed to the presence of a variety of bioactive compounds, including flavonoids like this compound. The data from DPPH, ABTS, and other antioxidant assays consistently demonstrate the potential of these extracts to mitigate oxidative stress in vitro.
However, a notable gap in the current research is the lack of studies focusing specifically on the antioxidant and free radical scavenging properties of isolated this compound. While the data from Tribulus terrestris extracts provide a valuable foundation, future research should aim to isolate and purify this compound to quantify its intrinsic antioxidant capacity. Such studies would be instrumental in elucidating the specific contribution of this compound to the overall antioxidant profile of Tribulus terrestris and would provide a more precise understanding of its potential as a therapeutic agent for conditions associated with oxidative stress. For drug development professionals, this represents a promising area for further investigation and potential innovation.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsdjournal.org [rsdjournal.org]
- 7. sngasc.ac.in [sngasc.ac.in]
- 8. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. antioxidant activity ic50: Topics by Science.gov [science.gov]
A Technical Guide to the Anti-inflammatory Signaling Pathways Modulated by Tribuloside
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory properties of Tribuloside, a natural flavonoid derived from Tribulus Terrestris.[1] This guide synthesizes current research to detail the specific signaling cascades modulated by this compound, presenting quantitative data, experimental protocols, and visual pathway diagrams to support further investigation and drug development efforts.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects by modulating a network of interconnected signaling pathways crucial to the inflammatory response. Network pharmacology and molecular docking studies have identified key protein targets, including IL-6, IL-1β, TNF, MAPK3, BCL2, and STAT3.[2] The primary pathways implicated in this compound's mechanism of action are the PI3K-AKT, MAPK, and TNF signaling pathways.[2] Related compounds isolated from Tribulus terrestris, such as Tribulusamide D, have also been shown to inhibit the NF-κB and p38 MAPK pathways.[3][4] This multi-target functionality underscores its potential as a potent anti-inflammatory agent.
Inhibition of Pro-inflammatory Cytokine Production
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has been demonstrated to significantly suppress the expression and release of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] In animal models of lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound administration markedly reduced the levels of these cytokines in bronchoalveolar lavage fluid.[2] This inhibitory action is central to its therapeutic effect, as these cytokines are pivotal mediators of the inflammatory cascade.[2][5]
Modulation of Key Signaling Pathways
This compound's ability to suppress cytokine production is a direct result of its influence on upstream signaling pathways that regulate gene transcription and cellular inflammatory responses.
PI3K-AKT Signaling Pathway
The PI3K-AKT pathway is a critical regulator of cell survival, apoptosis, and inflammatory responses.[2] In the context of acute lung injury, this pathway's activation can lead to pathological events.[2] KEGG enrichment analysis has identified the PI3K-AKT pathway as a primary target of this compound.[2] By inhibiting this pathway, this compound may control downstream targets like BCL2, thereby promoting cell survival and reducing tissue damage during severe inflammation.[2]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, which includes cascades like p38, is fundamentally involved in the inflammatory response.[2][6] Molecular docking studies revealed that this compound binds with high affinity and stability to MAPK3.[2] Furthermore, the related compound Tribulusamide D has been shown to mediate its anti-inflammatory effects by inactivating p38 MAPK.[3] This inhibition prevents the downstream activation of transcription factors that drive the expression of inflammatory genes.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[3] While direct evidence for this compound is emerging, studies on Tribulusamide D demonstrate a clear mechanism involving the inhibition of NF-κB's nuclear localization.[3][4] By preventing the translocation of NF-κB into the nucleus, Tribulusamide D effectively blocks the transcription of a wide array of pro-inflammatory mediators, including iNOS, COX-2, and various cytokines.[3] This is a critical control point in the inflammatory response.
Quantitative Data Summary
The anti-inflammatory effects of this compound and related compounds have been quantified in various experimental models. The tables below summarize key findings.
Table 1: Effect of this compound on Cytokine Levels in LPS-Induced ALI in Mice [2]
| Cytokine | Control Group | LPS Group | LPS + this compound Group | P-value (LPS vs LPS+Trib.) |
|---|---|---|---|---|
| IL-1β | Low | Significantly Increased | Significantly Decreased | < 0.001 |
| TNF-α | Low | Significantly Increased | Significantly Decreased | < 0.001 |
| IL-6 | Low | Significantly Increased | Significantly Decreased | < 0.001 |
Note: Specific concentration values were represented graphically in the source material. This table reflects the reported statistical significance.
Table 2: Effect of Tribulusamide D on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages [3]
| Mediator | Treatment | Result |
|---|---|---|
| Nitric Oxide (NO) | Tribulusamide D (25-100 µM) | Dose-dependent inhibition of production |
| Prostaglandin E2 (PGE2) | Tribulusamide D (25-100 µM) | Dose-dependent inhibition of production |
| iNOS Expression | Tribulusamide D (100 µM) | Significant reduction in mRNA and protein |
| COX-2 Expression | Tribulusamide D (100 µM) | Significant reduction in mRNA and protein |
Table 3: Effect of 3-Cinnamoylthis compound (3-CT) on Cytokines in LPS-Stimulated RAW 264.7 Macrophages [7][8]
| Cytokine | Treatment | Result |
|---|---|---|
| TNF-α | 3-CT (10 µM) | Significant decrease in mRNA and protein levels |
| IL-1β | 3-CT (10 µM) | Significant decrease in mRNA and protein levels |
| IL-6 | 3-CT (10 µM) | Significant decrease in mRNA and protein levels |
Experimental Protocols
The following section details the methodologies used in the key experiments cited in this guide.
In Vivo Model: LPS-Induced Acute Lung Injury (ALI)[2]
This model is used to assess the efficacy of anti-inflammatory compounds in a living organism, simulating a severe inflammatory condition in the lungs.
-
Animal Model: Male mice (48 total) were acclimatized for one week and then randomly assigned to three groups (n=16 each): Control, LPS, and LPS + this compound.
-
Drug Preparation and Administration:
-
This compound (CAS: 22153-44-2) was dissolved in saline to a concentration of 10 mg/mL.
-
LPS was suspended in saline to a concentration of 3.5 mg/mL.
-
The LPS and LPS + this compound groups received LPS to induce ALI. The treatment group subsequently received this compound.
-
-
Sample Collection: At specified time points (e.g., 3 or 7 days), mice were anesthetized. Cardiac perfusion was performed to obtain blood-free lung samples. The right lung underwent bronchoalveolar lavage (BAL) by flushing with 2 mL of saline to collect bronchoalveolar lavage fluid (BALF).
-
Sample Analysis:
-
BALF was centrifuged at 3000 r/min for 10 minutes.
-
The cell-free supernatant was stored at -80°C.
-
Enzyme-Linked Immunosorbent Assay (ELISA) was performed on the supernatant to quantify the protein expression levels of IL-1β, TNF-α, and IL-6.
-
Lung tissue was processed for histological analysis to assess inflammation, fibrosis, and alveolar structure.
-
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages[3][7]
This cell-based assay allows for the detailed investigation of molecular mechanisms in a controlled environment.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated for a specified time (e.g., 1 hour) with varying concentrations of the test compound (e.g., this compound, Tribulusamide D) or a vehicle control.
-
Inflammation is induced by adding LPS (e.g., 0.5 µg/ml) to the media, excluding the non-stimulated control wells.
-
Cells are incubated for a further period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Assay: The culture supernatant is collected, and NO production is measured indirectly by quantifying nitrite (B80452) using the Griess reagent.
-
Cytokine Measurement (ELISA): Protein levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.
-
Gene Expression (RT-PCR): Cells are lysed, and total RNA is extracted. Reverse transcription is performed, followed by polymerase chain reaction to measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α).
-
Protein Expression (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific primary antibodies against target proteins (e.g., p-p38, iNOS, NF-κB) to determine their expression and phosphorylation status.
-
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a promising natural compound with significant anti-inflammatory properties. Its mechanism of action is multifaceted, involving the simultaneous modulation of several key inflammatory signaling pathways, including PI3K-AKT, MAPK, and TNF signaling. Studies on closely related analogues also confirm potent inhibition of the NF-κB pathway. This multi-target approach may offer a therapeutic advantage over single-target agents.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Establishing a precise dose-response relationship and IC50 values for this compound in various inflammatory models.
-
Conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its bioavailability and in vivo stability.
-
Exploring its efficacy in other chronic inflammatory disease models, such as arthritis or inflammatory bowel disease.
-
Synthesizing analogues to optimize potency and drug-like properties.
By continuing to elucidate its complex mechanisms, the scientific community can pave the way for the development of this compound-based therapeutics for a range of inflammatory disorders.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells | springermedizin.de [springermedizin.de]
- 6. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribuloside's Interaction with Cellular Targets in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. There is a growing interest in the therapeutic potential of natural compounds to address these conditions. Tribuloside, a flavonoid glycoside primarily found in Tribulus terrestris, has been investigated for various pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with cellular targets relevant to metabolic diseases. While direct evidence for this compound's modulation of key metabolic regulators is still emerging, this document synthesizes the available preclinical and clinical data on Tribulus terrestris extracts and their saponin (B1150181) constituents, postulating the potential mechanisms of action for this compound. This guide also details relevant experimental protocols and visualizes key signaling pathways to facilitate further research and drug development efforts in this area.
Introduction to this compound and Metabolic Diseases
Metabolic diseases are characterized by dysregulation of glucose and lipid metabolism, often associated with insulin (B600854) resistance, chronic low-grade inflammation, and oxidative stress. Key cellular signaling pathways and transcriptional regulators, such as AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor-gamma (PPARγ), and sterol regulatory element-binding protein 1c (SREBP-1c), are central to the pathophysiology of these diseases.
This compound is a flavonoid glycoside found in Tribulus terrestris, a plant that has been used in traditional medicine for various ailments. Preclinical studies and some clinical trials on Tribulus terrestris extracts have suggested potential benefits in metabolic disorders, including hypoglycemic and lipid-lowering effects. These effects are often attributed to the plant's rich content of steroidal saponins (B1172615), of which this compound is a component.
Potential Cellular Targets of this compound in Metabolic Regulation
While direct molecular studies on isolated this compound in metabolic diseases are limited, research on Tribulus terrestris extracts and saponins points towards several potential cellular targets.
Inhibition of Carbohydrate-Digesting Enzymes
One of the proposed mechanisms for the hypoglycemic effect of Tribulus terrestris is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. Although a specific IC50 value for this compound is not available, flavonoids as a class are known to inhibit α-glucosidase.
Modulation of Key Metabolic Signaling Pathways
AMP-Activated Protein Kinase (AMPK): AMPK is a central energy sensor in cells. Its activation switches on catabolic pathways to produce ATP while switching off anabolic pathways. In the context of metabolic diseases, AMPK activation can lead to increased glucose uptake in muscle cells, enhanced fatty acid oxidation, and decreased gluconeogenesis and lipogenesis in the liver. Saponin-rich extracts of Tribulus terrestris have been shown to alleviate insulin resistance, an effect often mediated by AMPK activation[1].
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ): PPARγ is a nuclear receptor that is a master regulator of adipogenesis and is critically involved in insulin sensitivity and glucose homeostasis. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are potent insulin sensitizers. Natural compounds, including flavonoids, have been investigated as PPARγ modulators.
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis in the liver. Overexpression or hyperactivity of SREBP-1c is associated with the development of hepatic steatosis (fatty liver). Inhibition of the SREBP-1c pathway is a therapeutic strategy for NAFLD. AMPK activation is known to suppress SREBP-1c activity.
The potential interplay of this compound with these pathways is further supported by its known effects on other signaling cascades. For instance, this compound has been shown to act on the phosphoinositide 3-kinase (PI3K)/Akt pathway in the context of acute lung injury. The PI3K/Akt pathway is a crucial component of insulin signaling, promoting glucose uptake and utilization. Furthermore, this compound's activity on the PDE/cAMP/PKA pathway in melanogenesis could also have metabolic implications, as cAMP is a key second messenger in the regulation of glucose and lipid metabolism.
Quantitative Data
Currently, there is a lack of publicly available quantitative data (e.g., IC50, EC50, Ki) for the direct interaction of isolated this compound with key cellular targets in metabolic diseases. The following table summarizes the effects observed with Tribulus terrestris extracts in human studies.
| Study Parameter | Intervention | Dosage | Duration | Key Findings | Reference |
| Fasting Blood Glucose, 2-hour Postprandial Glucose, Glycosylated Hemoglobin | Hydroalcoholic extract of T. terrestris | 1000 mg/day | 3 months | Significant reduction in blood glucose levels compared to placebo. | [2] |
| Total Cholesterol, LDL | Hydroalcoholic extract of T. terrestris | 1000 mg/day | 3 months | Significant reduction in total cholesterol and LDL compared to placebo. | [2] |
| Triglycerides, HDL | Hydroalcoholic extract of T. terrestris | 1000 mg/day | 3 months | No significant effect observed. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the interaction of this compound with cellular targets in metabolic diseases.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of α-glucosidase.
-
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or test compound)
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.
-
In a 96-well plate, add a solution of α-glucosidase to each well.
-
Add different concentrations of this compound (or acarbose for the positive control, or buffer for the negative control) to the wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.
-
Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound, and the uptake of a labeled glucose analog (e.g., radioactive 2-deoxy-D-[³H]glucose or fluorescent 2-NBDG) is measured.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound (or test compound)
-
Insulin (positive control)
-
Krebs-Ringer phosphate buffer (KRP)
-
2-deoxy-D-[³H]glucose or 2-NBDG
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a multi-well plate.
-
Wash the cells with serum-free medium and incubate in the same medium for 2-4 hours to induce a basal state.
-
Wash the cells with KRP buffer.
-
Treat the cells with various concentrations of this compound, insulin, or vehicle control in KRP buffer for 30 minutes at 37°C.
-
Add the labeled glucose analog to each well and incubate for 10-15 minutes at 37°C.
-
Stop the uptake by washing the cells with ice-cold KRP buffer.
-
Lyse the cells.
-
Measure the amount of radioactivity by scintillation counting or fluorescence by a plate reader.
-
Normalize the data to the protein concentration in each well.
-
AMPK Activation Assay by Western Blotting
This assay determines if a compound can induce the activation of AMPK by measuring its phosphorylation state.
-
Principle: Cells (e.g., HepG2 hepatocytes or C2C12 myotubes) are treated with the test compound. Cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK. The phosphorylation of a downstream target, Acetyl-CoA Carboxylase (ACC), can also be assessed.
-
Materials:
-
HepG2 cells or C2C12 myotubes
-
This compound (or test compound)
-
AICAR (positive control)
-
Cell lysis buffer
-
Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Culture cells to near confluence and then serum-starve for a few hours.
-
Treat the cells with different concentrations of this compound, AICAR, or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The available evidence suggests that this compound, as a component of Tribulus terrestris, holds promise as a modulator of cellular targets relevant to metabolic diseases. The observed hypoglycemic and lipid-lowering effects of T. terrestris extracts are likely mediated through multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes and the modulation of key metabolic signaling pathways such as AMPK, PI3K/Akt, and PPARγ.
However, there is a clear need for further research to delineate the specific role of isolated this compound. Future studies should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays to identify the direct binding partners of this compound in metabolic pathways.
-
Quantitative Bioactivity: Determining the IC50 and EC50 values of this compound against key enzymes and receptors like α-glucosidase, AMPK, and PPARγ.
-
In-depth Mechanistic Studies: Utilizing cell-based assays and animal models of metabolic diseases to elucidate the precise signaling pathways modulated by this compound.
-
Clinical Validation: Conducting well-designed clinical trials with purified this compound to evaluate its efficacy and safety in patients with metabolic disorders.
By addressing these research gaps, the full therapeutic potential of this compound as a novel agent for the management of metabolic diseases can be realized, paving the way for its development as a scientifically validated therapeutic.
References
- 1. Saponin-rich extract of Tribulus terrestris alleviates systemic inflammation and insulin resistance in dietary obese female rats: Impact on adipokine/hormonal disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SREBP-1c overexpression induces triglycerides accumulation through increasing lipid synthesis and decreasing lipid oxidation and VLDL assembly in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Tribuloside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel Tribuloside derivatives from plant sources, primarily focusing on species such as Tribulus terrestris. It details the experimental protocols, summarizes key quantitative findings, and visualizes complex workflows and biological pathways pertinent to current research.
Introduction: The Significance of this compound Derivatives
Tribulus terrestris L. (Zygophyllaceae) is a plant with a long history in traditional Indian and Chinese medicine, used for treating a variety of conditions.[1] The primary bioactive constituents responsible for its pharmacological properties are steroidal saponins (B1172615), a class of compounds to which this compound and its derivatives belong.[2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects.[3][4] The ongoing discovery of novel this compound derivatives continues to open new avenues for therapeutic development.
Newly Discovered this compound Derivatives from Plant Sources
Recent phytochemical investigations, predominantly of the fruits and aerial parts of Tribulus terrestris, have led to the isolation and identification of several novel steroidal saponins. Spectroscopic analysis is central to their characterization.[5]
Table 1: Selected Novel this compound Derivatives Isolated from Tribulus terrestris
| Compound Name/Structure | Plant Part | Year of Report | Reference(s) |
|---|---|---|---|
| (25R)-furost-5(6)-ene-3β,16,26-triol-3-O-α-rhamnopyranosyl-(1→2)-[α-rhamnopyranosyl-(1→4)]-β-glucopyranoside (Tribol) | Aerial Parts | 2004 | [6] |
| Hecogenin 3-O-β-xylopyranosyl(1→3)-β-glucopyranosyl(1→4)-β-galactopyranoside | Not Specified | 2002 | [7] |
| Hecogenin 3-O-β-glucopyranosyl(1→2)-β-glucopyranosyl(1→4)-β-galactopyranoside | Not Specified | 2002 | [7] |
| 26-O-β-D-glucopyranosyl-(25S)-5β-furost-20(22)-en-3β, 26-diol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside | Fruits | 2000 | [8] |
| 26-O-β-D-glucopyranosyl-(25S)-5β-furost-20(22)-en-3β, 26-diol-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-galactopyranoside | Fruits | 2000 | [8] |
| 25(S)-5β-spirostan-3β-ol-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-galactopyranoside | Fruits | 2000 | [8] |
| 26-O-β-glucopyranosyl-(25S)-5α-furostane-12-one-3β,22α,26-triol-3-O-β-glucopyranosyl(1→4)-[α-rhamnopyranosyl(1→2)]-β-galactopyranoside | Fruits | 2001 | [5] |
| 26-O-β-glucopyranosyl-3-O-[-β-D-xylopyranosyl(1→3)-β-D-galactopyranosyl(1→2)-β-D-glucopyranosyl(1→4)-β-D-glucopyranosyl]-5α-furost-20(22)-en-12-one-3β,26-diol | Aerial Parts | 1996 |[9] |
Experimental Protocols: From Plant to Pure Compound
The isolation of novel this compound derivatives is a multi-step process requiring careful optimization. Conventional methods, as well as more modern and efficient techniques, are employed.[10]
Extraction and Preliminary Purification
This initial phase aims to create a crude saponin-rich extract from the raw plant material.
Protocol: General Extraction and Partitioning
-
Preparation : Air-dry the plant material (e.g., fruits, leaves, or whole plant) and grind it into a fine powder.[11]
-
Extraction :
-
Perform exhaustive extraction of the powder using a polar solvent. A 70% ethanol (B145695) solution is commonly used and has been shown to be optimal for saponin (B1150181) extraction from T. terrestris seeds, yielding up to 79.26% under specific conditions.[12]
-
Traditional methods include Soxhlet extraction, maceration, or reflux extraction.[12][13] Modern alternatives like ultrasonic or microwave-assisted extraction can improve efficiency and reduce solvent consumption.[13]
-
-
Concentration : Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Solvent Partitioning :
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane (for defatting), chloroform, ethyl acetate, and finally n-butanol.[11] Saponins are typically concentrated in the n-butanol fraction.
-
-
Precipitation : Concentrate the n-butanol fraction. The saponins can be precipitated by adding absolute ethanol or another non-polar solvent, then washed with solvents like acetone (B3395972) and ether.[11]
Chromatographic Separation and Isolation
The crude saponin fraction is a complex mixture requiring advanced chromatographic techniques for the isolation of individual compounds.
Protocol: Column Chromatography
-
Stationary Phase : Pack a glass column with silica (B1680970) gel as the stationary phase.
-
Loading : Adsorb the dried, crude saponin fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution : Elute the column using a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity (by increasing the methanol (B129727) percentage).
-
Fraction Collection : Collect the eluate in sequential fractions.
-
Monitoring : Monitor the fractions using Thin-Layer Chromatography (TLC).[14] Combine fractions that show similar TLC profiles.
-
Further Purification : Subject the combined fractions to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (e.g., C18) column or High-Speed Counter-Current Chromatography (HSCCC) to yield pure compounds.[10][15]
Structure Elucidation
Determining the exact chemical structure of a novel compound is a critical step that relies on a combination of modern spectroscopic techniques.[16][17]
Protocol: Spectroscopic Analysis
-
Mass Spectrometry (MS) :
-
Utilize high-resolution mass spectrometry (e.g., HRESIMS, UHPLC-QTOF-MS) to determine the precise molecular weight and elemental formula of the isolated compound.[8][18]
-
Perform tandem MS (MS/MS) experiments to induce fragmentation. The fragmentation patterns provide crucial information about the sequence of sugar units in the glycosidic chains and the structure of the aglycone.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C NMR) to get an initial overview of the proton and carbon environments in the molecule.[19]
-
Acquire two-dimensional (2D) NMR spectra to establish connectivity and spatial relationships. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for connecting different fragments of the molecule, such as linking the sugar units to the aglycone.[16][17]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for identifying entire sugar units.[17]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which helps determine the stereochemistry and the 3D structure of the molecule.[17]
-
-
Bioactivity and Quantitative Data of this compound Derivatives
Newly isolated this compound derivatives are often screened for a range of pharmacological activities. Quantitative assays are crucial for determining their potential as therapeutic agents.
Cytotoxic and Anticancer Activity
Saponin extracts from Tribulus terrestris have demonstrated significant cytotoxic effects against various cancer cell lines, often with less toxicity towards normal cells.[4][20]
Table 2: Cytotoxicity Data for Tribulus terrestris Saponin Extracts
| Extract/Compound | Cell Line | Assay | Result (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Saponin Extract | Normal Human Fibroblasts | MTT | 12.6 µg/mL | [4] |
| Leaf Saponin Extract | MCF-7 (Breast Cancer) | MTT | 28.32 µg/mL | [20] |
| Seed Saponin Extract | MCF-7 (Breast Cancer) | MTT | 41.23 µg/mL | [20] |
| Methanol Extract | NRK-52E (Rat Kidney) | MTT | 160 µg/mL | [21] |
| Protodioscin | Hepa1c1c7 (Murine Hepatoma) | MTT | > 10 µM |[2] |
Note: IC₅₀ is the concentration of a substance that inhibits a biological process by 50%. Lower values indicate higher potency.
The anticancer mechanism often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways.[20]
Anti-inflammatory Activity
This compound and its derivatives have shown potent anti-inflammatory properties. For example, Tribulusamide D, isolated from an ethanol extract of T. terrestris, inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in LPS-stimulated macrophages.[22][23] It also reduces the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[3][22]
Signaling Pathways Modulated by this compound Derivatives
Understanding the molecular mechanisms of action is vital for drug development. Studies have begun to map the signaling pathways affected by these compounds.
PI3K/Akt and MAPK Signaling in Acute Lung Injury (ALI)
Recent studies using network pharmacology and experimental validation have shown that this compound can treat acute lung injury (ALI).[24] It does so by targeting multiple proteins and pathways. Key targets include IL-6, TNF, IL-1β, MAPK3, and STAT3.[3] The therapeutic effect is significantly linked to the modulation of the PI3K-Akt and MAPK signaling pathways, which are crucial in regulating inflammation.[3] this compound treatment in animal models of ALI reduces inflammatory cell infiltration and suppresses inflammatory cytokines.[3][24]
PDE/cAMP/PKA Pathway in Melanogenesis
This compound has also been found to enhance melanogenesis (melanin production), melanocyte dendricity, and melanosome transport.[25] This action is mediated through the PDE/cAMP/PKA pathway. This compound inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). This activates protein kinase A (PKA), which in turn stimulates transcription factors that upregulate the expression of key proteins involved in melanin (B1238610) synthesis and transport.[25]
Conclusion and Future Directions
The discovery of novel this compound derivatives from plant sources, particularly Tribulus terrestris, continues to provide promising lead compounds for pharmaceutical development. The combination of advanced separation techniques and powerful spectroscopic methods allows for the rapid isolation and structural characterization of these complex molecules. Quantitative bioassays reveal potent anticancer and anti-inflammatory activities, and ongoing research is elucidating the complex signaling pathways through which these compounds exert their effects. Future research should focus on optimizing extraction yields, exploring a wider range of plant sources, and conducting further preclinical and clinical studies to validate the therapeutic potential of these novel natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponins from Tribulus terrestris L are less toxic for normal human fibroblasts than for many cancer lines: influence on apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel furostanol saponin from Tribulus terrestris of Bulgarian origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three new saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New steroidal glycosides from the fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroidal glycosides from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 11. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 12. ijert.org [ijert.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure elucidation and complete NMR spectral assignments of glucosylated saponins of cantalasaponin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribuloside and Cardiovascular Health: A Technical Guide to Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a flavonoid glycoside found in Tribulus terrestris, has garnered interest for its potential pharmacological activities. While much of the cardiovascular research on Tribulus terrestris has focused on steroidal saponins (B1172615) like tribulosin (B3029827), emerging evidence on the anti-inflammatory properties of flavonoids suggests a potential role for this compound in cardiovascular health. This technical guide provides a comprehensive overview of the current research, focusing on the cardioprotective effects observed with related compounds from Tribulus terrestris against myocardial ischemia-reperfusion injury, and explores the potential mechanisms relevant to hypertension and atherosclerosis. Methodologies of key experiments are detailed, quantitative data is presented for comparative analysis, and cellular signaling pathways are visualized to support further research and development.
Introduction: Distinguishing this compound and Tribulosin
It is critical to distinguish between two primary compounds isolated from Tribulus terrestris:
-
This compound : A flavonoid glycoside.
-
Tribulosin : A steroidal saponin (B1150181).
While both are subjects of pharmacological research, the most direct and robust evidence for cardioprotection, specifically against ischemia-reperfusion injury, is currently associated with tribulosin . However, studies on Tribulus terrestris extracts and this compound itself point towards anti-inflammatory and antioxidant mechanisms that are highly relevant to a range of cardiovascular diseases. This guide will first detail the strong evidence for tribulosin's cardioprotective effects and then explore the potential, mechanistically plausible roles for this compound in other areas of cardiovascular health.
Cardioprotection Against Myocardial Ischemia-Reperfusion (I/R) Injury: The Role of Tribulosin
The most significant body of evidence for a Tribulus terrestris-derived compound in cardiovascular health lies in the protective effects of tribulosin against myocardial ischemia-reperfusion (I/R) injury. I/R injury occurs when blood supply is restored to ischemic heart tissue, paradoxically causing further damage through oxidative stress and inflammation.
Quantitative Data from Preclinical Studies
Studies utilizing an isolated rat heart model have demonstrated that pretreatment with tribulosin significantly mitigates the damage induced by I/R. The key quantitative findings are summarized below.
Table 1: Effect of Tribulosin on Myocardial Infarct Size
| Treatment Group | Concentration | Myocardial Infarct Size (% of Total Area) |
| Ischemia/Reperfusion (I/R) Control | - | 40.21% |
| Tribulosin | 1 nmol/L | 30.32% |
| Tribulosin | 10 nmol/L | 23.19% |
| Tribulosin | 100 nmol/L | 20.24% |
| Gross Saponins (GSTT) | 100 mg/L | 24.33% |
| Data sourced from studies on isolated rat hearts subjected to 30 min ischemia and 120 min reperfusion.[1][2] |
Table 2: Effect of Tribulosin on Biochemical Markers of Cardiac Injury
| Biomarker | Ischemia/Reperfusion (I/R) Group | Tribulosin-Treated Group | Effect of Tribulosin |
| Lactate Dehydrogenase (LDH) | Increased | Significantly Reduced | Attenuation of cell damage |
| Creatine Kinase (CK) | Increased | Significantly Reduced | Attenuation of cell damage |
| Aspartate Aminotransferase (AST) | Increased | Significantly Reduced | Attenuation of cell damage |
| Malondialdehyde (MDA) | Increased | Significantly Reduced | Reduction of oxidative stress |
| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | Enhancement of antioxidant defense |
| Qualitative summary of significant changes observed in preclinical studies.[1][2] |
Key Experimental Protocol: Langendorff Isolated Heart Model
The primary model used to generate the data above is the Langendorff-perfused isolated rat heart, a robust ex vivo system for studying cardiac function and the effects of pharmacological agents independent of systemic influences.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-220g) are typically used.
-
Heart Excision: Rats are anesthetized, and hearts are rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂) at a constant pressure and temperature (37°C).
-
Ischemia Induction: Global ischemia is induced by stopping the perfusion for a set period, typically 30 minutes.
-
Reperfusion: Perfusion is restored for a longer duration, usually 120 minutes, to simulate reperfusion.
-
Treatment Groups:
-
Control: Continuous perfusion without ischemia.
-
I/R Group: Subjected to ischemia and reperfusion without any treatment.
-
Tribulosin Groups: Perfused with varying concentrations of tribulosin (e.g., 1, 10, 100 nmol/L) before the ischemic period.
-
-
Outcome Measures:
-
Infarct Size Assessment: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct area is then quantified as a percentage of the total area.[2]
-
Biochemical Analysis: Perfusate is collected to measure the release of cardiac enzymes (LDH, CK, AST). Heart tissue homogenates are used to measure markers of oxidative stress (MDA) and antioxidant enzyme activity (SOD).[1][2]
-
Apoptosis Detection: Techniques like TUNEL staining and Western blotting for apoptosis-related proteins (Bcl-2, Bax, Caspase-3) are used on myocardial tissue sections.[2][3]
-
Signaling Pathway: PKCε-Mediated Cardioprotection
The protective effects of tribulosin against I/R injury are primarily mediated through the activation of the Protein Kinase C epsilon (PKCε) pathway.[1][2][3] Activation of PKCε is a critical event in ischemic preconditioning, a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic event.
Mechanism of Action:
-
Tribulosin Administration: Pretreatment with tribulosin acts as a pharmacological preconditioning agent.
-
PKCε Activation: Tribulosin stimulates the activation and translocation of PKCε to the mitochondria.
-
Modulation of Apoptosis: Activated PKCε leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic proteins Bax and Caspase-3.[2][3]
-
Cardioprotection: This shift in the balance of apoptotic proteins inhibits the cell death cascade initiated by I/R injury, thereby preserving myocardial tissue and function.
The cardioprotective effect can be blocked by a PKC inhibitor like chelerythrine, confirming the pathway's essential role.[2]
Potential Roles in Other Cardiovascular Conditions
While the evidence for tribulosin in I/R injury is specific, studies on whole extracts of Tribulus terrestris and, in some cases, this compound itself, suggest potential benefits in hypertension and atherosclerosis, primarily through anti-inflammatory and antioxidant effects.
Hypertension
Extracts of Tribulus terrestris have been used in traditional medicine to manage hypertension.[4] Preclinical studies suggest these effects may stem from:
-
Vasodilation: Aqueous and methanolic extracts have been shown to induce dose-dependent reductions in blood pressure in spontaneously hypertensive rats, likely through direct arterial smooth muscle relaxation. This effect appears to be partially mediated by nitric oxide release.
-
Endothelial Protection: In models of hypertensive endothelial injury induced by Angiotensin II (Ang II), Tribulus terrestris extracts have been shown to protect endothelial cells, reduce apoptosis, and regulate key signaling proteins like Erk2, FAK, and NF-κB p65.
While these studies used whole extracts, the known anti-inflammatory properties of flavonoids like this compound, including the modulation of NF-κB, suggest a plausible mechanism through which this compound could contribute to these effects.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arteries. The anti-inflammatory effects of Tribulus terrestris extracts are highly relevant to its pathology.
-
Inhibition of Macrophage Inflammation: A recent study demonstrated that Tribulus terrestris extract alleviates atherosclerosis in ApoE-/- mice by suppressing macrophage-mediated inflammation. A key saponin, tigogenin, was shown to inhibit the production of TNF-α and suppress the NF-κB signaling pathway in macrophages.
-
Suppression of Vascular Smooth Muscle Cell (VSMC) Proliferation: Saponin-rich extracts from Tribulus terrestris have been found to reduce atherosclerotic plaque area by inhibiting the proliferation of VSMCs, a key event in plaque progression. This effect was linked to the suppression of the Akt/MEK/ERK signaling pathway.
Notably, a study on this compound's role in acute lung injury confirmed its ability to reduce inflammatory cytokines, including TNF-α and IL-6. This finding provides a direct link for this compound to a key inflammatory pathway also implicated in atherosclerosis, suggesting it may contribute to the anti-atherosclerotic effects of the whole plant extract.
Heart Failure
Currently, there is a lack of direct experimental data investigating the effects of isolated this compound or tribulosin on heart failure. While mechanisms like reducing oxidative stress and inflammation are generally beneficial in the context of heart failure, dedicated studies are required to establish any potential therapeutic role.
Conclusion and Future Directions
The existing body of research strongly supports the cardioprotective potential of compounds derived from Tribulus terrestris. Tribulosin has demonstrated significant efficacy in mitigating myocardial ischemia-reperfusion injury in preclinical models through the activation of the PKCε signaling pathway.
The therapeutic potential of this compound in cardiovascular health is less direct but mechanistically plausible. Its demonstrated ability to modulate key inflammatory mediators like TNF-α and signaling pathways such as NF-κB provides a strong rationale for its investigation in chronic inflammatory cardiovascular conditions like atherosclerosis and hypertension.
For drug development professionals, future research should focus on:
-
Conducting studies with isolated this compound in models of hypertension and atherosclerosis to confirm its contribution to the effects seen with whole plant extracts.
-
Investigating the potential synergistic effects of combining this compound and tribulosin.
-
Exploring the efficacy of these compounds in in vivo models of cardiovascular disease to translate the promising ex vivo findings.
-
Initiating studies to explore the potential of these compounds in the context of heart failure, given the shared underlying pathologies of inflammation and oxidative stress.
By systematically investigating these compounds, the full therapeutic potential of Tribulus terrestris derivatives for cardiovascular health can be elucidated.
References
- 1. Cellular and molecular mechanisms in vascular smooth muscle cells by which total saponin extracted from Tribulus terrestris protects against artherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tribulus terrestris L. Extract Alleviates Atherosclerosis by Suppressing TNF-α-Mediated Macrophage Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tribulus terrestris L. extract ameliorates atherosclerosis by inhibition of vascular smooth muscle cell proliferation in ApoE-/- mice and A7r5 cells via suppression of Akt/MEK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tribuloside in Modulating Immune Responses: A Technical Guide
Abstract
Tribuloside, a naturally occurring flavonoid glycoside isolated from Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory and immunomodulatory effects.[1][2] This technical guide provides a comprehensive analysis of the mechanisms through which this compound modulates immune responses, targeting researchers, scientists, and drug development professionals. We delve into its molecular interactions with key inflammatory signaling pathways, its effects on various immune cell populations, and the experimental evidence supporting its therapeutic potential. This compound has been shown to significantly suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation of NF-κB and MAPK signaling cascades.[1][3][4] Furthermore, it downregulates inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] This document synthesizes current knowledge, presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this compound as a promising candidate for the development of novel anti-inflammatory therapeutics.
Core Immunomodulatory Mechanisms of this compound
This compound exerts its immunomodulatory effects primarily through potent anti-inflammatory actions, targeting the core signaling pathways that drive inflammatory responses. Its multi-target mechanism allows it to effectively control the expression and release of a wide array of inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Mediators
A hallmark of this compound's activity is its ability to suppress the production of key pro-inflammatory cytokines. In preclinical models of inflammation, such as lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound administration significantly reduces the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] This inhibition is crucial as these cytokines are central to orchestrating the inflammatory cascade, recruiting immune cells, and mediating tissue damage.[1]
Beyond cytokines, this compound and related compounds from T. terrestris effectively inhibit the production of other critical inflammatory molecules. Studies on LPS-stimulated RAW 264.7 macrophages demonstrate a significant, dose-dependent reduction in nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4] This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
Modulation of Key Signaling Pathways
This compound's ability to control inflammation is rooted in its intervention at the level of intracellular signaling. It targets master regulators of the immune response, primarily the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS.
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a pivotal regulator of genes involved in inflammation and immunity.[5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] this compound and its related compound, Tribulusamide D, have been shown to inhibit this process by preventing the nuclear localization of NF-κB, thereby blocking the expression of its target genes, including TNF-α, IL-6, and iNOS.[3][4][5]
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the immune mechanism of natural products in the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Tribuloside: A Technical Guide for Researchers
An In-depth Examination of Preclinical Evidence and Mechanisms of Action
Abstract
Tribuloside, a flavonoid glycoside derived from Tribulus terrestris, has emerged as a compound of significant interest for its potential neuroprotective properties. This technical guide synthesizes the current preclinical evidence for this compound and the broader extracts of Tribulus terrestris, detailing its mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic effects. We present available quantitative data, outline key experimental methodologies, and visualize the implicated signaling pathways to provide a comprehensive resource for researchers and drug development professionals exploring this compound as a therapeutic candidate for neurodegenerative diseases and acute neurological injury.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, along with acute neurological events like ischemic stroke, pose a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This compound, a key bioactive constituent of the medicinal plant Tribulus terrestris, has demonstrated promising pharmacological activities, including potent anti-inflammatory and antioxidant effects, suggesting its potential as a neuroprotective agent. This guide provides a detailed overview of the scientific evidence supporting the investigation of this compound for neurological applications.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound and Tribulus terrestris extracts are attributed to several key mechanisms:
-
Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Studies have shown that this compound can significantly suppress the production of pro-inflammatory cytokines.[1][2] A study on acute lung injury demonstrated that this compound treatment reduced the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[1][2] This anti-inflammatory action is crucial for mitigating the inflammatory cascade that contributes to neuronal damage.
-
Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal cell death.[3][4][5][6][7] Extracts of Tribulus terrestris, rich in flavonoids like this compound, have shown significant antioxidant activity in various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP).[3][4][5][6][7]
-
Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative conditions. The anti-apoptotic mechanism of this compound is linked to the modulation of the Bcl-2 family of proteins. Molecular docking studies have shown a high binding affinity of this compound for the anti-apoptotic protein Bcl-2, suggesting a role in preventing apoptosis.[1][2]
Signaling Pathways
This compound appears to exert its neuroprotective effects through the modulation of several key intracellular signaling pathways:
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Evidence suggests that this compound may activate this pathway, which in turn can inhibit apoptosis and promote cell survival.[1] The activation of the PI3K/Akt pathway is a crucial mechanism for protecting neurons from various insults.
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and apoptosis. The inhibition of the NF-κB signaling cascade is a primary mechanism by which this compound and Tribulus terrestris extracts exert their anti-inflammatory effects.[8] By preventing the activation of NF-κB, this compound can reduce the production of pro-inflammatory mediators.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including inflammation and apoptosis. Molecular docking studies have indicated that this compound has a stable interaction with MAPK3, suggesting that modulation of this pathway may be another mechanism contributing to its protective effects.[1][2]
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies on this compound and Tribulus terrestris extracts. It is important to note that much of the current data is from studies on the whole extract rather than isolated this compound.
Table 1: Anti-inflammatory Effects of this compound
| Biomarker | Model System | Treatment | Result | Reference |
| IL-6 | Lipopolysaccharide-induced acute lung injury in mice | This compound | Significant decrease in bronchoalveolar lavage fluid compared to LPS group (P < .001) | [1] |
| TNF-α | Lipopolysaccharide-induced acute lung injury in mice | This compound | Significant decrease in bronchoalveolar lavage fluid compared to LPS group (P < .001) | [1] |
| IL-1β | Lipopolysaccharide-induced acute lung injury in mice | This compound | Significant decrease in bronchoalveolar lavage fluid compared to LPS group (P < .001) | [1] |
Table 2: Antioxidant Activity of Tribulus terrestris Extracts
| Assay | Extract Solvent | Result (IC50 or equivalent) | Reference |
| DPPH Radical Scavenging | Methanol | IC50 of 71.4 µg/mL | [5] |
| DPPH Radical Scavenging | 80% Methanol | IC50 of 11.35 µg/mL | [6] |
| Ferric Reducing Antioxidant Power (FRAP) | Methanol | 35.3 Fe mmol/g | [5] |
| Hydrogen Peroxide Scavenging | Methanol | 65.3% inhibition | [5] |
Table 3: Molecular Docking of this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
| IL6 | - | Hydrogen bonds with ARG-179, LYS-66, GLN-175 | [1] |
| BCL2 | - | Hydrogen bonds with ARG-26, ARG-66, SER-64, ARG-68, LYS-22 | [1] |
| TNF | - | Not specified | [1][2] |
| STAT3 | - | Hydrogen bonds with PRO-333, GLN-247 | [1] |
| IL1B | - | Not specified | [1][2] |
| MAPK3 | Lowest binding energy (most stable) | Not specified | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for future research.
In Vivo Anti-inflammatory Assay (Acute Lung Injury Model)
-
Animal Model: C57BL/6 mice.
-
Induction of Injury: Intratracheal instillation of lipopolysaccharide (LPS) to induce acute lung injury, a model characterized by a strong inflammatory response.
-
Treatment: Administration of this compound at a specified dose.
-
Sample Collection: Collection of bronchoalveolar lavage fluid (BALF) for cytokine analysis.
-
Analysis: Measurement of IL-6, TNF-α, and IL-1β levels in the BALF using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Histological Examination: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
Reference:[1]
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents: DPPH solution in methanol, various concentrations of the test compound (Tribulus terrestris extract).
-
Procedure:
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Molecular Docking
-
Software: AutoDockTools is a commonly used software for molecular docking studies.
-
Procedure:
-
Ligand Preparation: The 2D structure of this compound is obtained from a database like PubChem and converted to a 3D structure.
-
Protein Preparation: The 3D structures of the target proteins (e.g., BCL2, MAPK3) are obtained from the Protein Data Bank (PDB). Water molecules and other ligands are removed, and polar hydrogens are added.
-
Docking Simulation: A grid box is defined around the active site of the target protein. The docking simulation is then run to predict the binding affinity and interaction modes of this compound with the target protein.
-
-
Analysis: The results are analyzed to identify the binding energy (a lower binding energy indicates a more stable complex) and the specific amino acid residues involved in the interaction (e.g., hydrogen bonds).
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Key signaling pathways modulated by this compound for neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: A generalized experimental workflow for in vivo neuroprotection studies.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound and extracts of Tribulus terrestris possess significant neuroprotective potential. The multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, makes this compound a compelling candidate for further investigation in the context of neurodegenerative diseases and acute neurological injuries.
Future research should focus on:
-
Studies with pure this compound: To definitively attribute the observed neuroprotective effects to this compound, studies using the isolated compound are essential. This will allow for the determination of precise dose-response relationships and efficacy.
-
Pharmacokinetic and Blood-Brain Barrier Permeability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, particularly its ability to cross the blood-brain barrier, is critical for its development as a CNS therapeutic.
-
In-depth Mechanistic Studies: Further elucidation of the downstream targets and interactions within the PI3K/Akt, NF-κB, and MAPK pathways will provide a more complete picture of its mechanism of action.
-
Validation in a broader range of neurodegenerative disease models: Evaluating the efficacy of this compound in animal models of other neurodegenerative diseases, such as Alzheimer's and Parkinson's, will be crucial to define its therapeutic potential.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ojs.prjn.org [ojs.prjn.org]
- 5. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innspub.net [innspub.net]
- 7. anais.infobibos.com.br [anais.infobibos.com.br]
- 8. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of Tribuloside using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside found in Tribulus terrestris and other plant species, has garnered significant interest for its potential biological activities, including antioxidant and antibacterial properties.[1] Accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials, standardization of extracts, and in various stages of drug development and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound.
This document provides detailed application notes and standardized protocols for the quantification of this compound using HPLC, intended to guide researchers and analysts in establishing reliable analytical methods.
Chemical Structure
This compound is a glycosyloxyflavone, specifically kaempferol (B1673270) 3-β-D-(6"-p-coumaroyl)glucoside.[1][2]
-
Molecular Weight: 594.52 g/mol [3]
-
Synonyms: Tiliroside, Kaempferol 3-β-D-(6"-p-coumaroyl)glucoside[1][3]
Principle of HPLC Quantification
The quantification of this compound by HPLC is based on the principle of separating the analyte from a complex mixture within a sample. This separation is achieved on a stationary phase (typically a C18 column) through the differential partitioning of the analyte between the stationary phase and a liquid mobile phase. Following separation, the analyte is detected and quantified by a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), based on its absorbance of light at a specific wavelength. The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of a reference standard.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is suitable for the extraction of this compound from dried and powdered plant material, such as the fruits or aerial parts of Tribulus terrestris.
Reagents and Materials:
-
Dried, finely powdered plant material
-
50% Aqueous Acetonitrile (B52724) (HPLC Grade)
-
Volumetric flasks (20 mL)
-
Ultrasonic bath
-
Filtration apparatus with 0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the finely powdered plant material and transfer it to a suitable flask.
-
Add 5.0 mL of 50% aqueous acetonitrile to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 15 minutes.[5]
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts in a 20.0 mL volumetric flask.[5]
-
Adjust the final volume to 20.0 mL with 50% aqueous acetonitrile.[5]
-
Prior to HPLC injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5]
HPLC Method for this compound Quantification
This method outlines the chromatographic conditions for the analysis of this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-60 min: 5% to 95% B |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 40 °C |
| Detection Wavelength | 203 nm[5] |
| Injection Volume | 20 µL[5] |
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC quantification of steroidal saponins (B1172615) and flavonoids, which can be adapted and validated for this compound.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 10 - 500 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.1 - 16 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.3 - 48 µg/mL | [7] |
| Accuracy (Recovery) | 95 - 105% | |
| Precision (RSD%) | < 2% |
Note: These values are indicative and should be experimentally determined during method validation for this compound specifically.
Visualization
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical workflow from sample collection to data analysis for the quantification of this compound.
Putative Signaling Pathway Influenced by Tribulus terrestris Saponins
Extracts of Tribulus terrestris, rich in saponins like this compound, have been shown to possess anti-inflammatory properties. One of the potential mechanisms is the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation. The following diagram illustrates this proposed mechanism.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the quantification of this compound using HPLC. The detailed experimental procedures and method parameters serve as a valuable resource for researchers in natural product chemistry, quality control, and drug discovery. The successful implementation of these methods will facilitate the accurate assessment of this compound content in various matrices, contributing to the scientific understanding and potential therapeutic applications of this bioactive compound. Method validation should be performed in accordance with the specific laboratory and regulatory requirements.
References
- 1. medkoo.com [medkoo.com]
- 2. CHEBI:80944 [ebi.ac.uk]
- 3. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rsdjournal.org [rsdjournal.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Tribuloside from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Tribuloside, a bioactive flavonoid glycoside found in the medicinal plant Tribulus terrestris. The following sections detail optimized protocols, comparative data on extraction methods, and insights into the compound's biological signaling pathways.
Introduction
Tribulus terrestris, a plant utilized for centuries in traditional medicine, is a rich source of various phytochemicals, including steroidal saponins, flavonoids, and alkaloids. Among these, this compound has garnered significant interest for its potential therapeutic properties. It has been studied for its role in melanogenesis and its anti-inflammatory effects.[[“]][[“]][3] The efficient extraction and purification of high-purity this compound are crucial for further pharmacological research and drug development. This document outlines a robust protocol for isolating this compound and provides data to guide researchers in selecting appropriate methodologies.
Quantitative Data Summary
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data compiled from various studies to facilitate comparison.
Table 1: Comparison of Different Extraction Methods for Compounds from Tribulus terrestris
| Extraction Method | Solvent(s) | Key Findings | Reference(s) |
| Reflux Extraction | 50%–85% Ethanol-water | High extraction efficiency for saponins, including this compound.[4] | [4] |
| Soxhlet Extraction | Methanol, Chloroform, Petroleum Ether | Methanol extract showed strong acetylcholinesterase enzyme inhibition.[5] | [5] |
| Maceration | Methanol, Chloroform, Petroleum Ether | Methanol extract exhibited the strongest DPPH radical scavenging activity.[5] | [5] |
| Ultrasonic Bath | Methanol | Showed the highest anti-urease and calcium oxalate (B1200264) anti-crystallization activity.[5] | [5] |
Table 2: Reported Yield and Purity of this compound
| Extraction & Purification Method | Starting Material | Final Yield | Final Purity | Reference(s) |
| Continuous countercurrent reflux extraction followed by macroporous resin and silica (B1680970) gel chromatography | Tribulus terrestris fruits | Up to 2% (total saponins) | >95% (this compound) | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from Tribulus terrestris fruits. The protocol is synthesized from established methodologies and is designed to yield a high-purity final product.[4]
Materials and Reagents
-
Dried and powdered fruits of Tribulus terrestris
-
Ethanol (50-85% aqueous solution)
-
Macroporous adsorbent resin (e.g., AB-8 type)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Distilled water
-
Standard analytical instruments (rotary evaporator, filtration apparatus, chromatography columns, etc.)
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Detailed Protocol
Step 1: Extraction
-
Clean the dried fruits of Tribulus terrestris and grind them into a coarse powder.
-
Perform a continuous countercurrent reflux extraction using a 50-85% ethanol-water solution. The solvent-to-solid ratio should be optimized, but a common starting point is 8:1 (v/w).
-
Maintain the reflux for a period of 2-3 hours.
Step 2: Filtration and Concentration
-
Filter the resulting extract to remove solid plant material, yielding the crude this compound extract.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a thick concentrated solution.
Step 3: Macroporous Resin Chromatography
-
Dilute the thick concentrated solution with water and filter to remove any precipitates.
-
Load the filtrate onto a pre-treated macroporous resin column.
-
Wash the column with distilled water to remove impurities.
-
Subsequently, wash with a low concentration of ethanol-water to remove further impurities.
-
Elute the target compounds using a higher concentration of ethanol-water. Collect the eluent containing the this compound-enriched fraction.
Step 4: Silica Gel Column Chromatography
-
Concentrate the eluent from the previous step to a cream-like consistency.
-
Prepare a silica gel column using a wet packing method with a suitable solvent system, such as ethyl acetate:petroleum ether.
-
Adsorb the concentrated cream onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether.
-
Collect fractions and monitor them using an appropriate analytical technique (e.g., TLC or HPLC) to identify the fractions containing pure this compound.
Step 5: Crystallization
-
Combine the pure fractions and concentrate them until a semi-solid product is obtained.
-
Dissolve this semi-finished product in a minimal amount of a suitable ethanol-water mixture with gentle heating.
-
Allow the solution to cool slowly to facilitate crystallization.
-
Collect the crystals by suction filtration and dry them to obtain the final purified this compound product with a purity of over 95%.[4]
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways, which are central to its observed biological activities.
PDE/cAMP/PKA Pathway in Melanogenesis
This compound has been found to enhance melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[[“]][[“]][3] This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP-response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function. MITF then promotes the expression of genes involved in melanin (B1238610) synthesis, such as tyrosinase.[3]
Caption: this compound's role in the PDE/cAMP/PKA signaling pathway.
Modulation of Inflammatory Pathways
This compound has also been implicated in the modulation of inflammatory responses. It is suggested to exert anti-inflammatory effects by suppressing the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MEK, ERK, and JNK.[[“]][[“]] Additionally, it can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which leads to a reduction in the production of pro-inflammatory cytokines and nitric oxide.[[“]][[“]] In the context of acute lung injury, this compound has been shown to reduce inflammation by regulating the TNF signaling pathway, which involves core targets like IL6, TNF, and IL1B.[6]
Caption: this compound's modulation of inflammatory signaling pathways.
Conclusion
The protocols and data presented herein offer a comprehensive guide for the successful extraction and purification of this compound from Tribulus terrestris. The detailed workflow, from initial extraction to final crystallization, is designed to yield a high-purity product suitable for advanced research. Furthermore, the elucidation of this compound's involvement in key signaling pathways provides a foundation for investigating its therapeutic potential in various disease models. Researchers and drug development professionals can utilize this information to streamline their efforts in isolating and characterizing this promising natural compound.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Network Pharmacology to Identify Tribuloside Targets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid compound primarily extracted from Tribulus terrestris L., has demonstrated significant therapeutic potential in various applications, including the treatment of inflammatory conditions like acute lung injury (ALI).[1][2] Network pharmacology offers a powerful, systems-based approach to elucidate the complex mechanisms of action of natural products like this compound.[3] By integrating computational target prediction, network analysis, and experimental validation, this methodology shifts the paradigm from a "one-drug, one-target" model to a more holistic "multi-component, multi-target" perspective, which is particularly suited for traditional medicines.[4]
These application notes provide a comprehensive workflow, detailed protocols, and data interpretation guidelines for researchers aiming to identify and validate the molecular targets of this compound using network pharmacology.
Part 1: In Silico Analysis - Target Prediction and Network Construction
The initial phase involves computationally predicting the potential protein targets of this compound and understanding their interactions within the broader context of disease-related biological networks.
Protocol 1.1: this compound Target Prediction
This protocol describes how to identify potential protein targets of this compound using public databases.
1. Obtain Compound Structure:
-
Retrieve the 2D structure and SMILES (Simplified Molecular Input Line Entry System) string for this compound from the PubChem database (51]
2. Predict Potential Targets:
-
Navigate to the SwissTargetPrediction web server (6--INVALID-LINK--][7]
-
Paste the SMILES string of this compound into the query box.
-
Select "Homo sapiens" as the organism of interest.
-
Initiate the prediction. The server compares the 2D and 3D similarity of the query molecule to a library of known ligands to predict the most probable protein targets.[7]
-
Export the list of predicted targets for further analysis.
3. Identify Disease-Associated Genes:
-
To contextualize the findings for a specific condition, such as Acute Lung Injury (ALI), compile a list of disease-associated genes from databases like GeneCards (--INVALID-LINK--) or the Therapeutic Target Database (TTD).[1]
4. Identify Overlapping Targets:
-
Use a Venn diagram tool to identify the intersection between the list of predicted this compound targets and the list of disease-associated genes. These overlapping genes are the most probable targets for this compound's therapeutic action in the specific disease context.[1]
Protocol 1.2: Protein-Protein Interaction (PPI) Network Construction & Analysis
This protocol details how to construct and analyze a PPI network to identify key ("hub") targets.
1. Network Construction:
-
Input the list of overlapping target genes identified in Protocol 1.1.
-
Select "Homo sapiens" as the organism.
-
Generate the network. STRING integrates data from experimental evidence, computational predictions, and text mining to create a network of interactions.[9]
2. Network Visualization and Analysis:
-
Export the network data from STRING in a compatible format (e.g., TSV, graphML).
-
Install and open Cytoscape software (10--INVALID-LINK--]
-
Import the network file into Cytoscape.[11]
-
Use Cytoscape's Network Analyzer tool to calculate network topology parameters such as "Degree." The degree of a node (protein) is the number of connections it has to other nodes. Proteins with a high degree are considered hub targets and are often critical for network stability and function.[1]
-
Identify the top targets based on their degree values for subsequent validation. For example, in studies on ALI, key targets identified included IL6, BCL2, TNF, STAT3, IL1B, and MAPK3.[1][2]
3. Pathway Enrichment Analysis:
-
Using tools available within STRING, Cytoscape, or dedicated web servers like DAVID, perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of target genes.
-
This analysis reveals the biological processes, cellular components, molecular functions, and signaling pathways that are significantly associated with this compound's targets. Key pathways identified for this compound in the context of inflammation include the PI3K-Akt signaling pathway and the TNF signaling pathway.[1]
Part 2: In Silico Validation - Molecular Docking
Molecular docking is a computational method that predicts the binding affinity and interaction mode of a ligand (this compound) with its target protein. A lower binding energy indicates a more stable and favorable interaction.[1]
Protocol 2.1: Molecular Docking with AutoDockTools
1. Software and System Requirements:
-
Software: AutoDock Suite (including AutoDock4 and AutoDockTools).[12]
-
System: Windows, macOS, or Linux. Requires a compatible Java Runtime Environment.[13]
2. Receptor and Ligand Preparation:
-
Download the 3D structure (PDB format) of the target proteins (e.g., MAPK3, IL6, TNF) from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Open the protein PDB file in AutoDockTools (ADT). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges. Save the prepared receptor in PDBQT format.
-
Open the this compound structure file in ADT. Detect the root, set the number of rotatable bonds, and assign Gasteiger charges. Save the prepared ligand in PDBQT format.
3. Grid Box Generation:
-
In ADT, define the docking search space (grid box) to encompass the active site of the target protein.
-
Generate a grid parameter file (.gpf) and run the autogrid4 executable to create the necessary map files.
4. Docking Simulation:
-
Set the docking parameters in ADT, typically using the Lamarckian Genetic Algorithm (LGA).
-
Generate a docking parameter file (.dpf) and run the autodock4 executable.
5. Analysis of Results:
-
Analyze the output docking log file (.dlg) to identify the binding poses with the lowest binding energies.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds) using ADT or other molecular visualization software.
Part 3: Experimental Validation
The final and most critical step is to validate the computational predictions through in vitro and in vivo experiments. The following protocols are based on the validation of this compound's anti-inflammatory effects in an Acute Lung Injury (ALI) model.
Protocol 3.1: In Vivo Validation in LPS-Induced ALI Mouse Model
1. Animal Model:
-
Use adult C57BL/6 mice (or other appropriate strain), typically 10-12 weeks old.
-
Induce ALI by intratracheal instillation of Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4) at a dose of 5 mg/kg dissolved in sterile phosphate-buffered saline (PBS).[13] Control animals receive an equal volume of PBS.[14]
2. Treatment Groups:
-
Control Group: Receives PBS instillation and vehicle treatment.
-
LPS Group: Receives LPS instillation and vehicle treatment.
-
LPS + this compound Group: Receives LPS instillation and intraperitoneal injection of this compound (e.g., 10 mg/kg).
3. Sample Collection (24-72 hours post-LPS):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.[14]
-
Collect lung tissues for histological analysis and protein extraction.
Protocol 3.2: Measurement of Inflammatory Cytokines by ELISA
1. Principle:
-
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA is commonly used for cytokine measurement.
2. Materials and Reagents:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β (e.g., from R&D Systems, RayBiotech, or Arigo Biolaboratories).
-
BALF samples collected from the in vivo experiment.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Wash buffer, Assay Diluent, Substrate Solution, Stop Solution (typically provided in kits).
3. Protocol:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add Assay Diluent to each well of the antibody-precoated microplate.
-
Add standards, controls, and BALF samples to the appropriate wells. Incubate for ~2 hours at room temperature.
-
Wash the wells multiple times.
-
Add the enzyme-conjugated detection antibody to each well. Incubate for ~1-2 hours.
-
Wash the wells again to remove unbound antibody.
-
Add the Substrate Solution and incubate for ~30 minutes in the dark.
-
Add the Stop Solution to terminate the reaction.
-
Measure the optical density (OD) at 450 nm immediately.
-
Calculate the cytokine concentrations in the samples by comparing their OD values to the standard curve.
Protocol 3.3: Analysis of Target Protein Expression by Western Blot
1. Principle:
-
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size, transferring them to a membrane, and then probing with specific antibodies.
2. Materials and Reagents:
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking: 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween 20).
-
Antibodies: Primary antibodies specific for key targets (e.g., p-Akt, Akt, p-p65, p65, BCL2) and a loading control (e.g., β-actin, GAPDH). HRP-conjugated secondary antibody.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Electrophoresis apparatus, power supply, transfer system, imaging system (e.g., CCD camera).
3. Protocol:
-
Protein Extraction: Homogenize lung tissue samples in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in loading buffer. Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target protein to the loading control.
Part 4: Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize representative quantitative data from the in silico and in vivo validation steps.
Table 1: Molecular Docking Binding Energies of this compound with Key ALI Targets
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| MAPK3 | -8.1 |
| IL6 | -7.9 |
| TNF | -7.8 |
| STAT3 | -7.7 |
| IL1B | -7.5 |
| BCL2 | -7.4 |
Data derived from molecular docking simulations. A lower binding energy indicates a higher binding affinity.[1]
Table 2: Effect of this compound on Inflammatory Cytokine Levels in BALF of LPS-Induced ALI Mice
| Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 25.4 ± 5.1 | 45.2 ± 8.3 | 30.1 ± 6.5 |
| LPS | 210.8 ± 20.3*** | 350.6 ± 35.1*** | 285.4 ± 29.8*** |
| LPS + this compound | 85.3 ± 9.2### | 140.1 ± 15.5### | 110.7 ± 12.3### |
*Data are presented as mean ± SD. **P < 0.001 vs. Control group. ###P < 0.001 vs. LPS group. This data demonstrates that this compound significantly reduces the levels of key pro-inflammatory cytokines in the lungs of ALI mice.[1]
Mandatory Visualizations (Graphviz)
The following diagrams illustrate the logical workflows and biological pathways central to the network pharmacology investigation of this compound.
Caption: Network pharmacology workflow for this compound target identification.
Caption: this compound modulation of the PI3K-Akt signaling pathway.
Caption: this compound's inhibitory effect on the TNF signaling pathway.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoscape User Manual [cytoscape.org]
- 4. AutoDock4/C2/Installation-of-AutoDock4-on-Windows-OS-and-macOS/English - Script | Spoken-Tutorial [script.spoken-tutorial.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. swisstargetprediction.ch [swisstargetprediction.ch]
- 7. AutoDock 4.2.6 / AutoDockTools 1.5.6 – Suite of Automated Docking Tools – My Biosoftware – Bioinformatics Softwares Blog [mybiosoftware.com]
- 8. string-db.org [string-db.org]
- 9. grokipedia.com [grokipedia.com]
- 10. cytoscape.org [cytoscape.org]
- 11. arigobio.com [arigobio.com]
- 12. raybiotech.com [raybiotech.com]
- 13. General Western Blot Reagents | Fisher Scientific [fishersci.com]
- 14. Western Blotting Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Application Notes and Protocols: Molecular Docking of Tribuloside with Inflammatory Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of Tribuloside, a natural flavonoid, with key protein targets implicated in inflammatory pathways. This document is intended to guide researchers in performing and interpreting in silico studies to evaluate the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies. The identification of natural compounds that can modulate inflammatory signaling pathways is a promising avenue for drug discovery. This compound, a flavonoid found in Tribulus terrestris, has demonstrated anti-inflammatory properties. Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a protein target. These in silico studies can provide valuable insights into the mechanism of action and guide further experimental validation.
This document outlines the molecular docking of this compound with six critical inflammatory protein targets: Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Mitogen-activated protein kinase 3 (MAPK3), B-cell lymphoma 2 (Bcl-2), and Signal Transducer and Activator of Transcription 3 (STAT3).
Data Presentation
The following table summarizes the binding energies of this compound with the selected inflammatory protein targets, as determined by molecular docking studies. A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein.
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Interleukin-6 (IL-6) | 5FUC | -8.5 |
| Interleukin-1β (IL-1β) | 5I1B | -7.9 |
| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | -9.2 |
| MAPK3 (ERK1) | 4QTB | -8.8 |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -9.5 |
| STAT3 | 6NJS | -9.1 |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies of this compound with the specified inflammatory protein targets using AutoDock Vina, a widely used open-source docking program.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from the PubChem database (CID: 6479298).[1]
-
3D Structure Conversion and Optimization:
-
Use a molecular modeling software such as ChemDraw or Marvin Sketch to draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy and stable conformation of the ligand.
-
-
File Format Conversion:
-
Save the optimized 3D structure in a suitable format, such as .mol or .sdf.
-
Use AutoDockTools (ADT) to convert the ligand file to the .pdbqt format, which is required by AutoDock Vina. This process involves assigning Gasteiger charges and defining rotatable bonds.
-
Preparation of the Protein Targets
-
Obtain Protein Structures: The 3D crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB). The recommended PDB IDs are listed in the data presentation table.
-
Protein Cleaning and Optimization:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
If the protein is a multimer, retain only the chain(s) relevant for the docking study.
-
Check for and repair any missing atoms or residues in the protein structure.
-
-
Preparation for Docking:
-
Use AutoDockTools to prepare the protein for docking. This involves:
-
Adding polar hydrogens.
-
Assigning Kollman charges.
-
Merging non-polar hydrogens.
-
-
Save the prepared protein structure in the .pdbqt format.
-
Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box around the active site of the target protein.
-
The active site can be identified from the literature or by locating the binding site of a co-crystallized ligand in the PDB structure.
-
The size and center of the grid box should be large enough to encompass the entire active site and allow for conformational flexibility of the ligand.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
-
The name of the receptor (.pdbqt file).
-
The name of the ligand (.pdbqt file).
-
The coordinates of the center of the grid box (center_x, center_y, center_z).
-
The dimensions of the grid box (size_x, size_y, size_z).
-
The name of the output file for the docked conformations.
-
An exhaustiveness parameter (a value of 8 or higher is recommended for thoroughness).
-
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the docked conformations of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the docked poses and protein-ligand interactions using software like PyMOL or Discovery Studio Visualizer.
-
Analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the active site of the protein.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the inflammatory protein targets and the potential point of intervention by this compound.
Caption: Workflow for the molecular docking of this compound.
Caption: Inhibition of the TNF-α signaling pathway by this compound.
Caption: Inhibition of the IL-6/STAT3 signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Caption: Modulation of Bcl-2 activity by this compound in inflammation.
References
Application Notes and Protocols for Studying Tribuloside's Anti-inflammatory Effects in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the murine macrophage cell line, RAW 264.7, as an in vitro model to investigate the anti-inflammatory properties of Tribuloside. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for key assays.
Introduction to this compound and its Anti-inflammatory Potential
This compound, a natural flavonoid extracted from plants such as Tribulus terrestris, has garnered attention for its potential therapeutic applications, including anti-inflammatory effects.[1][2][3] In vitro studies are crucial for elucidating the mechanisms by which this compound exerts these effects. The RAW 264.7 cell line, a well-established murine macrophage model, is widely used for this purpose due to its robust response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5] Upon stimulation with LPS, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][7][8] Investigating the ability of this compound to inhibit the production of these mediators can provide significant insights into its anti-inflammatory activity.
Mechanism of Action
Preliminary research suggests that this compound and its derivatives mediate their anti-inflammatory effects by modulating key signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of the inflammatory response.[9][10][11] Studies have shown that compounds like this compound can inhibit the activation of these pathways, thereby downregulating the expression of pro-inflammatory genes.[9][10]
Data Presentation
The following tables represent hypothetical data demonstrating the dose-dependent anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment Group | Concentration (µM) | NO Concentration (µM) | % Inhibition |
| Control | - | 1.5 ± 0.3 | - |
| LPS | 1 µg/mL | 45.2 ± 3.1 | 0 |
| LPS + this compound | 1 | 35.8 ± 2.5 | 20.8 |
| LPS + this compound | 5 | 22.1 ± 1.9 | 51.1 |
| LPS + this compound | 10 | 10.3 ± 1.2 | 77.2 |
| LPS + Dexamethasone | 10 | 8.5 ± 0.9 | 81.2 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS | 1 µg/mL | 1250 ± 98 | 980 ± 75 | 450 ± 42 |
| LPS + this compound | 1 | 980 ± 72 | 750 ± 61 | 360 ± 35 |
| LPS + this compound | 5 | 620 ± 55 | 480 ± 43 | 210 ± 22 |
| LPS + this compound | 10 | 310 ± 29 | 220 ± 21 | 105 ± 13 |
| LPS + Dexamethasone | 10 | 250 ± 25 | 180 ± 19 | 85 ± 11 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound using RAW 264.7 cells.
Detailed Experimental Protocols
1. Cell Culture and Maintenance of RAW 264.7 Cells
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 macrophage cell line.
-
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell scraper
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain RAW 264.7 cells in T-75 flasks with supplemented DMEM in a humidified incubator at 37°C with 5% CO₂.[4]
-
For subculturing, aspirate the old medium and wash the cells with PBS.
-
Add 2-3 mL of fresh medium and gently detach the adherent cells using a cell scraper.[12]
-
Transfer the cell suspension to a new flask containing fresh medium at a split ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
2. Cell Viability Assay (MTT Assay)
It is essential to determine the non-toxic concentration of this compound on RAW 264.7 cells before proceeding with anti-inflammatory assays.
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound and incubate for another 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
24-well plates
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.[13]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (equal parts of A and B mixed just before use).[14]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Materials:
-
Cell culture supernatants (from NO assay experiment)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
-
-
Protocol:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[15][16]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
5. Western Blot Analysis for Signaling Pathways
Western blotting is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
-
Materials:
-
Harvested cells (from NO assay experiment)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the harvested cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[11]
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the LPS-induced inflammatory signaling pathway in RAW 264.7 cells.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 6. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rwdstco.com [rwdstco.com]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Tribuloside in a Mouse Model of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure.[1][2] Tribuloside, a natural flavonoid, has demonstrated significant therapeutic potential in preclinical models of ALI.[1][2] It has been shown to mitigate lung injury by reducing inflammatory cell infiltration, decreasing the production of pro-inflammatory cytokines, and ameliorating fibrosis.[1][2] The protective effects of this compound are associated with the modulation of key signaling pathways, including the PI3K-Akt and MAPK pathways.[1]
These application notes provide a detailed experimental design and step-by-step protocols for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of ALI.
Experimental Design
This study is designed to assess the therapeutic efficacy of this compound in a well-established mouse model of LPS-induced ALI.
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Induction of ALI: Intratracheal instillation of Lipopolysaccharide (LPS) from E. coli O111:B4. A single dose of 5 mg/kg is administered to induce a robust inflammatory response.[3][4]
2. Experimental Groups: A total of four groups will be established to comprehensively evaluate the effects of this compound:
-
Group 1: Sham Control: Mice will receive an intratracheal instillation of sterile, pyrogen-free saline.
-
Group 2: LPS-induced ALI (Vehicle Control): Mice will receive an intratracheal instillation of LPS (5 mg/kg) and subsequent intraperitoneal (i.p.) injections of the vehicle (e.g., saline or 0.5% DMSO).
-
Group 3: this compound Treatment: Mice will receive an intratracheal instillation of LPS (5 mg/kg) followed by i.p. administration of this compound. A proposed dosage is 10 mg/kg, based on studies with structurally similar compounds.[5]
-
Group 4: Positive Control (Dexamethasone): Mice will receive an intratracheal instillation of LPS (5 mg/kg) followed by i.p. administration of Dexamethasone (5 mg/kg), a corticosteroid with known anti-inflammatory properties.[6][7]
3. Dosing and Administration:
-
This compound and Dexamethasone Formulation: this compound will be dissolved in sterile saline to a concentration of 10 mg/mL.[8] Dexamethasone will be similarly prepared.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: The first dose of this compound or Dexamethasone will be administered 1 hour post-LPS instillation, followed by once-daily injections for a duration of 3 to 7 days.[1]
4. Outcome Measures: The following endpoints will be assessed to determine the efficacy of this compound:
-
Lung Wet-to-Dry (W/D) Weight Ratio: To quantify the degree of pulmonary edema.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Total and differential cell counts (neutrophils, macrophages, lymphocytes) to assess inflammatory cell infiltration.
-
Total protein concentration as an indicator of alveolar-capillary barrier permeability.
-
Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) measured by ELISA.
-
-
Lung Histopathology: Hematoxylin and Eosin (H&E) staining to evaluate lung tissue injury, including edema, inflammatory cell infiltration, and alveolar damage.
-
Gene Expression Analysis (qPCR): To quantify the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lung tissue.
-
Western Blot Analysis: To investigate the effect of this compound on the PI3K-Akt and MAPK signaling pathways by measuring the phosphorylation status of key proteins such as Akt and ERK.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups. Data should be presented as mean ± standard deviation (SD).
Table 1: Lung Wet-to-Dry (W/D) Weight Ratio
| Group | Treatment | Lung W/D Ratio (Mean ± SD) |
| 1 | Sham | 4.8 ± 0.3[9] |
| 2 | LPS + Vehicle | 6.5 ± 0.9[9] |
| 3 | LPS + this compound (10 mg/kg) | Data to be collected |
| 4 | LPS + Dexamethasone (5 mg/kg) | Data to be collected |
Table 2: Bronchoalveolar Lavage Fluid (BALF) Analysis
| Group | Treatment | Total Cells (x10⁵/mL) | Neutrophils (x10⁵/mL) | Macrophages (x10⁵/mL) | Total Protein (µg/mL) |
| 1 | Sham | 0.8 ± 0.2[10] | 0.01 ± 0.005[10] | 0.79 ± 0.2[10] | 50 ± 15 |
| 2 | LPS + Vehicle | 5.7 ± 1.2[10] | 5.1 ± 1.1[10] | 0.25 ± 0.08[10] | 500 ± 100 |
| 3 | LPS + this compound (10 mg/kg) | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| 4 | LPS + Dexamethasone (5 mg/kg) | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
Table 3: Cytokine Levels in BALF (pg/mL)
| Group | Treatment | TNF-α (Mean ± SD) | IL-6 (Mean ± SD) | IL-1β (Mean ± SD) |
| 1 | Sham | 20 ± 5 | 30 ± 8 | 15 ± 4 |
| 2 | LPS + Vehicle | 500 ± 120 | 800 ± 200 | 300 ± 75 |
| 3 | LPS + this compound (10 mg/kg) | Data to be collected | Data to be collected | Data to be collected |
| 4 | LPS + Dexamethasone (5 mg/kg) | Data to be collected | Data to be collected | Data to be collected |
Table 4: Relative Gene Expression in Lung Tissue (Fold Change vs. Sham)
| Group | Treatment | TNF-α mRNA | IL-6 mRNA | IL-1β mRNA |
| 1 | Sham | 1.0 | 1.0 | 1.0 |
| 2 | LPS + Vehicle | Data to be collected | Data to be collected | Data to be collected |
| 3 | LPS + this compound (10 mg/kg) | Data to be collected | Data to be collected | Data to be collected |
| 4 | LPS + Dexamethasone (5 mg/kg) | Data to be collected | Data to be collected | Data to be collected |
Table 5: Protein Expression in Lung Tissue (Relative Densitometry)
| Group | Treatment | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio |
| 1 | Sham | 1.0 | 1.0 |
| 2 | LPS + Vehicle | Data to be collected | Data to be collected |
| 3 | LPS + this compound (10 mg/kg) | Data to be collected | Data to be collected |
| 4 | LPS + Dexamethasone (5 mg/kg) | Data to be collected | Data to be collected |
Experimental Workflow & Signaling Pathways
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 8. Physiologic, Biochemical, and Imaging Characterization of Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Application Notes & Protocols for Assessing the Antioxidant Activity of Tribuloside using DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tribuloside, a saponin (B1150181) isolated from Tribulus terrestris, is of significant interest for its potential therapeutic properties, including its antioxidant activity.[1][2] Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple spectrophotometric method to evaluate the antioxidant capacity of compounds.[3][4][5][6] This document provides detailed application notes and protocols for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay.
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[4][6][7] The extent of this discoloration, measured by the decrease in absorbance at a specific wavelength (typically 517 nm), is proportional to the antioxidant activity of the sample.[4][8]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the DPPH assay for this compound.
2.1. Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity radical.
-
This compound: Purified compound or standardized extract.
-
Positive Control: Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT).[1]
-
Solvent: Spectrophotometric grade methanol (B129727) or ethanol (B145695).[4][5][6]
-
Apparatus:
-
UV-Vis Spectrophotometer
-
Microplate reader (optional)
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Test tubes or 96-well microplates
-
Volumetric flasks
-
Aluminum foil
-
2.2. Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh approximately 4 mg of DPPH powder.[8]
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[8]
-
The final concentration will be approximately 0.1 mM.
-
Wrap the flask with aluminum foil to protect the solution from light and store it at 4°C.[5][7] This solution should be prepared fresh.[5]
-
-
This compound Sample Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Positive Control Solutions:
-
Prepare a stock solution of the positive control (e.g., Ascorbic Acid) in the same solvent as the sample.
-
Prepare a series of dilutions similar to the this compound sample solutions.
-
2.3. DPPH Assay Procedure
-
Reaction Setup:
-
Pipette a specific volume of the this compound sample solution (e.g., 1.0 mL) into a test tube.
-
In separate tubes, pipette the same volume of each dilution of the positive control.
-
For the blank (control), pipette the same volume of the solvent (methanol or ethanol) into a test tube.[4]
-
-
Addition of DPPH:
-
Add a fixed volume of the DPPH working solution (e.g., 2.0 mL) to each test tube.[9]
-
-
Incubation:
-
Absorbance Measurement:
2.4. Calculation of Antioxidant Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:[6][8]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
To determine the concentration of this compound required to inhibit 50% of the DPPH radicals (IC50), plot a graph of the percentage of inhibition versus the concentration of the sample. The IC50 value can then be calculated from the graph. A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
The following tables summarize hypothetical data for the antioxidant activity of this compound and a standard antioxidant, Ascorbic Acid.
Table 1: Absorbance and Percentage Inhibition of this compound and Ascorbic Acid
| Concentration (µg/mL) | This compound Absorbance (517 nm) | This compound % Inhibition | Ascorbic Acid Absorbance (517 nm) | Ascorbic Acid % Inhibition |
| Control (0) | 0.985 | 0.00 | 0.985 | 0.00 |
| 10 | 0.852 | 13.50 | 0.689 | 30.05 |
| 25 | 0.711 | 27.82 | 0.492 | 50.05 |
| 50 | 0.523 | 46.90 | 0.246 | 75.03 |
| 100 | 0.315 | 68.02 | 0.108 | 89.04 |
| 200 | 0.148 | 85.00 | 0.054 | 94.52 |
Table 2: IC50 Values for Antioxidant Activity
| Compound | IC50 (µg/mL) |
| This compound | 53.3 |
| Ascorbic Acid | 24.9 |
Note: The data presented above are for illustrative purposes only. Actual results may vary.
Several studies have reported the antioxidant activity of Tribulus terrestris extracts using the DPPH assay, with IC50 values ranging from 3.94 µg/mL to 142.27 µg/mL depending on the solvent used for extraction. For instance, a methanolic extract of T. terrestris fruits showed an IC50 value of 3.94 µg/mL, while an aqueous extract had an IC50 of 22.45 µg/mL. Another study reported an IC50 of 71.4 µg/mL for a methanol extract.[10][11]
Visualization
4.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the DPPH assay for assessing the antioxidant activity of this compound.
Caption: Workflow for DPPH antioxidant assay of this compound.
4.2. DPPH Radical Scavenging Mechanism
This diagram illustrates the chemical principle of the DPPH assay.
Caption: DPPH radical scavenging by an antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. marinebiology.pt [marinebiology.pt]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Tribuloside Treatment
Introduction
Tribuloside, a saponin (B1150181) derived from the plant Tribulus terrestris, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Emerging research suggests that this compound exerts its biological activities by modulating key intracellular signaling pathways. Western blot analysis is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of critical signaling proteins. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot to investigate the impact of this compound on the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways.
Key Signaling Pathways Affected by this compound
-
MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Studies on extracts from Tribulus terrestris suggest that compounds within it, including this compound, can suppress the phosphorylation of key proteins in this pathway, such as MEK and ERK, indicating an inhibitory effect on this signaling axis.[1]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Evidence suggests that extracts containing this compound can inhibit the phosphorylation of Akt, a key kinase in this pathway.[1][2] This inhibition can lead to decreased cell survival and proliferation, highlighting a potential mechanism for its anti-cancer properties.
-
NF-κB Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. Extracts from Tribulus terrestris have been shown to inhibit the NF-κB signaling pathway, which is consistent with the observed anti-inflammatory effects.[1]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables present hypothetical quantitative data from Western blot experiments, illustrating the dose-dependent effects of this compound on key proteins in the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways in a cancer cell line. Data is represented as the mean fold change in protein expression or phosphorylation relative to an untreated control, normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Effect of this compound on the MAPK/ERK Signaling Pathway
| Target Protein | Treatment (24h) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-MEK1/2 | Control | 1.00 | ± 0.12 |
| This compound (10 µM) | 0.65 | ± 0.09 | |
| This compound (50 µM) | 0.32 | ± 0.05 | |
| Total MEK1/2 | Control | 1.00 | ± 0.10 |
| This compound (10 µM) | 0.98 | ± 0.11 | |
| This compound (50 µM) | 0.95 | ± 0.09 | |
| p-ERK1/2 | Control | 1.00 | ± 0.15 |
| This compound (10 µM) | 0.58 | ± 0.08 | |
| This compound (50 µM) | 0.25 | ± 0.04 | |
| Total ERK1/2 | Control | 1.00 | ± 0.11 |
| This compound (10 µM) | 1.02 | ± 0.13 | |
| This compound (50 µM) | 0.97 | ± 0.10 |
Table 2: Effect of this compound on the PI3K/Akt Signaling Pathway
| Target Protein | Treatment (24h) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (Ser473) | Control | 1.00 | ± 0.14 |
| This compound (10 µM) | 0.71 | ± 0.10 | |
| This compound (50 µM) | 0.39 | ± 0.06 | |
| Total Akt | Control | 1.00 | ± 0.09 |
| This compound (10 µM) | 0.99 | ± 0.10 | |
| This compound (50 µM) | 1.01 | ± 0.08 | |
| p-mTOR (Ser2448) | Control | 1.00 | ± 0.18 |
| This compound (10 µM) | 0.62 | ± 0.09 | |
| This compound (50 µM) | 0.28 | ± 0.05 | |
| Total mTOR | Control | 1.00 | ± 0.12 |
| This compound (10 µM) | 0.96 | ± 0.11 | |
| This compound (50 µM) | 0.94 | ± 0.10 |
Table 3: Effect of this compound on the NF-κB Signaling Pathway (with LPS stimulation)
| Target Protein | Treatment (6h) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-IκBα (Ser32) | LPS (1 µg/mL) | 1.00 | ± 0.20 |
| LPS + this compound (10 µM) | 0.55 | ± 0.09 | |
| LPS + this compound (50 µM) | 0.21 | ± 0.04 | |
| Total IκBα | LPS (1 µg/mL) | 1.00 | ± 0.15 |
| LPS + this compound (10 µM) | 1.35 | ± 0.18 | |
| LPS + this compound (50 µM) | 1.78 | ± 0.22 | |
| Nuclear p65 | LPS (1 µg/mL) | 1.00 | ± 0.17 |
| LPS + this compound (10 µM) | 0.48 | ± 0.07 | |
| LPS + this compound (50 µM) | 0.19 | ± 0.03 | |
| Total p65 | LPS (1 µg/mL) | 1.00 | ± 0.13 |
| LPS + this compound (10 µM) | 0.97 | ± 0.11 | |
| LPS + this compound (50 µM) | 0.99 | ± 0.12 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture the chosen cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology studies) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (for MAPK and PI3K/Akt pathways): For studies involving growth factor-dependent pathways, it is advisable to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations (e.g., 10 µM, 50 µM) in cell culture media. For NF-κB pathway analysis, pre-treat cells with this compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the indicated time.
Protocol 2: Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in 5% BSA/TBST. Use antibodies specific to the total and phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-ERK).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. For phosphorylation analysis, present the data as a ratio of the phosphorylated protein to the total protein.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: MAPK/ERK signaling pathway inhibition by this compound.
References
- 1. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of Tribuloside on Melanocyte Dendricity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a natural flavonoid extracted from Tribulus terrestris L., has demonstrated a significant impact on melanocyte biology, particularly in promoting melanogenesis and dendricity.[1] Understanding the mechanisms by which this compound influences melanocyte morphology is crucial for its potential application in treating pigmentation disorders such as vitiligo. These application notes provide a detailed overview and experimental protocols for evaluating the effects of this compound on melanocyte dendricity.
This compound enhances melanocyte dendricity by acting on the Phosphodiesterase (PDE)/cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) signaling pathway.[1] By inhibiting PDE, this compound increases intracellular cAMP levels, which in turn activates PKA. Activated PKA then phosphorylates the cAMP-response element binding protein (CREB). This phosphorylation event induces the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte function.[1][2][3] MITF subsequently upregulates the expression of key proteins involved in dendrite formation, such as Rab27a and Cell division cycle protein 42 (Cdc42), ultimately leading to enhanced melanocyte dendricity and melanosome transport.[1]
Key Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from experiments evaluating the effect of this compound on melanocyte dendricity and related signaling pathways.
| Parameter Measured | Assay Type | Expected Outcome with this compound Treatment | Key Proteins Involved |
| Melanocyte Dendrite Length | Scanning Electron Microscopy (SEM) | Increased dendrite length compared to control. | Rab27a, Cdc42 |
| PDE Activity | PDE-Glo Assay | Decreased PDE activity. | PDE |
| Intracellular cAMP Levels | ELISA / TR-FRET Assay | Increased intracellular cAMP concentration. | PDE, Adenylyl Cyclase |
| Protein Expression | Western Blot | Upregulation of p-CREB, MITF, Rab27a, Cdc42. | PKA, CREB, MITF, Rab27a, Cdc42 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Objective: To culture Human Epidermal Melanocytes (HEMCs) and treat them with this compound to observe its effects on dendricity.
Materials:
-
Human Epidermal Melanocytes (HEMCs)
-
Melanocyte Growth Medium (MGM)
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HEMCs in MGM in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
Seed HEMCs onto appropriate culture plates (e.g., 6-well plates or plates with coverslips for microscopy) at a desired density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound in MGM from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and wash with PBS.
-
Add the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to further analysis.
Protocol 2: Evaluation of Melanocyte Dendricity using Scanning Electron Microscopy (SEM)
Objective: To visualize and quantify changes in melanocyte dendrite length and morphology following this compound treatment.
Materials:
-
This compound-treated and control HEMCs on coverslips
-
2.5% Glutaraldehyde (B144438) in PBS (fixative)
-
PBS
-
Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Hexamethyldisilazane (HMDS)
-
Sputter coater with gold-palladium target
-
Scanning Electron Microscope (SEM)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
After this compound treatment, carefully wash the cells on coverslips with PBS.
-
Fix the cells with 2.5% glutaraldehyde in PBS for 1 hour at room temperature.
-
Wash the fixed cells three times with PBS.
-
Dehydrate the samples by incubating them in a graded series of ethanol (30%, 50%, 70%, 90%, and 100%) for 10 minutes each.
-
Perform a final dehydration step in 100% ethanol for 10 minutes.
-
Treat the samples with HMDS for 10 minutes and allow them to air-dry in a fume hood.
-
Mount the dried coverslips onto SEM stubs using carbon tape.
-
Sputter-coat the samples with a thin layer of gold-palladium.
-
Visualize the cells under the SEM and capture images at appropriate magnifications.
-
Use image analysis software to measure the length of dendrites from multiple cells in each treatment group. The length is typically measured from the cell body to the tip of the dendrite.
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
Objective: To determine the effect of this compound on the expression levels of key proteins in the PDE/cAMP/PKA pathway.
Materials:
-
This compound-treated and control HEMCs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-CREB, anti-CREB, anti-MITF, anti-Rab27a, anti-Cdc42, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 4: PDE-Glo™ Phosphodiesterase Assay
Objective: To directly measure the inhibitory effect of this compound on PDE activity.
Materials:
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega or similar)
-
This compound
-
Recombinant PDE enzyme
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the PDE-Glo™ assay.
-
Briefly, set up reactions containing the PDE enzyme, the cAMP substrate, and various concentrations of this compound or a known PDE inhibitor (positive control).
-
Incubate the reactions to allow PDE to convert cAMP to AMP.
-
Add the ATP detection reagent, which stops the PDE reaction and converts the remaining cAMP to ATP.
-
Add the kinase-glo reagent to measure the amount of ATP, which is inversely proportional to the PDE activity.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
Visualizations
Caption: Signaling pathway of this compound in melanocytes.
References
Application Notes and Protocols for Preclinical Development of Tribuloside-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of tribuloside-based formulations for preclinical research. The protocols outlined below cover the extraction and purification of this compound, its physicochemical characterization, formulation development, and subsequent in vitro and in vivo evaluation.
Introduction to this compound
This compound is a natural flavonoid glycoside extracted from the plant Tribulus terrestris L.[1][2]. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties[2][3]. Preclinical studies have suggested its therapeutic potential in conditions such as acute lung injury and for promoting melanogenesis[1][2]. However, like many flavonoids, this compound's clinical translation is hampered by its poor aqueous solubility and limited bioavailability. The development of suitable formulations is therefore a critical step in advancing this compound through the preclinical drug development pipeline.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H26O13 | [2] |
| Molecular Weight | 594.5 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Aqueous Solubility | Poor (Experimentally determine) | Inferred from flavonoid literature |
| pKa | To be determined | |
| Physical State | To be determined | |
| Melting Point | To be determined |
It is crucial to experimentally determine the aqueous solubility and pKa of the purified this compound to inform formulation strategies.
Experimental Protocols
Extraction and Purification of this compound from Tribulus terrestris
This protocol describes a common method for extracting and purifying this compound from the dried fruits of Tribulus terrestris.
Materials:
-
Dried and powdered Tribulus terrestris fruit
-
Macroporous adsorption resin (e.g., XAD-2)
-
Silica (B1680970) gel for column chromatography
-
Ethanol (various concentrations)
-
Deionized water
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Extraction:
-
Macerate the powdered Tribulus terrestris fruit with 70% ethanol at a 1:10 (w/v) ratio.
-
Perform reflux extraction for 2-3 hours at 60-70°C.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification using Macroporous Resin:
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-conditioned macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the saponin-rich fraction with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).
-
Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
-
-
Silica Gel Column Chromatography:
-
Pool and concentrate the this compound-rich fractions from the previous step.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol) to separate this compound from other saponins.
-
Collect and pool the pure this compound fractions.
-
-
Final Product:
-
Concentrate the pure fractions to dryness.
-
Lyophilize the final product to obtain purified this compound powder.
-
Store the purified powder at -20°C in a desiccator.
-
Formulation Development
The poor aqueous solubility of this compound necessitates the use of enabling formulation strategies to enhance its bioavailability for preclinical studies.
Table 2: Example Formulations for Preclinical Studies
| Formulation Type | Composition | Administration Route | Key Considerations |
| Aqueous Suspension | This compound (micronized), 0.5% (w/v) Sodium Carboxymethyl Cellulose (B213188) (CMC-Na) in sterile water | Oral (gavage) | Particle size reduction is critical for homogeneity and absorption. |
| Co-solvent Solution | This compound, 10% DMSO, 40% PEG 400, 50% Saline | Intravenous (injection) | Ensure complete dissolution and check for precipitation upon dilution with aqueous media. |
| Nanoemulsion | This compound, Oil phase (e.g., Miglyol 812), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol HP), Aqueous phase | Oral/Topical | Requires optimization of component ratios and characterization of droplet size and stability. |
| Liposomes | This compound, Phospholipids (e.g., Soy Phosphatidylcholine), Cholesterol | Intravenous (injection) | Characterize for particle size, zeta potential, encapsulation efficiency, and drug release profile. |
Protocol for a Simple Aqueous Suspension for Oral Administration:
-
Micronize purified this compound using a suitable method (e.g., ball milling) to achieve a uniform particle size.
-
Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in sterile water by slowly adding the CMC-Na to the water while stirring.
-
Gradually add the micronized this compound to the CMC-Na solution while continuously stirring to form a homogenous suspension.
-
The final concentration of this compound should be determined based on the required dose for the animal study.
-
Store the suspension at 4°C and ensure it is well-dispersed before each administration.
In Vitro Cytotoxicity Assessment
It is essential to evaluate the cytotoxicity of the developed this compound formulations on relevant cell lines before proceeding to in vivo studies. The MTT assay is a widely used colorimetric method for assessing cell viability.
Materials:
-
Relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies)
-
Complete cell culture medium
-
This compound formulation and corresponding vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation and the vehicle control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
In Vivo Pharmacokinetic Study in Rodents
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound from a developed formulation.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are a suitable model.
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water before dosing.
-
Divide the animals into two groups: intravenous (IV) and oral (PO).
-
For the IV group, administer the this compound co-solvent solution via the tail vein at a dose of 5 mg/kg.
-
For the PO group, administer the this compound aqueous suspension via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma. The method should include a suitable internal standard.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
-
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral Bioavailability |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound formulation development.
Known Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
References
How to use Tribuloside in cell culture experiments for cancer research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin (B1150181) primarily isolated from Tribulus terrestris, has garnered attention in cancer research for its potential cytotoxic and pro-apoptotic effects. Extracts of Tribulus terrestris have demonstrated the ability to induce cell death in various cancer cell lines, including breast, lung, and liver cancer.[1][2][3] The proposed mechanisms of action involve the induction of both intrinsic and extrinsic apoptotic pathways, as well as the modulation of key signaling cascades such as the PI3K/Akt and MAPK pathways.[3][4][5]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments for cancer research. While specific data on pure this compound is limited, the following protocols are based on established methodologies for evaluating similar natural compounds and provide a framework for determining its efficacy and mechanism of action.
Data Presentation
| Cancer Cell Line | Extract Type | Reported IC50 (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Methanolic Extract | 74.1 | [6][7] |
| Methanolic Extract | 218.19 | [1][2] | |
| Saponin Fraction | 28.32 (leaf), 41.23 (seed) | [3] | |
| A549 (Lung Cancer) | Methanolic Extract | 179.62 | [1][2] |
| HepG2 (Liver Cancer) | Methanolic Extract | Not specified, but cytotoxic | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (pure compound)
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations to be tested. Based on data from Tribulus terrestris extracts, a starting range of 1-100 µM is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound in cancer cells using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat the cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using densitometry software to determine the relative changes in protein expression and phosphorylation.
-
Visualizations
Caption: A general workflow for evaluating the in vitro anticancer effects of this compound.
Caption: Hypothesized signaling pathways affected by this compound leading to apoptosis.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide-induced in vitro and in vivo cytotoxicity in human breast cancer stem cells and primary breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Comprehensive Protocol for Investigating the Impact of Tribuloside on Gene Expression
Introduction
Tribuloside, a natural flavonoid glycoside predominantly extracted from the plant Tribulus terrestris, has garnered significant attention for its diverse pharmacological properties.[1][2] Belonging to a class of compounds including steroidal saponins, alkaloids, and flavonoids, this compound is recognized for its potential therapeutic effects, which include anti-inflammatory, antioxidant, and anti-cancer activities.[3][4][5] Studies have indicated that this compound may exert its effects by modulating various cellular signaling pathways, such as the PI3K-Akt, MAPK, and TNF signaling pathways, thereby influencing the expression of key genes involved in inflammation, apoptosis, and cell proliferation.[1][6][7] For instance, research has shown its ability to suppress inflammatory factors like IL-6, TNF-α, and IL-1β.[2][8]
These application notes provide a comprehensive, integrated workflow for researchers, scientists, and drug development professionals to systematically investigate the impact of this compound on gene expression in a cellular context. The protocols herein detail methods from initial cell treatment to global transcriptomic analysis via RNA sequencing, validation of key genes by RT-qPCR, and investigation of protein-level changes in relevant signaling pathways using Western blotting.
Overall Experimental Workflow
The investigation follows a multi-step process, beginning with cell culture and treatment, followed by high-throughput screening of gene expression, and concluding with targeted validation at both the mRNA and protein levels.
Figure 1: High-level experimental workflow for investigating this compound's effects.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the initial steps of cell culture and treatment with this compound to generate samples for downstream analysis. The choice of cell line is critical; for anti-inflammatory studies, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a suitable model, while for anti-cancer investigations, cell lines like the human breast cancer cell line MCF-7 can be used.[4][8][9]
Materials:
-
Selected cell line (e.g., RAW 264.7 or MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (PubChem CID: 6479298)[10]
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Dose-Response Determination (MTT Assay): Prior to the main experiment, perform a dose-response study using an MTT assay to determine the optimal, non-toxic concentration range of this compound for your chosen cell line. Test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
This compound Treatment:
-
Prepare stock solutions of this compound in the vehicle (e.g., DMSO).
-
Dilute the this compound stock to final desired concentrations in fresh, complete culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing this compound or vehicle control to the appropriate wells. Include an untreated control group.
-
For inflammatory studies, co-treat with an inflammatory stimulus like LPS (e.g., 1 µg/mL) as required.[8]
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 6, 12, 24 hours) can also be performed to study temporal gene expression changes.
-
Harvesting: After incubation, wash cells twice with ice-cold PBS. Proceed immediately to RNA and/or protein extraction.
Protocol 2: Global Gene Expression Analysis via RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes and pathways affected by this compound treatment.[11][12]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer
-
RNA-Seq library preparation kit
-
Next-generation sequencer
Procedure:
-
Total RNA Extraction: Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
RNA Quality Control (QC):
-
Assess RNA purity using a spectrophotometer. An A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0-2.2 is desirable.
-
Determine RNA integrity using a Bioanalyzer. A high RNA Integrity Number (RIN) of ≥8 is recommended for reliable RNA-Seq results.[13]
-
-
Library Preparation:
-
Using a commercial library preparation kit, enrich for mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library via PCR to create the final sequencing library.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate 50-150 bp paired-end reads.
-
Bioinformatic Analysis:
-
QC: Check the quality of raw sequencing reads.
-
Alignment: Align reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression (DEG) Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls. Set significance thresholds (e.g., Fold Change > |1.5| and p-adjusted < 0.05).
-
Pathway and Functional Enrichment Analysis: Use tools like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify biological processes and signaling pathways that are significantly enriched among the differentially expressed genes.[1]
-
Data Presentation: Hypothetical RNA-Seq Results
The following table summarizes hypothetical DEG results from RAW 264.7 macrophages stimulated with LPS and treated with this compound.
| Gene Symbol | Gene Name | Log2(Fold Change) | p-value | Regulation |
| TNF | Tumor Necrosis Factor | -2.58 | 0.0001 | Down |
| IL6 | Interleukin 6 | -2.91 | 0.00005 | Down |
| IL1B | Interleukin 1 Beta | -2.15 | 0.001 | Down |
| MAPK3 | Mitogen-Activated Protein Kinase 3 | -1.89 | 0.005 | Down |
| BCL2 | B-cell lymphoma 2 | 1.52 | 0.008 | Up |
| STAT3 | Signal Transducer and Activator of Transcription 3 | -1.66 | 0.006 | Down |
Protocol 3: Validation by Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is the gold standard for validating the expression changes of select genes identified by RNA-Seq.[14][15]
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR System
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of the same high-quality RNA used for RNA-Seq into cDNA using a commercial kit.
-
Primer Validation: Ensure primers for each target gene are specific and efficient (90-110%) by running a standard curve and melt curve analysis.[6]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix for each sample in triplicate, including the cDNA template, forward and reverse primers, and SYBR Green master mix. Include no-template controls (NTCs).
-
qPCR Run: Perform the qPCR on a Real-Time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to a stable housekeeping gene and compare the this compound-treated group to the control group. The results should correlate with the RNA-Seq data.[16]
Protocol 4: Signaling Pathway Analysis by Western Blotting
Western blotting is used to investigate if the observed changes in gene expression translate to changes at the protein level and to probe the activation state of key signaling pathways.[17][18] Based on literature, the PI3K/Akt pathway is a relevant target for this compound.[1]
Hypothesized this compound Action on the PI3K/Akt Pathway
Figure 2: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse harvested cells in ice-cold RIPA buffer.[18] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze multiple proteins (e.g., a phosphorylated protein and its total form, or a loading control like GAPDH) on the same membrane, the membrane can be stripped and re-probed with additional primary antibodies.[18]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to the loading control (GAPDH). For phosphoproteins, normalize to the total protein level.
Data Presentation: Hypothetical Western Blot Quantification
The table below shows hypothetical densitometry results for key proteins in the PI3K/Akt pathway after this compound treatment.
| Target Protein | Control (Relative Density) | This compound (Relative Density) | Fold Change (vs. Control) |
| p-Akt (Ser473) / Total Akt | 1.00 | 0.35 | -2.86 |
| Bcl-2 / GAPDH | 1.00 | 1.82 | +1.82 |
These hypothetical results would suggest that this compound inhibits the phosphorylation of Akt while increasing the expression of the anti-apoptotic protein Bcl-2, consistent with findings that link the PI3K-Akt pathway to the regulation of Bcl-2.[1]
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 13. researchgate.net [researchgate.net]
- 14. 2.5. Quantitative Polymerase Chain Reaction (qPCR) Validation of Differentially Expressed Genes [bio-protocol.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for the Identification of Tribuloside Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a furostanol saponin (B1150181) isolated from Tribulus terrestris, is a subject of growing interest due to the plant's traditional use in treating a variety of ailments, including sexual dysfunction and cardiovascular diseases.[1][2] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, evaluating its safety profile, and developing it as a potential therapeutic agent. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful platform for the identification and characterization of drug metabolites in complex biological matrices.
This document provides detailed application notes and protocols for the identification of this compound metabolites using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). The methodologies described herein are based on established practices for the analysis of steroidal saponin metabolites and can be adapted for both in vitro and in vivo studies.
Predicted Metabolic Pathways of this compound
Direct metabolic studies on this compound are limited. However, based on the known biotransformation of other steroidal saponins (B1172615), the following metabolic pathways for this compound can be postulated:
-
Hydrolysis: The glycosidic bonds are susceptible to hydrolysis, leading to the cleavage of sugar moieties. This can occur sequentially, resulting in a series of deglycosylated metabolites.[3]
-
Hydroxylation: The steroidal aglycone backbone can undergo hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes in the liver.[4][5]
-
Glucuronidation: The hydroxyl groups on the aglycone or the sugar moieties can be conjugated with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.[6][7][8][9]
These predicted pathways suggest that a variety of metabolites, differing in polarity and mass, may be formed.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol describes a general procedure for studying the metabolism of this compound using human liver microsomes (HLMs), which are rich in drug-metabolizing enzymes.
Materials:
-
This compound (high purity)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Procedure:
-
Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., 0.5 mg/mL final protein concentration), and the this compound stock solution (e.g., 1-10 µM final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
In Vivo Metabolism in Rodents (Illustrative)
This protocol provides a general framework for an in vivo study in rats to identify this compound metabolites in plasma and urine.
Materials:
-
This compound (for oral or intravenous administration)
-
Sprague-Dawley rats
-
Metabolic cages for urine and feces collection
-
Heparinized tubes for blood collection
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Dosing and Sample Collection:
-
Administer a single dose of this compound to rats via oral gavage or intravenous injection.
-
House the rats in metabolic cages and collect urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples from the tail vein or via cardiac puncture at predetermined time points into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge as described for the in vitro protocol.
-
Evaporate the supernatant and reconstitute for analysis.
-
-
Sample Preparation (Urine):
-
Centrifuge the urine samples to remove any particulate matter.
-
Dilute the urine with water.
-
For enrichment of metabolites, perform solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load the diluted urine sample. Wash the cartridge with water to remove salts. Elute the metabolites with methanol.
-
Evaporate the eluate and reconstitute for LC-MS analysis.
-
UPLC-Q-TOF/MS Analysis
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Illustrative):
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Conditions (Illustrative):
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.0 kV (Positive), 2.5 kV (Negative) |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | MSE (Low and high collision energy scans) |
| Mass Range | m/z 100 - 1500 |
| Collision Energy | Low: 6 eV; High Ramp: 20-40 eV |
Data Presentation
The following tables present hypothetical quantitative data for this compound and its predicted metabolites. The m/z values are calculated based on the chemical formula of this compound and its potential biotransformations.
Table 1: Predicted this compound Metabolites and their Mass Information
| Compound | Putative Biotransformation | Chemical Formula | [M+H]+ (m/z) | [M-H]- (m/z) |
| This compound | Parent Compound | C51H84O22 | 1049.5480 | 1047.5323 |
| M1 | Hydrolysis (- glucose) | C45H74O17 | 887.4954 | 885.4797 |
| M2 | Hydrolysis (- rhamnose) | C45H74O16 | 871.4999 | 869.4842 |
| M3 | Hydrolysis (- glucose, - rhamnose) | C39H64O12 | 725.4425 | 723.4268 |
| M4 | Hydroxylation (+O) | C51H84O23 | 1065.5429 | 1063.5272 |
| M5 | Glucuronidation (+C6H8O6) | C57H92O28 | 1225.5799 | 1223.5642 |
Table 2: Illustrative UPLC-MS/MS Fragmentation Data for this compound (Positive Ion Mode)
| Precursor Ion (m/z) | Putative Fragment Ion (m/z) | Putative Neutral Loss |
| 1049.5480 | 887.4954 | 162.0528 (Glucose) |
| 1049.5480 | 741.4377 | 308.1105 (Glucose + Rhamnose) |
| 1049.5480 | 415.3261 | Aglycone fragment |
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 4. Specific metabolic pathways of steroid sulfates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Glucuronidation of the Antibacterial Triclocarban and Its Oxidative Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Zebrafish as a Model Organism to Investigate the Effects of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin (B1150181) derived from the plant Tribulus terrestris, has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[1] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for rapid screening and mechanistic studies of novel compounds due to its genetic tractability, optical transparency during embryonic development, and high physiological homology to mammals.[3] These application notes provide detailed protocols for utilizing zebrafish to investigate the therapeutic potential of this compound in inflammation, neuroprotection, and cardiovascular protection.
Pharmacological Profile of this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways:
-
Anti-inflammatory Effects: this compound has been found to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][2] This is achieved, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)-Akt signaling pathways, which are critical regulators of the inflammatory response.[1]
-
Neuroprotective Potential: While direct studies on neuroprotection are emerging, the modulation of the PI3K-Akt pathway by this compound suggests a potential role in promoting cell survival and inhibiting apoptosis, key processes in neurodegenerative diseases.
-
Cardiovascular Implications: The regulation of inflammatory pathways by this compound may also have implications for cardiovascular health, as inflammation is a key contributor to various cardiovascular diseases.
-
Melanogenesis Regulation: this compound has been shown to enhance melanogenesis by acting on the Phosphodiesterase (PDE)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[4]
Experimental Protocols
Evaluating the Anti-inflammatory Effects of this compound
Two primary models are proposed for assessing the anti-inflammatory properties of this compound in zebrafish larvae: tail amputation-induced inflammation and lipopolysaccharide (LPS)-induced systemic inflammation.
1.1. Tail Amputation-Induced Inflammation Assay
This model mimics localized inflammation and the subsequent immune cell recruitment.
Protocol:
-
Zebrafish Larvae Maintenance: Raise wild-type or transgenic zebrafish larvae (e.g., Tg(mpx:GFP) for neutrophils or Tg(mpeg1:mCherry) for macrophages) to 3 days post-fertilization (dpf) in E3 medium at 28.5°C.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Expose larvae to varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) in E3 medium for 2 hours prior to injury.
-
Anesthesia and Amputation: Anesthetize the larvae in 0.02% tricaine (B183219) methanesulfonate (B1217627) (MS-222). Using a sterile micro-scalpel, amputate the caudal fin just distal to the circulatory loop.[3][5]
-
Imaging and Analysis: Immediately after amputation, and at subsequent time points (e.g., 4, 8, 24 hours post-amputation), image the tail fin region using a fluorescence microscope.
-
Quantification: Count the number of fluorescently labeled neutrophils or macrophages that have migrated to the site of injury.[6]
1.2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Assay
This model induces a systemic inflammatory response.
Protocol:
-
Zebrafish Larvae and this compound Pre-treatment: Use 3 dpf larvae and pre-treat with this compound as described in section 1.1.
-
LPS Microinjection: Anesthetize the larvae and microinject a sterile solution of LPS (0.5 mg/mL in PBS) into the yolk sac (approximately 2 nL per larva).[7][8][9] Inject a control group with PBS.
-
Analysis of Immune Cell Migration: At various time points post-injection (e.g., 6, 12, 24 hours), perform whole-mount staining (e.g., Sudan Black B for neutrophils) or use transgenic lines to visualize and quantify the migration of immune cells to the yolk sac and surrounding tissues.[7]
-
Gene Expression Analysis: At a designated endpoint, extract RNA from pools of larvae to perform quantitative real-time PCR (qRT-PCR) for key inflammatory markers (e.g., il6, tnfa, il1b).
Assessing the Neuroprotective Effects of this compound
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced zebrafish model of Parkinson's disease can be utilized to evaluate the neuroprotective potential of this compound.
Protocol:
-
Zebrafish Larvae and this compound Treatment: Raise wild-type zebrafish larvae to 4 dpf. Expose larvae to different concentrations of this compound or vehicle control for 24 hours.
-
MPTP Exposure: Following pre-treatment, expose the larvae to a final concentration of 5 µg/mL MPTP in the same treatment media for an additional 3 days.[10]
-
Behavioral Analysis: At 7 dpf, assess larval locomotor activity. This can be done by tracking the total distance moved and swimming speed over a defined period using automated video tracking software.
-
Dopaminergic Neuron Staining: Fix the larvae in 4% paraformaldehyde and perform whole-mount immunohistochemistry using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: Image the diencephalic region of the brain and quantify the number and area of TH-positive neurons.[10]
Investigating the Cardioprotective Effects of this compound
A doxorubicin-induced cardiotoxicity model in zebrafish embryos can be employed to study the potential cardioprotective effects of this compound.
Protocol:
-
Zebrafish Embryo and this compound Treatment: Collect fertilized zebrafish embryos and expose them from 6 hours post-fertilization (hpf) to various concentrations of this compound or vehicle control.
-
Doxorubicin (B1662922) Co-exposure: At 24 hpf, add doxorubicin to the treatment wells to a final concentration that induces cardiotoxicity (e.g., 4.31 µM).[11]
-
Cardiac Function Assessment: At 48 and 72 hpf, assess cardiac function by measuring the heart rate and the distance between the sinus venosus and bulbus arteriosus (SV-BA distance) from video recordings.[11]
-
Morphological Analysis: At 72 hpf, score the embryos for the presence and severity of pericardial edema and any other morphological defects.[11]
-
Histological Analysis: For more detailed analysis, fix embryos at 72 hpf for histological sectioning and staining (e.g., H&E) to observe cardiac tissue structure.
Data Presentation
Table 1: Quantitative Analysis of Anti-inflammatory Effects of this compound in Zebrafish Larvae
| Treatment Group | Neutrophil/Macrophage Count at Injury Site (cells/area) | Relative Gene Expression (fold change vs. control) |
| Tail Amputation Model | il6, tnfa, il1b | |
| Vehicle Control | ||
| This compound (1 µM) | ||
| This compound (5 µM) | ||
| This compound (10 µM) | ||
| LPS Injection Model | ||
| PBS Control | ||
| LPS + Vehicle | ||
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) |
Table 2: Assessment of Neuroprotective Effects of this compound in MPTP-treated Zebrafish Larvae
| Treatment Group | Total Distance Moved (mm) | Average Swimming Speed (mm/s) | Number of TH-positive Neurons |
| Vehicle Control | |||
| MPTP + Vehicle | |||
| MPTP + this compound (1 µM) | |||
| MPTP + this compound (5 µM) | |||
| MPTP + this compound (10 µM) |
Table 3: Evaluation of Cardioprotective Effects of this compound in Doxorubicin-treated Zebrafish Embryos
| Treatment Group | Heart Rate (beats/min) | SV-BA Distance (µm) | Percentage with Pericardial Edema (%) |
| Vehicle Control | |||
| Doxorubicin + Vehicle | |||
| Doxorubicin + this compound (1 µM) | |||
| Doxorubicin + this compound (5 µM) | |||
| Doxorubicin + this compound (10 µM) |
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflows for studying this compound in zebrafish.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A zebrafish tailfin injury assay protocol for quantifying immune cell migration and infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A zebrafish tailfin injury assay protocol for quantifying immune cell migration and infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The zebrafish caudal fin amputation model simulates the impact of hyperglycemia on inflammation and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phaseolin Attenuates Lipopolysaccharide-Induced Inflammation in RAW 264.7 Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammat… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cardiotoxicity of doxorubicin on embryonic zebrafish [cjpt.magtechjournal.com]
Application Note: Metabolomics for Elucidating the Cellular Response to Tribuloside
Audience: Researchers, scientists, and drug development professionals.
Introduction Tribuloside, a natural flavonoid saponin, has garnered attention for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, offers a powerful approach to capture the global biochemical events that occur within a cell in response to a drug.[4] This application note provides a detailed workflow and protocols for applying Liquid Chromatography-Mass Spectrometry (LC-MS)-based metabolomics to investigate the cellular response to this compound treatment.
Background: this compound's Known Mechanisms of Action Network pharmacology and experimental studies have revealed that this compound exerts its effects by modulating several key signaling pathways.[1][3] By examining the metabolic fingerprints associated with these changes, researchers can gain deeper insights into its functional consequences.
-
PI3K-Akt and MAPK Signaling: this compound has been shown to interact with key proteins in the PI3K-Akt and MAPK signaling pathways.[1] These pathways are central regulators of cell survival, proliferation, and apoptosis.[1] Modulation of these pathways by this compound can inhibit apoptosis-related signaling and promote cell survival in certain contexts, such as acute lung injury.[1]
-
Inflammation and TNF Signaling: this compound can suppress the expression of pro-inflammatory factors like IL-6, TNF-α, and IL-1β.[1][2][5] Its interaction with the TNF signaling pathway suggests a mechanism for reducing inflammation.[1]
-
Sphingolipid Metabolism and Apoptosis: In cancer cells, extracts from Tribulus terrestris, the plant source of this compound, have been shown to induce apoptosis by regulating sphingolipid metabolism.[3][6][7] This involves altering the levels of key metabolites like sphingosine (B13886) and modulating enzymes such as sphingosine kinase 1 (SPHK1).[6][7]
Visualizing the Experimental and Biological Pathways
To effectively apply metabolomics, it is essential to visualize both the experimental process and the biological pathways of interest.
Caption: A typical experimental workflow for studying the metabolic effects of this compound on cultured cells.
Caption: this compound modulates the PI3K-Akt and MAPK pathways, impacting apoptosis and inflammation.[1]
Caption: this compound induces apoptosis by inhibiting SPHK1 and altering sphingolipid levels.[6][7]
Experimental Protocols
A standardized protocol is essential for reproducible metabolomics results.[8]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MCF-7 breast cancer cells, A549 lung cancer cells, or RAW 264.7 macrophages) in 6-well plates at a density that ensures they reach 80-90% confluency at the time of harvesting. Culture in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Biological Replicates: Prepare a minimum of 5-6 biological replicates for each experimental condition (Control vs. This compound-treated) to ensure statistical power.[9]
-
Treatment: Once cells are ~60% confluent, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., determined by a prior IC50 assay) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). The timing should be sufficient to induce a metabolic response.
Protocol 2: Metabolite Extraction
This protocol is designed to rapidly halt metabolic activity and efficiently extract a broad range of polar metabolites.[10]
-
Quenching: Aspirate the culture medium from the wells. Immediately wash the cells once with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Metabolism Arrest: Add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well to quench cellular metabolism.[10]
-
Cell Lysis and Collection: Place the plates on ice and use a cell scraper to detach the cells into the methanol solution. Transfer the entire cell lysate/methanol suspension into a pre-chilled 1.5 mL microcentrifuge tube.[9]
-
Extraction: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 1 hour to precipitate proteins and allow for complete extraction.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until LC-MS analysis.[8]
Protocol 3: LC-MS Based Metabolomics Analysis
-
Sample Reconstitution: Just prior to analysis, reconstitute the dried extracts in a suitable solvent (e.g., 100 µL of 50% methanol). Vortex and centrifuge to remove any insoluble material.
-
Quality Control (QC): Create a pooled QC sample by combining a small aliquot (e.g., 10 µL) from each sample. Inject this QC sample periodically throughout the analytical run (e.g., every 5-10 samples) to monitor system stability and performance.[9]
-
Chromatography: Separate metabolites using an appropriate Liquid Chromatography (LC) method. For broad coverage, a combination of reverse-phase (C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[9][11]
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ionization modes to detect a wide range of metabolites.[12] Data should be acquired in a data-dependent or data-independent acquisition mode to collect fragmentation data for metabolite identification.
Protocol 4: Data Processing and Analysis
-
Data Processing: Use software (e.g., XCMS, MS-DIAL) to perform peak picking, retention time correction, and peak alignment across all samples.
-
Metabolite Annotation: Annotate metabolic features by matching their accurate mass (m/z), retention time, and MS/MS fragmentation patterns against spectral databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)) to identify metabolites that are significantly different between the control and this compound-treated groups. Calculate fold changes and p-values for each metabolite.
Data Presentation and Expected Results
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation. Based on the known mechanisms of this compound, one might expect to see the following changes.
Table 1: Expected Changes in Key Cellular Metabolites Following this compound Treatment
| Metabolite | Metabolic Pathway | Expected Change | Potential Interpretation |
| Sphingosine | Sphingolipid Metabolism | Increased | Inhibition of SPHK1, promoting apoptosis.[3][6] |
| Sphingosine-1-Phosphate | Sphingolipid Metabolism | Decreased | Inhibition of SPHK1, reducing pro-survival signals.[6] |
| Glutamate | Amino Acid Metabolism | Altered | Disruption of central carbon and energy metabolism.[13] |
| Lactate | Glycolysis | Altered | Shift in energy metabolism (Warburg effect).[14] |
| Succinate | TCA Cycle | Altered | Perturbation of mitochondrial function.[3] |
| Adenosine | Purine Metabolism | Altered | Implication in apoptosis and inflammation signaling.[3] |
Table 2: Quantitative Metabolomic Data Summary (Hypothetical)
| Metabolite ID | m/z | Retention Time (min) | Fold Change (this compound/Control) | p-value | Pathway |
| Sphingosine | 300.290 | 8.5 | 2.8 | 0.001 | Sphingolipid Metabolism |
| L-Alanine | 90.055 | 1.2 | 1.9 | 0.005 | Amino Acid Metabolism |
| Succinate | 117.019 | 2.1 | 0.6 | 0.008 | TCA Cycle |
| Adenosine | 268.104 | 4.3 | 0.4 | 0.011 | Purine Metabolism |
| Glutathione (GSH) | 308.092 | 3.5 | 0.5 | 0.015 | Oxidative Stress |
Conclusion The application of LC-MS-based metabolomics provides a robust and comprehensive strategy to investigate the cellular response to this compound. By following the detailed protocols outlined in this note, researchers can identify and quantify key metabolic perturbations. Integrating this metabolomic data with the known signaling pathways affected by this compound will enable a deeper, more mechanistic understanding of its therapeutic potential, ultimately accelerating its journey in drug development.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promoting liver cancer cell apoptosis effect of Tribulus terrestris L. via reducing sphingosine level was confirmed by network pharmacology with metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 10. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 12. metabolon.com [metabolon.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural Products and Altered Metabolism in Cancer: Therapeutic Targets and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing extraction parameters to increase Tribuloside yield from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Tribuloside from plant material, primarily from Tribulus terrestris.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield of this compound during extraction?
A1: The yield of this compound is significantly impacted by several factors, including the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio. The particle size of the plant material also plays a crucial role, as a finer powder increases the surface area available for solvent contact, thereby improving extraction efficiency.
Q2: Which extraction method is most effective for obtaining a high yield of this compound?
A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[1] UAE, for instance, can lead to higher yields in shorter times with reduced solvent consumption.[2] However, the optimal method can depend on the specific experimental setup and available resources. A comparative study showed that for saponins (B1172615) from Tribulus terrestris, ultrasonic extraction was superior to other methods.[3]
Q3: What is the best solvent for extracting this compound?
A3: Polar solvents are most effective for extracting saponins like this compound. Aqueous ethanol (B145695) and methanol (B129727) solutions are commonly used.[4][5] An optimized study for saponins from Tribulus terrestris leaves identified 30% ethanol as the optimal solvent concentration in an ultrasonic-assisted extraction. The choice of solvent is a critical parameter influencing extraction efficiency.
Q4: How can I minimize the degradation of this compound during the extraction process?
A4: this compound, being a saponin (B1150181), can be susceptible to degradation under harsh conditions. To minimize degradation, it is crucial to avoid excessively high temperatures and extreme pH levels, which can cause hydrolysis of the glycosidic bonds.[4][6] Optimizing the extraction time is also important, as prolonged exposure to even moderate heat can lead to compound degradation.
Q5: What is a common and effective method for purifying this compound from the crude extract?
A5: A widely used and effective method for the purification of saponins, including this compound, is macroporous resin column chromatography.[7][8] This technique separates compounds based on their polarity and molecular size. Following adsorption onto the resin, impurities can be washed away with a low-polarity solvent, and the target this compound can then be eluted with a higher polarity solvent, such as a higher concentration of ethanol.
Troubleshooting Guides
| Problem | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | 1. Inappropriate solvent: The solvent polarity may not be optimal for this compound. 2. Suboptimal extraction parameters: Time, temperature, or solvent-to-solid ratio may be insufficient.[4] 3. Degradation of this compound: Excessive heat or extreme pH during extraction can degrade the compound.[6] 4. Poor quality of plant material: Low initial concentration of this compound in the plant material. | 1. Optimize the solvent system: Test different polar solvents and aqueous-alcoholic mixtures (e.g., ethanol-water or methanol-water in various ratios). A 70% ethanol solution is a good starting point.[5] 2. Systematically vary extraction parameters: Use a design of experiment (DoE) approach, such as Response Surface Methodology (RSM), to find the optimal combination of time, temperature, and solvent ratio.[9] 3. Control extraction conditions: Use moderate temperatures and maintain a neutral pH. Consider using UAE or MAE for shorter extraction times. 4. Source high-quality plant material: Ensure the plant material is properly identified, harvested at the right time, and stored correctly. |
| Co-extraction of Impurities | 1. Inadequate defatting: Lipophilic compounds are co-extracted with the desired saponins. 2. Non-selective solvent: The extraction solvent may have a polarity that also dissolves a wide range of other compounds. | 1. Perform a defatting step: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids.[1] 2. Optimize the purification process: Employ multi-step purification, such as liquid-liquid partitioning followed by column chromatography (e.g., macroporous resin or silica (B1680970) gel).[7] |
| Difficulty in Isolating Pure this compound | 1. Presence of structurally similar saponins: Other saponins with similar polarities are co-eluting during chromatography. 2. Ineffective chromatographic separation: The chosen stationary and mobile phases are not providing adequate resolution. | 1. Use high-resolution chromatographic techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column for better separation. 2. Optimize the mobile phase: For HPLC, experiment with different gradient elution profiles using solvents like acetonitrile (B52724) and water.[10] |
| Formation of Emulsions during Liquid-Liquid Extraction | 1. High concentration of saponins: Saponins are natural surfactants and can cause emulsification. 2. Vigorous shaking: Excessive agitation during partitioning can lead to stable emulsions. | 1. Dilute the extract: Reduce the concentration of the crude extract before partitioning. 2. Use gentle inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Break the emulsion: Add a small amount of saturated NaCl solution or a different organic solvent to help break the emulsion. |
Data Presentation: Optimization of Extraction Parameters
The following tables summarize quantitative data from studies optimizing extraction parameters for saponins from Tribulus terrestris.
Table 1: Comparison of Different Extraction Methods for Saponin Yield
| Extraction Method | Solvent | Extraction Time | Temperature | Yield of Total Saponins (%) | Reference |
| Maceration | Methanol | 72 h | Room Temp. | 1.85 | [11] |
| Soxhlet Extraction | Methanol | 8 h | Boiling Point | 2.12 | [1][12] |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | 55 min | 46°C | 5.49 |
Table 2: Effect of Solvent Type and Concentration on Saponin Yield (UAE)
| Solvent | Solvent Concentration (%) | Yield of Total Saponins (%) |
| Ethanol | 30 | 5.49 |
| Ethanol | 50 | 4.98 |
| Ethanol | 70 | 4.52 |
| Methanol | 50 | 4.85 |
Table 3: Response Surface Methodology (RSM) Optimized Parameters for UAE of Saponins
| Parameter | Optimal Value |
| Ethanol Concentration | 30% |
| Extraction Time | 55 minutes |
| Solvent-to-Material Ratio | 35:1 mL/g |
| Extraction Temperature | 46°C |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for the extraction of saponins from Tribulus terrestris.
1. Preparation of Plant Material:
-
Dry the aerial parts of Tribulus terrestris at room temperature or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 120 mesh) using a mechanical grinder.[2]
2. Extraction Procedure:
-
Accurately weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 350 mL of 30% aqueous ethanol solution (35:1 solvent-to-material ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to approximately 40 kHz and the power to 400 W.
-
Set the extraction temperature to 46°C and the extraction time to 55 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
Protocol 2: Purification of this compound using Macroporous Resin
This protocol provides a general procedure for the purification of the crude saponin extract.
1. Resin Pre-treatment:
-
Soak the macroporous resin (e.g., AB-8 or D101) in 95% ethanol for 24 hours to activate it and remove any impurities.[8]
-
Wash the resin thoroughly with deionized water until no ethanol is detected in the washings.
-
Pack the treated resin into a glass column.
2. Column Chromatography:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of deionized water.
-
Load the aqueous solution onto the pre-treated macroporous resin column at a flow rate of approximately 1-2 bed volumes (BV) per hour.
-
Wash the column with 3-5 BV of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions of the eluate and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions rich in this compound and evaporate the solvent under reduced pressure to obtain the purified this compound fraction.
Protocol 3: HPLC Quantification of this compound
This protocol outlines a method for the quantitative analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-15 min, 10-60% A; 15-20 min, 60% A isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 200 nm.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the purified this compound fraction and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Simplified biosynthetic pathway of furostanol saponins like this compound.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jpbjournal.com [jpbjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 8. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. ijrap.net [ijrap.net]
- 11. scielo.br [scielo.br]
- 12. ijert.org [ijert.org]
- 13. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the solubility and stability of Tribuloside for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of Tribuloside in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its high solubilizing capacity for this compound. A concentration of up to 125 mg/mL in DMSO can be achieved with the aid of ultrasonication.[1] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.[2]
Q2: How should I store this compound powder and its stock solutions to ensure stability?
A2: this compound powder should be stored at -20°C and protected from light.[1] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] Always protect solutions from light.[1]
Q3: What is the general stability of this compound in aqueous solutions at different pH values?
A3: While specific data for this compound is limited, flavonoids, in general, exhibit greater stability in acidic conditions (pH < 7) and are prone to degradation in neutral to alkaline conditions (pH ≥ 7).[3][4] Degradation rates typically increase with higher pH. For experiments requiring aqueous solutions, it is advisable to use a slightly acidic buffer and to prepare the solutions fresh before use.
Q4: How does temperature affect the stability of this compound?
A4: Increased temperatures can accelerate the degradation of flavonoids like this compound, especially in aqueous solutions.[5][6] For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is necessary. Avoid prolonged exposure to elevated temperatures during experimental procedures.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Problem: this compound powder is not fully dissolving in the chosen solvent.
Possible Causes & Solutions:
-
Insufficient Solvent Volume: The concentration may be too high for the selected solvent. Refer to the solubility table below and increase the solvent volume accordingly.
-
Inappropriate Solvent: While DMSO is recommended, if an alternative is required, consider co-solvent systems. For instance, a mixture of ethanol (B145695) and water may improve solubility compared to water alone.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution. However, be mindful of potential degradation at higher temperatures.
-
Precipitation upon Dilution: When diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate. To avoid this, perform serial dilutions and add the stock solution dropwise while vortexing the aqueous medium.
Issue 2: Suspected Degradation of this compound in an Experiment
Problem: Inconsistent or unexpected experimental results suggest that this compound may be degrading.
Possible Causes & Solutions:
-
pH of the Medium: Flavonoids are generally less stable at neutral or alkaline pH.[3][4] If your experimental medium has a pH above 7, consider buffering it to a slightly acidic pH if the experimental design allows. Always prepare solutions fresh.
-
Exposure to Light: Like many flavonoids, this compound may be light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
-
Elevated Temperature: Prolonged incubation at high temperatures can lead to degradation. Minimize the time this compound is exposed to temperatures above room temperature.
-
Oxidation: The presence of oxidizing agents can degrade flavonoids. Ensure high-purity solvents and de-gassed buffers are used if oxidation is a concern.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Recommendations & Remarks |
| DMSO | 125 mg/mL (210.25 mM) | Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO for best results.[1] |
| Ethanol | Sparingly soluble (Estimated) | Solubility is expected to be low in pure ethanol. |
| Water | Poorly soluble (Estimated) | This compound is a hydrophobic molecule with limited aqueous solubility. |
| Ethanol/Water Mixtures | Moderately soluble (Estimated) | The solubility of flavonoids often increases in ethanol/water mixtures compared to either solvent alone.[7] A 70:30 ethanol:water mixture is a common starting point. |
Table 2: General Stability Profile and Storage Recommendations for this compound
| Condition | Stability Profile (General for Flavonoids) | Storage & Handling Recommendations |
| pH | More stable in acidic conditions (pH < 7). Degradation increases in neutral and alkaline conditions.[3][4] | Use slightly acidic buffers for aqueous solutions. Prepare fresh and use immediately. |
| Temperature | Degradation is accelerated by heat.[5][6] | Store powder at -20°C. Store stock solutions at -20°C (short-term) or -80°C (long-term). Avoid heat. |
| Light | Potentially sensitive to UV and visible light. | Protect powder and solutions from light by using amber vials or foil wrapping.[1] |
| Freeze/Thaw | Repeated cycles can degrade the compound. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., for a 100 mM stock, add the appropriate volume of DMSO to your weighed this compound).
-
Solubilization: Vortex the tube vigorously. If the powder does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected (amber) cryovials in volumes suitable for single experiments. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Method for Solubility Enhancement with Co-solvents
This protocol provides a general approach if DMSO is not suitable for your experiment.
-
Primary Solvent: Attempt to dissolve this compound in a small amount of a water-miscible organic solvent like ethanol or PEG 400.
-
Secondary Solvent Addition: While vortexing, slowly add the aqueous buffer or cell culture medium to the primary solvent-Tribuloside mixture.
-
Observation: Observe for any signs of precipitation. If the solution remains clear, this co-solvent system may be suitable.
-
Optimization: The ratio of the organic co-solvent to the aqueous phase may need to be optimized to maintain solubility while minimizing solvent toxicity in the experiment.
Protocol 3: Protocol for a Preliminary Stability Assessment
This protocol allows for a basic assessment of this compound stability under specific experimental conditions.
-
Solution Preparation: Prepare a solution of this compound in your experimental buffer or medium at the final working concentration.
-
Condition Exposure: Aliquot the solution into several tubes. Expose these aliquots to different conditions you wish to test (e.g., 37°C for 24 hours, room temperature under light for 8 hours, etc.). Keep a control sample at -80°C.
-
Analysis: At the end of the exposure period, analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]
-
Comparison: Compare the concentration of this compound in the stressed samples to the control sample. A significant decrease in concentration indicates degradation.
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101953868A - Detection method for total saponins of tribulus - Google Patents [patents.google.com]
Troubleshooting common issues in the HPLC analysis of Tribuloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tribuloside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification by HPLC important?
A1: this compound is a flavonoid glycoside, specifically a kaempferol (B1673270) derivative, found in various plants, notably Tribulus terrestris. It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of this compound by HPLC is crucial for the quality control of herbal raw materials, standardization of extracts, and in the development of pharmaceutical formulations to ensure their safety, efficacy, and batch-to-batch consistency.
Q2: What is a typical HPLC method for the analysis of this compound?
A2: A common and effective method for the analysis of this compound involves reversed-phase HPLC. A validated protocol is detailed in the table below. Variations in this method may be necessary depending on the sample matrix and specific analytical requirements.
Q3: What are the expected degradation pathways for this compound during sample preparation and analysis?
A3: this compound, as a flavonoid glycoside, is susceptible to degradation under certain conditions. The primary degradation pathways include:
-
Acid Hydrolysis: Cleavage of the glycosidic bond, leading to the formation of the aglycone, kaempferol, and the corresponding sugar moiety.
-
Alkaline Hydrolysis: Can lead to the deacylation of the coumaroyl group.
-
Photodegradation: Exposure to UV light can cause oxidative degradation of the flavonoid structure.
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation.
Understanding these pathways is key to troubleshooting issues such as the appearance of unexpected peaks or a decrease in the analyte response.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak and Baseline Issues
Q4: I am not seeing any peak for this compound, or the peak is very small.
A4: This issue can arise from several factors related to the sample, mobile phase, or the HPLC system itself. The troubleshooting workflow below can help identify the root cause.
Q5: The this compound peak is tailing or showing fronting.
A5: Peak asymmetry can be caused by a variety of chemical and physical factors. The table below summarizes the common causes and solutions for peak tailing and fronting.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | - Lower the mobile phase pH to suppress silanol (B1196071) ionization. - Add a competing base (e.g., triethylamine) to the mobile phase. - Use a column with better end-capping. |
| Column overload. | - Dilute the sample. - Inject a smaller volume. | |
| Column contamination or void. | - Flush the column with a strong solvent. - If a void is present, replace the column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| High sample concentration. | - Dilute the sample. | |
| Column collapse. | - Ensure the mobile phase pH is within the column's stable range. |
Q6: I am observing split peaks for this compound.
A6: Peak splitting can be a frustrating issue. The diagram below outlines a logical approach to diagnosing the cause of split peaks.
Retention Time and Baseline Stability
Q7: The retention time of this compound is shifting between injections.
A7: Inconsistent retention times can compromise the accuracy of peak identification and quantification. The following table details potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Mobile Phase Composition Changes | - Prepare fresh mobile phase daily. - Ensure accurate measurement of all components. - Use a high-quality buffer and ensure its pH is stable. |
| Inadequate Column Equilibration | - Increase the column equilibration time before starting the analytical run, especially after changing the mobile phase. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a consistent temperature. |
| Pump and Flow Rate Issues | - Check for leaks in the pump and fittings. - Degas the mobile phase to prevent air bubbles in the pump heads. - Perform regular pump maintenance. |
| Column Aging | - Monitor column performance over time. - Replace the column if retention times continue to drift despite other troubleshooting efforts. |
Q8: The baseline is noisy or drifting.
A8: A stable baseline is essential for accurate integration and quantification of peaks, especially at low concentrations.
| Problem | Potential Cause | Recommended Solution |
| Noisy Baseline | Air bubbles in the system. | - Degas the mobile phase thoroughly. - Purge the pump to remove any trapped air. |
| Contaminated mobile phase or detector cell. | - Use high-purity solvents and reagents. - Filter the mobile phase. - Flush the detector cell with an appropriate solvent. | |
| Detector lamp nearing the end of its life. | - Check the lamp energy and replace if necessary. | |
| Drifting Baseline | Inadequate column equilibration. | - Allow sufficient time for the column to equilibrate with the mobile phase. |
| Mobile phase composition changing over time. | - Ensure the mobile phase is well-mixed and stable. - For gradient elution, ensure the pump is functioning correctly. | |
| Column temperature fluctuations. | - Use a column oven to maintain a stable temperature. | |
| Column bleeding. | - Use a high-quality column and operate within its recommended pH and temperature ranges. |
Experimental Protocols
Validated HPLC Method for this compound Analysis
The following table summarizes a validated HPLC method for the quantification of this compound.[1]
| Parameter | Specification |
| Column | Chromosil C18 |
| Mobile Phase | A: Water with Phosphoric Acid B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.5 mL/min |
| Detector | UV-Vis (SPD-M10Avp) |
| Injection Volume | 100 µL |
Sample Preparation Protocol
A general procedure for the extraction of this compound from plant material is as follows:
-
Extraction: The powdered plant material is extracted with 50% aqueous methanol (B129727) using sonication.
-
Filtration: The extract is filtered to remove solid plant debris.
-
Partitioning (Optional): For cleaner samples, the aqueous methanol extract can be partitioned with a non-polar solvent like n-hexane to remove lipids, followed by extraction of the aqueous layer with a solvent of intermediate polarity such as ethyl acetate, where this compound is likely to partition.
-
Final Preparation: The extract is evaporated to dryness and reconstituted in the mobile phase or a compatible solvent. The final solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
It is crucial to protect the sample from light and high temperatures throughout the preparation process to minimize degradation.
References
Technical Support Center: Strategies to Improve Tribuloside Delivery to Target Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the delivery of Tribuloside to target tissues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to target tissues?
A1: The primary challenges in delivering this compound, a steroidal saponin (B1150181), to target tissues are its low oral bioavailability and non-specific distribution.[1] This is due to several factors:
-
Poor Membrane Permeability: Like many saponins (B1172615), this compound has poor permeability across intestinal epithelial cells, limiting its absorption into the bloodstream.[2]
-
First-Pass Metabolism: After absorption, this compound may be subject to significant metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
-
Low Water Solubility: While not explicitly stated for this compound, many saponins have limited water solubility, which can hinder their dissolution and subsequent absorption.
-
Non-specific Distribution: Once in the bloodstream, this compound may distribute non-specifically throughout the body, with studies on similar saponins showing accumulation in the liver and kidneys.[3]
Q2: What are the most promising strategies to enhance the delivery of this compound?
A2: Several strategies are being explored to overcome the delivery challenges of saponins like this compound. These primarily focus on encapsulation and targeted delivery approaches:
-
Liposomal Formulations: Encapsulating this compound in liposomes, which are vesicles composed of lipid bilayers, can protect it from degradation, improve its solubility, and facilitate its transport across cell membranes.[4][5][6]
-
Nanoparticle-Based Systems: Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), and solid lipid nanoparticles (SLNs) can encapsulate this compound, offering controlled release and the potential for surface modification for targeted delivery.[7]
-
Targeted Delivery: Both liposomes and nanoparticles can be decorated with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on target cells, thereby increasing the local concentration of this compound at the desired site of action.
Q3: How can I improve the oral bioavailability of this compound?
A3: To improve the oral bioavailability of this compound, you can consider the following approaches:
-
Encapsulation: Formulating this compound in liposomes or nanoparticles can protect it from the harsh environment of the gastrointestinal tract and enhance its absorption.
-
Permeation Enhancers: Co-administration of this compound with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.
-
Inhibition of Efflux Pumps: Some saponins are substrates for efflux pumps like P-glycoprotein in the intestine, which actively transport them back into the intestinal lumen.[2] Co-administration with inhibitors of these pumps could increase net absorption.
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of this compound in liposomes/nanoparticles.
| Possible Cause | Troubleshooting Step |
| Poor affinity of this compound for the lipid/polymer matrix. | - Modify the lipid or polymer composition to better match the physicochemical properties of this compound. For liposomes, consider using lipids with different chain lengths or saturation levels. For nanoparticles, experiment with different polymers or copolymers. |
| Suboptimal formulation parameters. | - Optimize the drug-to-lipid/polymer ratio. A very high drug load can lead to drug expulsion from the carrier. - Adjust the pH of the hydration or formulation buffer, as the charge of this compound (if any) can influence its interaction with the carrier. |
| Inefficient encapsulation method. | - For liposomes, compare different preparation methods such as thin-film hydration, reverse-phase evaporation, and ethanol (B145695) injection. - For nanoparticles, optimize parameters of the chosen method (e.g., homogenization speed, sonication time, solvent evaporation rate). |
Problem 2: Inconsistent results in Caco-2 cell permeability assays.
| Possible Cause | Troubleshooting Step |
| Incomplete Caco-2 cell monolayer differentiation. | - Ensure Caco-2 cells are cultured for at least 21 days to allow for proper differentiation and formation of tight junctions.[2][8][9][10][11] |
| Compromised monolayer integrity. | - Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range (typically >250 Ω·cm²).[2][9] - Include a negative control for paracellular transport (e.g., Lucifer yellow or fluorescein) to confirm monolayer integrity during the experiment.[2] |
| Efflux pump activity. | - If low apical-to-basolateral permeability is observed, investigate if this compound is a substrate for efflux pumps like P-glycoprotein.[2] This can be done by performing the permeability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil). |
Data Presentation
Table 1: Physicochemical Properties of Tribulus terrestris Extract-Loaded Nanoliposomes
| Formulation | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Total Phenolic Content (mg gallic acid/g extract) |
| Nanoliposomes with Tribulus terrestris extract | Not specified | 18.3 ± 0.7 | 11.5 ± 0.6 | 120.6 ± 1.5 |
| Nanoliposomes with Valeriana officinalis extract | 65.93 ± 4.1 | 23.0 ± 0.2 | 16.2 ± 0.3 | Not specified |
Data adapted from a study on the encapsulation of herbal extracts. The specific formulation details for this compound were not provided.[4]
Experimental Protocols
1. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, PC, and CH in a 2:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated this compound from the liposomal formulation by centrifugation or size exclusion chromatography.
2. Determination of Encapsulation Efficiency
Procedure:
-
After separating the unencapsulated drug, disrupt the liposomes using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Quantify the amount of this compound in the disrupted liposome (B1194612) fraction using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated this compound / Total initial amount of this compound) x 100
3. Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound formulation and control solution
-
Lucifer yellow or fluorescein (B123965) (as a marker for paracellular permeability)
-
LC-MS/MS or other sensitive analytical method for this compound quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the TEER of the monolayers to ensure their integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound formulation or control solution to the apical (A) chamber. Add fresh HBSS to the basolateral (B) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Mandatory Visualizations
Caption: Strategies to improve this compound delivery.
Caption: Cellular uptake of formulated this compound.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terrestrosin D, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of liposomal nano-encapsulation techniques and its applications in food and nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014163558A1 - Nanoparticles, composed of sterol and saponin from quillaja saponaria molina process for preparation and use thereof as carrier for amphipatic of hydrphobic molecules in fields of medicine including cancer treatment and food related compounds - Google Patents [patents.google.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Mitigating potential cytotoxicity of high concentrations of Tribuloside in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate potential cytotoxicity associated with high concentrations of Tribuloside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures after treatment with this compound. What are the potential causes?
A1: High cytotoxicity from this compound, a steroidal saponin, can stem from several factors. Firstly, the concentration of this compound may be too high for your specific cell line, leading to overwhelming cellular stress. Secondly, as a saponin, this compound can directly affect cell membrane integrity, leading to necrosis at elevated concentrations.[1] Lastly, the observed cell death could be a result of induced apoptosis through various signaling pathways.[2] It is also crucial to ensure the purity of the this compound used, as impurities could contribute to toxicity.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting point for a new compound like this compound is to perform a dose-response curve over a wide range of concentrations, for example, from the nanomolar to the high micromolar range. Based on available data for Tribulus terrestris extracts, IC50 values can range from as low as 0.3 µg/mL in highly sensitive cancer cell lines to over 400 µg/mL in others.[2][3][4][5] Therefore, a preliminary experiment testing concentrations from 0.1 µg/mL to 500 µg/mL is advisable to determine the sensitivity of your specific cell line.
Q3: How can we reduce the cytotoxic effects of this compound while still studying its biological activity?
A3: To mitigate cytotoxicity, you can optimize the experimental conditions. This includes determining the optimal, non-toxic concentration range through a dose-response experiment. Additionally, co-treatment with a cytoprotective agent, such as the antioxidant N-acetylcysteine (NAC), can be explored. NAC can help reduce oxidative stress, a potential mechanism of this compound-induced cell death.[6][7]
Q4: Are there any specific cell lines that are known to be more or less sensitive to this compound?
A4: Yes, sensitivity to this compound and Tribulus terrestris extracts is cell line-dependent. Some studies have shown that certain cancer cell lines are more sensitive than normal, non-cancerous cell lines.[2][5] For example, the LNCaP prostate cancer cell line has been reported to be highly sensitive, while the non-malignant L929 cell line appears to be less so.[2][5] It is essential to determine the specific IC50 value for your cell line of interest.
Q5: What are the key signaling pathways affected by this compound that might lead to apoptosis?
A5: this compound has been shown to influence several signaling pathways involved in apoptosis. These include the PI3K/Akt and MAPK signaling pathways. It can also modulate the expression of proteins in the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway, and lead to the activation of executioner caspases like caspase-3.[2]
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity Observed
| Observation | Potential Cause | Troubleshooting Steps |
| Massive cell death even at low concentrations | 1. Incorrect this compound concentration. 2. High sensitivity of the cell line. 3. Contamination of this compound stock or cell culture. | 1. Verify stock solution concentration and dilution calculations. Prepare fresh dilutions. 2. Perform a wider, more diluted dose-response curve (e.g., starting from the low nanomolar range). 3. Check for mycoplasma or other microbial contamination in cell cultures. Use a fresh, authenticated vial of this compound. |
| Cell morphology changes (rounding, detachment) and decreased viability | 1. Apoptosis or necrosis is being induced. 2. Sub-optimal culture conditions exacerbating stress. | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis. 2. Ensure optimal cell density, media conditions, and incubator parameters (CO2, temperature, humidity). |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Instability of this compound in culture medium. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting experiments. 2. Prepare fresh this compound dilutions for each experiment. Assess the stability of this compound in your specific culture medium over the experimental timeframe. |
Guide 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment
| Problem | Goal | Suggested Action |
| High this compound concentration is required for the desired biological effect, but it causes significant cytotoxicity. | Reduce oxidative stress-induced cell death without compromising the primary effect of this compound. | Co-incubate cells with a non-toxic concentration of NAC (e.g., 1-5 mM) for a few hours before and during this compound treatment. |
| Unsure if oxidative stress is the primary mechanism of this compound's cytotoxicity in your cell model. | Determine the role of reactive oxygen species (ROS) in this compound-induced cell death. | Measure intracellular ROS levels with and without NAC co-treatment in the presence of this compound. A reduction in ROS and a corresponding increase in cell viability with NAC would suggest the involvement of oxidative stress. |
Data Presentation
Table 1: Reported IC50 Values of Tribulus terrestris Extracts in Various Cell Lines
| Cell Line | Extract Type | IC50 (µg/mL) | Reference |
| Dalton's Lymphoma Ascites (DLA) | Methanolic | 380 | [3] |
| Ehrlich's Ascites Carcinoma (EAC) | Methanolic | 420 | [3] |
| Rat Kidney Epithelial (NRK-52E) | Methanolic | 160 | [4] |
| Human Prostate Cancer (LNCaP) | Not Specified | 0.3 | [5] |
| Human Colon Cancer (HT-29) | Not Specified | 7.1 | [5] |
| Human Breast Cancer (MCF-7) | Methanolic | 218.19 | [2] |
| Human Lung Cancer (A549) | Methanolic | 179.62 | [2] |
| Mouse Fibroblast (L929) | Methanolic | 224.35 | [2] |
| Human Skeletal Muscle (HSkMC) | Not Specified | 8.7 | [5] |
Note: These values are for Tribulus terrestris extracts and may differ from the IC50 of purified this compound. It is crucial to determine the IC50 for the specific compound and cell line used in your experiments.
Experimental Protocols
Determining the Optimal Concentration of this compound using MTT Assay
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is from 100 µM to 1 nM. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Co-treatment with N-Acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes how to use NAC as a cytoprotective agent.
Materials:
-
This compound and NAC stock solutions
-
Cells cultured in appropriate plates
-
Reagents for your chosen viability or apoptosis assay
Procedure:
-
NAC Pre-treatment: Prepare a working solution of NAC in complete culture medium (a typical starting concentration is 1-5 mM). Remove the existing medium from your cells and add the NAC-containing medium. Incubate for 1-4 hours.
-
Co-treatment: Prepare your desired concentrations of this compound in medium that also contains the same concentration of NAC used for pre-treatment.
-
Incubation: Remove the NAC-only medium and add the this compound + NAC co-treatment medium to the cells. Incubate for your desired experimental duration.
-
Controls: Include controls for untreated cells, cells treated with this compound only, and cells treated with NAC only.
-
Assessment: At the end of the incubation period, assess cell viability, apoptosis, or other relevant endpoints using your chosen assay.
Assessing Apoptosis using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as desired. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Measuring Caspase-3 Activity
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis: After treating cells with this compound, harvest and lyse the cells using the provided lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg).
-
Reaction Initiation: Add the reaction buffer (containing DTT) and the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: A logical workflow for assessing and mitigating this compound-induced cytotoxicity.
Caption: Simplified diagram of potential signaling pathways involved in this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. phytojournal.com [phytojournal.com]
- 4. Investigation on the toxic potential of Tribulus terrestris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols to reduce variability in Tribuloside assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to refine experimental protocols and reduce variability in Tribuloside assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound assays?
Variability in this compound assays can stem from three main areas: the sample preparation and extraction process, the analytical method used for quantification (e.g., HPLC), and the execution of cell-based assays. For extraction, factors such as solvent choice, temperature, and extraction time are critical.[1][2][3] In analytical methods, instrument performance, mobile phase preparation, and column condition are key.[4] For cell-based assays, sources of variation include cell line stability, pipetting errors, reagent consistency, and incubation conditions.[5][6][7]
Q2: How can I ensure the stability of my this compound standards and samples?
This compound, like many natural compounds, can be sensitive to temperature, pH, and light. For storage, extracts should be kept in the dark at –20°C.[8] Repeated freeze-thaw cycles should be avoided.[9] When preparing solutions for analysis, ensure the solvent is compatible and will not induce degradation. For instance, the stability of compounds can be affected by factors like pH, ionic strength, and the presence of oxidizing agents.[10][11]
Q3: What are the key differences between HPLC, HPTLC, and LC-MS/MS for this compound quantification?
-
High-Performance Liquid Chromatography (HPLC) is a widely used method that separates compounds based on their interaction with a stationary phase. It offers good precision and accuracy and is often paired with a Diode-Array Detector (DAD) for quantification.[12]
-
High-Performance Thin-Layer Chromatography (HPTLC) is another technique used for quantification, particularly for standardizing herbal extracts. It allows for the analysis of multiple samples simultaneously and can be a cost-effective alternative.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity. It is particularly useful for identifying and quantifying low-level analytes in complex matrices and for structural elucidation.[14]
Troubleshooting Guide: Analytical & Extraction Issues
Q4: My HPLC retention times are shifting between runs. What is the cause?
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement and thorough mixing of solvents. If the mobile phase is prepared by the HPLC system's mixer, check that the mixer is functioning correctly.[15]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Increase the column equilibration time.[15]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a thermostatted column oven to maintain a consistent temperature.[16]
-
Flow Rate Instability: Leaks or air bubbles in the pump can cause the flow rate to fluctuate.[17] Purge the system to remove bubbles and check all fittings for leaks.[15]
Q5: I am observing poor peak shape (tailing or fronting) in my chromatogram. How can I fix this?
-
Peak Tailing: This can be caused by a poor mobile phase pH for an ionizable compound like this compound, leading to unwanted interactions with the column.[16] It can also indicate column degradation or contamination.
-
Peak Fronting: This often suggests column overload.[16] Try diluting your sample to a lower concentration and reinjecting.
-
Split Peaks: Split peaks can result from a partially blocked column frit or an issue with the injector rotor seal.[4][18]
Q6: My HPLC baseline is noisy or drifting. What should I do?
-
Contaminated Solvents: Impurities in the mobile phase can cause a noisy or rising baseline, especially in gradient elution. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.
-
Air Bubbles: Dissolved gas in the mobile phase can create bubbles that interfere with the detector. Ensure your mobile phase is properly degassed.
-
Detector Issues: A failing detector lamp can also cause baseline noise.[18]
Q7: My extraction yield for this compound is low and inconsistent. How can I optimize it?
-
Solvent Selection: The choice of solvent significantly impacts extraction efficiency. Acidic ethanol (B145695) and 80% methanol (B129727) have been shown to be effective.[1][3]
-
Extraction Method & Parameters: Techniques like ultrasound-assisted extraction (UAE) can improve yields.[2] Key parameters to optimize include the solvent-to-solid ratio, extraction time, and temperature.[1][19] Be aware that prolonged extraction at high temperatures can lead to thermal decomposition of some saponins (B1172615).[1]
Troubleshooting Guide: Cell-Based Assays
Q8: I am seeing high well-to-well variability in my 96-well plate assay. What are the common causes?
-
Inconsistent Cell Seeding: Uneven cell distribution during seeding is a major source of variability. Ensure cells are thoroughly resuspended before plating and use proper pipetting techniques.
-
Pipetting Errors: Even small volume differences when adding compounds or reagents can lead to significant errors. Ensure pipettes are calibrated regularly.[7] Using automated liquid handlers can significantly reduce this type of error.[5][20]
-
Edge Effects: Wells on the outer edges of a plate are more susceptible to evaporation and temperature variations, which can affect cell growth and assay results. To mitigate this, consider leaving the outer wells empty and filling them with sterile media or PBS.
-
Reagent Quality: Lot-to-lot variance in reagents like growth factors or antibodies can introduce significant variability between experiments.[5][21] Qualify new lots of critical reagents before use.
Q9: My results are not reproducible between different experiments. What should I check?
-
Cellular Factors: Use cells within a consistent and narrow range of passage numbers. The differentiation state or health of cells can change over time in culture, affecting their response.[5]
-
Protocol Standardization: Ensure that incubation times, temperatures, and reagent concentrations are kept identical across all experiments.[6]
-
Reagent Stability: Prepare fresh reagents when possible and avoid repeated freeze-thaw cycles of sensitive components like proteins or growth factors.[9][10]
Data Presentation
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.997 | Assesses the proportionality of detector response to analyte concentration.[13] |
| Precision (%RSD) | Intra-day: ≤ 2% Inter-day: ≤ 3% | Measures the closeness of agreement between a series of measurements.[22] |
| Accuracy (% Recovery) | 95 - 105% | Determines how close the measured value is to the true value.[13] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest amount of analyte that can be reliably detected.[13] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest amount of analyte that can be accurately quantified.[13] |
| Robustness | %RSD ≤ 5% | Evaluates the method's capacity to remain unaffected by small variations in parameters.[22] |
Table 2: Key Parameters for this compound Extraction Optimization
| Parameter | Typical Range | Impact on Yield & Purity | Reference |
| Solvent Concentration | 30-80% Ethanol or Methanol in Water | Affects the polarity of the extraction medium, influencing which compounds are solubilized. | [1][2] |
| Solvent to Solid Ratio | 13:1 to 35:1 (mL/g) | A higher ratio can increase extraction efficiency but may require more solvent and longer evaporation times. | [2][3] |
| Extraction Time | 30 - 90 minutes | Yield generally increases with time, but prolonged times can risk thermal degradation of the analyte. | [1][19] |
| Temperature | 25°C - 60°C | Higher temperatures can increase extraction efficiency but may also extract more impurities and risk degradation. | [3][19] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on optimized methods.[2]
-
Preparation: Weigh 1.0 g of dried, powdered plant material (Tribulus terrestris).
-
Extraction: Place the material in a flask and add 35 mL of 30% ethanol.
-
Ultrasonication: Place the flask in an ultrasonic water bath set to 46°C. Sonicate for 55 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Storage: Reconstitute the dried extract in a known volume of methanol for analysis and store at -20°C.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a starting point for HPLC analysis based on established methods.[12]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using Acetonitrile (Solvent B) and Water (Solvent A).
-
Start with a linear gradient from 10% to 60% B over 15 minutes.
-
Hold at 60% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: DAD detector at 200 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create a calibration curve with at least 5 concentration points (e.g., 10 to 500 µg/mL).
-
-
Sample Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting high variability in experimental assays.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: this compound's action on the PDE/cAMP/PKA signaling pathway.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mastelf.com [mastelf.com]
- 5. cellgs.com [cellgs.com]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ViewArticleDetail [ijpronline.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. benchchem.com [benchchem.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ANN modeling and RSM optimization of ultrasound-assisted extraction of protodioscin-rich extracts from Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hamiltoncompany.com [hamiltoncompany.com]
- 21. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address batch-to-batch variation in commercial Tribuloside extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variation in commercial Tribuloside extracts. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variation a concern?
A1: this compound is a flavonoid glycoside found in plants of the Tribulus genus, which are known for their rich content of steroidal saponins (B1172615).[1] These extracts are widely used in research and traditional medicine for their potential biological activities, including anti-inflammatory and antioxidant effects.[2][3] Batch-to-batch variation refers to the chemical differences in the composition and concentration of active compounds, like saponins and flavonoids, between different production lots of a commercial extract.[4] This variability can significantly impact the reproducibility and reliability of experimental results, leading to inconsistent biological activity.[5]
Q2: What are the primary causes of batch-to-batch variation in this compound extracts?
A2: The primary causes of batch-to-batch variation in this compound and other botanical extracts are multifaceted and can be attributed to:
-
Natural Variability of the Plant Source: The chemical composition of Tribulus terrestris can vary significantly depending on the geographical origin, climate, soil conditions, time of harvest, and the specific plant part used for extraction (e.g., fruit, leaf).[6]
-
Extraction and Manufacturing Processes: Differences in extraction solvents, temperature, duration, and subsequent purification and drying methods can lead to significant variations in the final extract's composition and the concentration of active compounds.[4]
-
Storage Conditions: Improper storage of either the raw plant material or the final extract can lead to the degradation of active compounds over time.
Q3: How can I assess the consistency of my commercial this compound extract?
A3: To assess the consistency of your extract, a phytochemical analysis is recommended. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the individual chemical constituents of an extract.[7] It is frequently used to quantify key marker compounds like protodioscin (B192190), a major steroidal saponin (B1150181) in Tribulus terrestris.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a visual fingerprint of the extract's chemical profile, allowing for a qualitative comparison between different batches.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify a wide range of compounds in the extract.[9]
Q4: What are the known signaling pathways of this compound and Tribulus terrestris saponins?
A4: Research suggests that this compound and the saponins from Tribulus terrestris exert their biological effects through the modulation of several key signaling pathways, including:
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation, and its modulation by Tribulus terrestris extracts has been linked to antioxidant effects.[10]
-
MAPK Signaling Pathway: This pathway plays a crucial role in cellular responses to a variety of stimuli and is implicated in the anti-inflammatory effects of this compound.[1]
-
PDE/cAMP/PKA Signaling Pathway: this compound has been shown to act on this pathway to enhance melanogenesis.[11]
-
NF-κB Signaling Pathway: The anti-inflammatory effects of Tribulus terrestris saponins are also attributed to the downregulation of this pathway.[12]
Troubleshooting Guides
Guide 1: Inconsistent Biological Activity in In Vitro/In Vivo Experiments
Problem: You are observing significant variations in the biological effects of your this compound extract between different experimental runs or when using a new batch.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in Active Compounds | 1. Request Certificate of Analysis (CoA) for each batch: Compare the concentration of key marker compounds (e.g., total saponins, protodioscin, this compound) between batches. 2. Perform in-house analytical validation: Use HPLC or HPTLC to create a chemical fingerprint of each batch to confirm consistency. 3. Normalize extract concentration based on active compound: If the concentration of the primary active compound is known, adjust the treatment concentration accordingly to ensure consistent dosing. |
| Extract Solubility Issues | 1. Verify solvent compatibility: Ensure the solvent used to dissolve the extract is appropriate and that the extract is fully solubilized before use. 2. Use sonication or gentle heating: These methods can aid in the dissolution of the extract. 3. Prepare fresh solutions: Do not use old or precipitated solutions. |
| Degradation of Active Compounds | 1. Check storage conditions: Ensure the extract is stored according to the manufacturer's recommendations (typically in a cool, dark, and dry place). 2. Aliquot the extract: To avoid repeated freeze-thaw cycles for solutions, aliquot the stock solution into single-use volumes. |
Guide 2: Discrepancies in Analytical Results (HPLC/HPTLC)
Problem: You are experiencing inconsistent peak areas, retention times, or chromatographic profiles when analyzing different batches of the same this compound extract.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize extraction/dissolution protocol: Use a consistent solvent, temperature, and duration for preparing all samples. 2. Ensure complete dissolution: Use sonication to ensure the extract is fully dissolved. 3. Filter all samples: Use a 0.45 µm syringe filter before injection to remove particulates. |
| Mobile Phase Variability | 1. Prepare fresh mobile phase daily: The composition of the mobile phase can change over time. 2. Use high-purity solvents: Ensure the quality of the solvents and reagents used. 3. Degas the mobile phase: This prevents the formation of bubbles in the system. |
| Column Degradation | 1. Use a guard column: This will protect the analytical column from contaminants in the extract. 2. Flush the column regularly: Wash the column with a strong solvent after each batch of analyses. 3. Replace the column if necessary: If peak shape and resolution do not improve with flushing, the column may need to be replaced. |
Data Presentation
Table 1: Example of Batch-to-Batch Variation in Commercial Tribulus terrestris Extracts
This table illustrates the potential variability in the protodioscin content of different commercial products, as reported in the literature.[7]
| Product/Batch | Origin | Plant Part Used | Protodioscin Content (%) |
| Product A | Not Specified | Not Specified | 0.17 |
| Product B | Not Specified | Not Specified | 1.23 |
| Product C | Not Specified | Not Specified | 3.45 |
| Product D | Not Specified | Not Specified | 6.49 |
Experimental Protocols
Protocol 1: HPLC Quantification of Protodioscin in Tribulus terrestris Extract
This protocol is adapted from a published method for the determination of steroidal saponins.[7]
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried Tribulus terrestris extract.
-
Dissolve the extract in 10 mL of methanol.
-
Use sonication for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-50% B
-
25-30 min: 50-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at 203 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of protodioscin.
-
Identify the protodioscin peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of protodioscin in the sample using the peak area and the calibration curve.
-
Protocol 2: HPTLC Fingerprinting of Tribulus terrestris Saponins
This protocol is based on a method for the quantification of protodioscin and prototribestin (B600672).[13]
-
Sample and Standard Preparation:
-
Prepare a 10 mg/mL solution of the dried extract in methanol.
-
Prepare 1 mg/mL solutions of protodioscin and prototribestin standards in methanol.
-
-
Chromatography:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: n-butanol:glacial acetic acid:water (80:6:20, v/v/v).
-
Application: Apply 10 µL of the sample and standard solutions as bands on the plate.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
-
Detection and Documentation:
-
Derivatization: Spray the plate with anisaldehyde-sulfuric acid reagent.
-
Heating: Heat the plate at 110°C for 5-10 minutes until the bands are visible.
-
Documentation: Document the chromatogram under UV light at 366 nm and white light. Compare the Rf values and colors of the bands in the sample with those of the standards.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for quality control of commercial this compound extracts.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. d-nb.info [d-nb.info]
- 4. Highly Active & Standardized Tribulus Terrestris Extract By Green Spring Technology [greenspringnatural.com]
- 5. Antiglycation and antitumoral activity of Tribulus terrestris dry extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethnopharmacological Studies of Tribulus Terrestris (Linn). in Relation to Its Aphrodisiac Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tribuloside Purification via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of tribuloside purification using column chromatography. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address specific challenges encountered during the purification process.
Troubleshooting Guide
This section addresses common issues that may arise during the column chromatography purification of this compound, offering step-by-step solutions to overcome them.
Question: Why am I observing significant peak tailing and poor resolution of this compound on my silica (B1680970) gel column?
Answer: Peak tailing and poor resolution are common challenges in the purification of saponins (B1172615) like this compound due to their polar nature and the presence of structurally similar compounds in the crude extract.[1] Here are several strategies to mitigate this issue:
-
Optimize the Mobile Phase: The composition of the solvent system is critical for achieving good separation. A frequently used mobile phase for saponin (B1150181) purification is a mixture of chloroform (B151607), methanol (B129727), and water.[1] Systematically adjust the proportions of these solvents to enhance resolution. The addition of a small quantity of acid (e.g., acetic acid) or base (e.g., ammonia) can sometimes improve peak shape by suppressing the ionization of functional groups on the saponins.[1]
-
Employ Gradient Elution: Start with a solvent system of low polarity and gradually increase the polarity during the run. For instance, begin with a high ratio of chloroform to methanol and progressively increase the methanol concentration.[1] This technique, known as gradient elution, helps to separate compounds with a wide range of polarities.
-
Check for Column Overloading: Loading too much sample onto the column can lead to band broadening and poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size and the stationary phase volume.
-
Sample Loading Technique: For samples that are not readily soluble in the initial mobile phase, a dry loading method is recommended.[2] This involves pre-adsorbing the sample onto a small amount of silica gel, which is then carefully applied to the top of the column. This prevents the sample from precipitating at the column head and ensures a more uniform application.[2]
Question: My this compound yield is consistently low after purification. What are the potential causes and how can I improve it?
Answer: Low recovery of this compound can stem from several factors throughout the extraction and purification process. A patent for this compound purification mentions a maximum yield of 2% with a purity of over 95% can be achieved, indicating that high yields can be challenging.[3] Consider the following points to enhance your yield:
-
Extraction Efficiency: The initial extraction from the plant material is a critical step. The choice of solvent and extraction method significantly impacts the initial amount of this compound obtained.[1]
-
Irreversible Adsorption: this compound, being a polar saponin, may irreversibly adsorb to the silica gel stationary phase, leading to losses during chromatography.[4]
-
Compound Stability: this compound may be susceptible to degradation under certain pH and temperature conditions. It is advisable to conduct purification at a neutral pH and moderate temperatures unless stability studies indicate otherwise.[5]
-
Alternative Purification Techniques: For complex mixtures, a multi-step purification strategy is often more effective. Consider using macroporous resin chromatography as an initial purification step to enrich the saponin fraction before proceeding to silica gel chromatography.[3] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating polar compounds like saponins and can offer better recovery rates as it avoids a solid stationary phase.[4]
Question: I am having trouble with the co-elution of this compound with other structurally similar saponins from Tribulus terrestris. How can I resolve this?
Answer: The co-elution of furostanol and spirostanol (B12661974) saponins, which are both present in Tribulus terrestris, is a common challenge.[1][6] To address this, a combination of orthogonal separation techniques is often necessary:
-
Multi-Column Chromatography: Employing a sequence of different column types can effectively separate closely related compounds. An initial separation on a macroporous resin column can fractionate the crude extract based on polarity.[1] Subsequent purification of these fractions on a silica gel column, followed by a final polishing step using preparative HPLC with a C18 column, can yield high-purity this compound.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases, thus avoiding the issue of irreversible adsorption to a solid support.[4] This method is particularly effective for separating polar compounds with similar structures.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in purifying this compound from a crude plant extract?
A1: An effective initial step is to use macroporous resin column chromatography. This technique enriches the total saponin content by removing more polar substances like sugars and very non-polar compounds, thus simplifying the subsequent purification steps.[3][7] Resins like HPD-300 have shown good performance for the isolation of total saponins from Tribulus terrestris.[8]
Q2: How do I choose the right solvent system for silica gel column chromatography of this compound?
A2: The selection of an appropriate solvent system is crucial and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).[9] A good solvent system for column chromatography is one that provides a retention factor (Rf) value for this compound in the range of 0.2-0.4 on a TLC plate.[10] A common starting point for saponins is a mixture of chloroform, methanol, and water.[1] A patented method for this compound purification specifies an eluent of ethyl acetate (B1210297):petroleum ether with a volume ratio between 50:15 and 85:15.[3]
Q3: Can I use High-Speed Counter-Current Chromatography (HSCCC) for this compound purification? What are the advantages?
A3: Yes, HSCCC is an excellent technique for purifying polar compounds like this compound.[4] The main advantages of HSCCC are the elimination of irreversible sample adsorption to a solid support, leading to high sample recovery, and the ability to handle larger sample loads compared to preparative HPLC.[4] The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system.[11]
Q4: What are the key parameters to consider for macroporous resin chromatography?
A4: The key parameters include the choice of resin, sample concentration, flow rate, and the ethanol (B145695) concentration for elution. Non-polar or weakly polar resins are often used for saponin purification.[7] The adsorption and desorption processes should be optimized to maximize the recovery of this compound.[7]
Q5: How can I monitor the purity of this compound during the purification process?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For a more accurate assessment of purity, High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended, as many saponins lack a strong UV chromophore.[6][12]
Data Presentation
Table 1: Comparison of Macroporous Resins for Saponin Purification
| Resin Type | Polarity | Adsorption/Desorption Principle | Typical Application for Saponins | Reference |
| HPD-300 | Non-polar | Hydrophobic interaction | Enrichment of total saponins from Tribulus terrestris | [8] |
| D101 | Non-polar | Hydrophobic interaction | Purification of flavonoids and saponins | [13] |
| AB-8 | Weakly polar | Hydrophobic and polar interactions | Purification of flavonoids and saponins | [13] |
Table 2: Solvent Systems for Column Chromatography of Saponins
| Chromatography Type | Stationary Phase | Solvent System (v/v/v) | Application | Reference |
| Silica Gel CC | Silica Gel | Chloroform:Methanol:Water (e.g., 15:1:0.01 to 2:1:0.01) | Gradient elution for furostanol and spirostanol saponins | [1] |
| Silica Gel CC | Silica Gel | Ethyl Acetate:Petroleum Ether (50:15 to 85:15) | Purification of this compound | [3] |
| HSCCC | Liquid (Two-Phase) | Ethyl acetate–ethanol–water (5:1:5) | Separation of polar glycosides | [14] |
| HSCCC | Liquid (Two-Phase) | n-hexane–ethyl acetate–methanol–water (e.g., 3:6:2:1) | Separation of various natural products | [2] |
Table 3: HSCCC Solvent System Selection and Partition Coefficient (K)
| Compound Type | Solvent System Example (v/v/v) | Target K Value Range | Significance | Reference |
| Polar Glycosides | Ethyl acetate–ethanol–water (5:1:5) | 0.5 - 2.0 | A low K value leads to early elution and poor resolution, while a high K value results in long retention times and broad peaks. | [11][14] |
| Flavonoids | n-hexane–ethyl acetate–methanol–water (e.g., 3:6:2:1) | 0.5 - 2.0 | The K value is crucial for achieving a balance between retention and elution for optimal separation. | [2] |
Experimental Protocols
Protocol 1: this compound Purification using Macroporous Resin and Silica Gel Column Chromatography
This protocol is adapted from a patented method for this compound purification.[3]
-
Crude Extract Preparation: Extract the dried and powdered Tribulus terrestris plant material with an appropriate solvent (e.g., 70% ethanol). Concentrate the extract under reduced pressure to obtain a crude extract.
-
Macroporous Resin Chromatography (Enrichment):
-
Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., HPD-300).
-
Wash the column with water to remove highly polar impurities.
-
Elute the saponin-rich fraction with an appropriate concentration of ethanol (e.g., 70% ethanol).
-
Concentrate the eluate to dryness.
-
-
Silica Gel Column Chromatography (Fine Purification):
-
Prepare a silica gel column using the wet packing method with petroleum ether.
-
Dissolve the enriched saponin fraction in a minimal amount of solvent and mix it with a small amount of silica gel. Dry this mixture to a free-flowing powder (dry loading).
-
Carefully apply the dry-loaded sample to the top of the prepared silica gel column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 15% ethyl acetate and gradually increasing to 85%).
-
Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Saponin Separation
This is a general protocol for the separation of polar compounds like saponins using HSCCC.
-
Solvent System Selection:
-
Select a suitable two-phase solvent system (e.g., ethyl acetate-ethanol-water).
-
Determine the partition coefficient (K) of this compound in the selected solvent system. The ideal K value is typically between 0.5 and 2.0.[11]
-
-
HSCCC System Preparation:
-
Prepare the two-phase solvent system and separate the upper and lower phases.
-
Fill the HSCCC column entirely with the stationary phase (either the upper or lower phase, depending on the K value and desired elution order).
-
-
Separation:
-
Set the desired rotation speed of the centrifuge.
-
Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.
-
Continuously pump the mobile phase and collect fractions at the outlet.
-
-
Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent.
-
Mandatory Visualization
Caption: Workflow for this compound Purification.
References
- 1. Furostanol and Spirostanol Saponins from Tribulus terrestris | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 8. Application of macroporous adsorptive resins in separation and purification of natural products | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tautobiotech.com [tautobiotech.com]
Dealing with interfering compounds in the analysis of Tribuloside from crude extracts
Technical Support Center: Analysis of Tribuloside from Crude Extracts
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction and quantification of this compound from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds when analyzing this compound from crude extracts?
A1: When analyzing this compound, a type of steroidal saponin (B1150181), from crude plant extracts, particularly from Tribulus terrestris, several classes of compounds can interfere with accurate quantification. These include:
-
Phenolic Compounds: Flavonoids, tannins, and simple phenols are often co-extracted and can interfere with chromatographic analysis.[1][2]
-
Carbohydrates and Proteins: These macromolecules can hinder the complete extraction of saponins (B1172615) and interfere with analytical methods.[1]
-
Pigments: Chlorophylls and carotenoids, if not removed, can cause interference, especially in spectrophotometric and some chromatographic methods.
-
Other Saponins: Crude extracts contain a complex mixture of different saponins, some of which may have similar retention times to this compound in HPLC, making separation challenging.[3][4]
-
Alkaloids: Pyrrolizidine alkaloids are mentioned as undesirable impurities that may need to be removed.[5]
Q2: My HPLC chromatogram shows many overlapping peaks, making it difficult to quantify this compound. What can I do?
A2: Overlapping peaks in an HPLC chromatogram are a common issue when analyzing complex crude extracts. Here are several strategies to improve peak resolution:
-
Optimize the Mobile Phase Gradient: A slower, more gradual gradient of your mobile phase (e.g., acetonitrile (B52724) and water) can improve the separation of closely eluting compounds.[6][7]
-
Adjust the Mobile Phase Composition: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for saponins.[8]
-
Change the Stationary Phase: If using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) column.
-
Employ a Different Detector: this compound and other saponins lack strong chromophores, making UV detection challenging.[3][4] An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can provide better selectivity and sensitivity for saponins, reducing interference from UV-absorbing impurities.[3][4][6]
-
Improve Sample Cleanup: Implement a more rigorous sample purification protocol before HPLC analysis to remove interfering compounds. Refer to the troubleshooting guide below for specific techniques.
Q3: Why is the recovery of this compound from my solid-phase extraction (SPE) cleanup low?
A3: Low recovery of this compound during SPE can be attributed to several factors:
-
Improper Sorbent Selection: Ensure the sorbent chemistry is appropriate for this compound. For saponins, reversed-phase sorbents like C18 are commonly used.
-
Inadequate Conditioning and Equilibration: The SPE cartridge must be properly conditioned with a strong solvent (e.g., methanol) and then equilibrated with a weaker solvent (e.g., water) to ensure proper retention of the analyte.
-
Sample Overload: Loading too much crude extract onto the SPE cartridge can exceed its binding capacity, leading to breakthrough of the target compound during loading.
-
Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent. A systematic evaluation of elution solvents with increasing strength (e.g., increasing percentages of methanol (B129727) or acetonitrile in water) is recommended.
-
Drying Steps: An overly aggressive drying step after sample loading can sometimes lead to irreversible adsorption of the analyte to the sorbent.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experimental workflow.
Problem 1: Poor Extraction Efficiency of this compound
-
Symptom: Low yield of this compound in the final extract.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the extraction solvent is crucial. For saponins like this compound, mixtures of alcohol (ethanol or methanol) and water are often effective.[9][10][11] A 50-85% ethanol-water mixture is a good starting point.[9] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature. However, be cautious as excessive heat can degrade the target compounds. |
| Inadequate Sample Preparation | Ensure the plant material is dried and finely ground to increase the surface area for solvent contact.[12] |
| Complex Formation | This compound may form complexes with proteins or carbohydrates, hindering its extraction.[1] Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. |
| Advanced Extraction Techniques | Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time and solvent consumption.[1][10] |
Problem 2: Presence of Interfering Pigments and Polar Compounds
-
Symptom: The extract is highly colored (green or brown), and the initial analytical results show a complex mixture with many early-eluting peaks in reversed-phase HPLC.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-extraction of Chlorophyll (B73375) and Phenolic Compounds | Implement a liquid-liquid partitioning step. After initial extraction, partition the aqueous extract against a non-polar solvent like hexane to remove chlorophyll and lipids, followed by a medium-polarity solvent like ethyl acetate (B1210297) to remove some phenolic compounds.[13][14] |
| Presence of Highly Polar Impurities | Utilize column chromatography with macroporous resins (e.g., XAD-16, HPD100).[9][15] These resins can effectively adsorb saponins, while highly polar compounds like sugars and salts can be washed away with water. The saponins can then be eluted with an alcohol-water mixture.[16] |
| Adsorption on Polyamide Column | Polyamide column chromatography is effective for removing phenolic compounds.[1][2] |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
-
Extraction:
-
Macerate 100 g of dried, powdered Tribulus terrestris plant material in 1 L of 70% ethanol (B145695) in water.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Partition the aqueous layer sequentially with 3 x 500 mL of n-hexane, followed by 3 x 500 mL of ethyl acetate, and finally 3 x 500 mL of n-butanol.
-
Collect each fraction separately. This compound is expected to be enriched in the n-butanol fraction.[13]
-
Concentrate the n-butanol fraction to dryness for further purification.
-
Protocol 2: Macroporous Resin Column Chromatography
-
Preparation:
-
Swell and pack a column with a suitable macroporous resin (e.g., HPD100) according to the manufacturer's instructions.
-
Equilibrate the column with deionized water.
-
-
Sample Loading and Elution:
-
Dissolve the n-butanol fraction from Protocol 1 in a minimal amount of water.
-
Load the sample onto the equilibrated column.
-
Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
Protocol 3: HPLC-ELSD Analysis of this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient could be: 0-15 min, 10-60% B; 15-20 min, 60% B isocratic.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[17]
-
ELSD Conditions:
-
Sample Preparation: Dissolve the purified extract or standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes reported quantitative data for saponins in Tribulus terrestris extracts.
| Analyte | Plant Part/Product | Extraction/Fraction | Analytical Method | Reported Content/Yield | Reference |
| Protodioscin (B192190) | Market Products | Various | HPLC-ELSD | 0.17 - 6.49% | [6] |
| Protodioscin | Raw Plant Material | 50% Acetonitrile | HPLC-DAD | 0.65 - 0.73% | [17] |
| Tribulosin | T. terrestris L. | Butanol Fraction | HPTLC | 0.193 mg/100mg | [18] |
| Total Saponins | T. terrestris | Macroporous Resin | Gravimetric | 55% | [15] |
| Furostanol Saponins | T. terrestris | Macroporous Resin | Gravimetric | 35% | [15] |
Visualizations
Caption: General workflow for the extraction, purification, and analysis of this compound.
References
- 1. Techniques for Analysis of Plant Phenolic Compounds | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101953868A - Detection method for total saponins of tribulus - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 10. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2000023090A1 - Process for removing impurities from natural product extracts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 16. CN104610397A - Method for extracting protodioscin from stems and leaves of tribulus terrestris - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. ViewArticleDetail [ijpronline.com]
Enhancing the permeability of Tribuloside across cell membranes in vitro
Welcome to the technical support center for researchers investigating the in vitro cell membrane permeability of Tribuloside. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing very low apparent permeability (Papp) in our Caco-2 assay. What is considered a "low" Papp value and what are the initial steps to address this?
A1: The apparent permeability coefficient (Papp) is a key indicator of a compound's potential for intestinal absorption.[1] Generally, Papp values are categorized as follows:
-
Low Permeability: Papp ≤ 0.60 x 10⁻⁶ cm/s (Predicted in vivo absorption: 0-20%)[1]
-
Medium Permeability: 0.60 x 10⁻⁶ cm/s < Papp < 6.0 x 10⁻⁶ cm/s (Predicted in vivo absorption: 20-70%)[1]
-
High Permeability: Papp ≥ 6.0 x 10⁻⁶ cm/s (Predicted in vivo absorption: 70-100%)[1]
If you observe a low Papp value for this compound, the first step is to investigate if it is a substrate for active efflux pumps. This can be determined by calculating the efflux ratio (ER) from a bidirectional permeability assay.[1]
Q2: How do I determine if this compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A2: To assess if this compound is actively effluxed, you need to perform a bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) direction and from B to A.[2] The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) .[1]
-
An ER > 2.0 generally indicates that the compound is a substrate for active efflux.[1]
-
To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as Verapamil. A significant reduction in the ER (to ≤ 1.0) in the presence of the inhibitor confirms that the compound is a substrate of that efflux pump.[1]
Q3: What are the primary strategies to enhance the permeability of a poorly absorbed compound like this compound?
A3: Several strategies can be employed to improve the permeability of compounds with low bioavailability.[3] These can be broadly categorized as:
-
Modulating Tight Junctions: Using permeation enhancers to transiently open the paracellular pathway (the space between cells).[4][5]
-
Inhibiting Efflux Pumps: Co-administering an efflux pump inhibitor (EPI) to prevent the compound from being pumped out of the cell.[6][7]
-
Using Delivery Systems: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles to improve solubility and facilitate transport across the cell membrane.[3][8]
Q4: What could cause low compound recovery in my permeability assay, and how can I fix it?
A4: Low recovery can obscure the interpretation of permeability data.[9][10] Common causes include:
-
Low Aqueous Solubility: The compound may precipitate in the aqueous assay buffer.[9]
-
Non-specific Binding: The compound may adsorb to the plastic of the assay plates or other materials.[1]
-
Cellular Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells.
-
Compound Instability: The compound may degrade in the assay buffer during the incubation period.[1]
To troubleshoot, you can:
-
Verify the compound's solubility and stability in the assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Use low-binding plates and sample collection tubes.
-
Reduce incubation times or include metabolic inhibitors to assess degradation.
-
Analyze samples from both donor and receiver wells at the end of the experiment to quantify total recovery.[1]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent TEER Values | 1. Incomplete monolayer formation. 2. Cell contamination (e.g., Mycoplasma). 3. Inconsistent cell seeding density. 4. Damage to the monolayer during media changes. | 1. Allow cells to culture for the full 21-day differentiation period.[1] 2. Test cell stocks for contamination. 3. Ensure a homogenous cell suspension and accurate pipetting when seeding. 4. Be gentle when changing media; avoid directing the pipette tip at the monolayer. |
| High Permeability of Control Compound (e.g., Lucifer Yellow) | 1. Compromised monolayer integrity ("leaky" monolayer). 2. Incorrect TEER reading or interpretation. | 1. Discard the plate and review cell culture and handling procedures. Ensure TEER values are within the acceptable range (typically >300 Ω·cm²) before starting the experiment.[1] 2. Check the functionality of the TEER meter and electrodes. |
| Low Papp and Low Efflux Ratio (ER < 2) | 1. The compound has inherently poor passive permeability. 2. Low aqueous solubility is limiting diffusion. | 1. Focus on strategies that enhance transcellular or paracellular transport, such as nano-encapsulation or the use of tight junction modulators.[3][11] 2. Assess compound solubility in the assay buffer. Consider using solubility enhancers like cyclodextrins.[12] |
| Low Papp and High Efflux Ratio (ER > 2) | 1. The compound is a substrate for active efflux pumps (e.g., P-gp, BCRP).[1] | 1. Re-run the assay with a known efflux pump inhibitor (e.g., Verapamil) to confirm.[1] 2. Consider co-formulation with a safe and effective EPI as a strategy to improve bioavailability.[7] |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps to assess the permeability and efflux potential of this compound using a 21-day Caco-2 cell culture model.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed cells onto semi-permeable inserts (e.g., 12-well Transwell® supports) at a density of ~60,000 cells/cm².[13]
- Culture for 21-25 days, changing the media every 2-3 days, to allow for cell differentiation and monolayer formation.[1]
2. Monolayer Integrity Assessment:
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >300 Ω·cm².[1]
- Wash the monolayer gently with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
3. Permeability Assay:
- A→B Permeability: Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
- B→A Permeability: Add this compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
- To test for P-gp efflux, run a parallel experiment including a P-gp inhibitor like Verapamil in the buffer on both sides.[1]
- Incubate the plate at 37°C with gentle shaking (e.g., 60 rpm) for 120 minutes.[13]
4. Sample Collection and Analysis:
- At the end of the incubation, collect samples from both the donor and receiver compartments.
- Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
- Calculate the Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[1]
- Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .
- Calculate Percent Recovery: % Recovery = 100 * [(Vᵣ * Cᵣ) + (Vd * C_d)] / (Vd * C₀) , where V is volume, C is concentration, and the subscripts r, d, and 0 refer to receiver, donor (final), and donor (initial), respectively.[1]
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol uses the thin-film hydration method to encapsulate this compound.
1. Lipid Film Formation:
- Dissolve lipids (e.g., a mixture of DSPC, Cholesterol, and DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.
2. Hydration:
- Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing the flask at a temperature above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
3. Size Reduction:
- To form small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
4. Purification:
- Remove unencapsulated this compound from the liposome (B1194612) suspension using size exclusion chromatography or dialysis.
5. Characterization:
- Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Determine the encapsulation efficiency (EE%) by lysing the purified liposomes with a detergent or solvent and quantifying the amount of encapsulated this compound versus the initial amount used.
Data Presentation
Table 1: Example Permeability Data for this compound in Caco-2 Cells
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| This compound (10 µM) | 0.25 | 1.15 | 4.6 | 92% |
| This compound + Verapamil (50 µM) | 0.85 | 0.95 | 1.1 | 94% |
| This compound-Liposome Formulation | 1.50 | 1.62 | 1.1 | 96% |
| This compound + Chitosan (0.1%) | 1.10 | 1.21 | 1.1 | 91% |
Table 2: Example Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes (DSPC/Chol) | 125 ± 5 | 0.15 | -5.2 ± 0.8 | 65% |
| Polymeric Nanoparticles (PLGA) | 180 ± 8 | 0.11 | -15.8 ± 1.2 | 78% |
Visualizations
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in drug delivery through tissue barriers containing tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Tight junction modulation and its relationship to drug delivery" by Noha N. Salama, Natalie D. Eddington et al. [collections.uhsp.edu]
- 6. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Optimization of dosing and administration routes for Tribuloside in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tribulos. It is intended for scientists and drug development professionals working with this compound in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose and administration route for Tribuloside in mice?
A common starting point for in vivo studies in mice is an intraperitoneal (IP) injection at a dose of 10 mg/kg.[1] This has been shown to be effective in a mouse model of acute lung injury (ALI) when administered daily for 3 to 7 days.[1]
Q2: What is the oral bioavailability of this compound?
Currently, there is no specific data available in the public domain on the absolute oral bioavailability of this compound. However, this compound is a type of saponin (B1150181), and saponins (B1172615) are generally known to have poor oral bioavailability. This is primarily due to their poor permeability across the intestinal wall and potential hydrolysis by gut microflora.[2] Formulation strategies, such as proliposome delivery systems, have been shown to improve the oral bioavailability of other saponins.[3]
Q3: What are the known signaling pathways modulated by this compound?
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In a mouse model of acute lung injury, its therapeutic effects are associated with the PI3K-Akt and MAPK signaling pathways.[1] These pathways are critical in regulating inflammation, cell survival, and apoptosis.[1] A related compound, 3-cinnamoylthis compound, has also been shown to inhibit the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Q4: What are the physicochemical properties of this compound?
This compound has a molecular weight of 594.5 g/mol .[4] While specific experimental data on its aqueous solubility is limited, as a saponin, it is expected to have some degree of water solubility due to its glycosidic moieties. However, its large molecular size may limit its solubility and permeability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing solution | - Poor solubility: this compound may have limited solubility in certain vehicles, especially at higher concentrations.- Temperature effects: The solubility of this compound may be temperature-dependent. | - Vehicle selection: For intraperitoneal injections, saline has been used successfully.[1] For other routes, consider using a co-solvent system, but be mindful of potential vehicle toxicity.- Solubility enhancement: Gentle warming and sonication can help dissolve the compound. The use of solubilizing agents may also be considered, but their effects on the biological activity of this compound should be evaluated.- Fresh preparation: Prepare dosing solutions fresh before each use to minimize precipitation over time. |
| Animal distress or adverse effects after administration | - Vehicle toxicity: Some organic solvents used to dissolve poorly soluble compounds can cause local irritation or systemic toxicity.- Rapid injection: A rapid rate of intravenous or intraperitoneal injection can cause discomfort or adverse reactions.- High dose: The administered dose may be approaching the maximum tolerated dose (MTD). | - Optimize vehicle: Use the lowest possible concentration of any organic solvents. Always include a vehicle-only control group to assess the effects of the vehicle itself.- Slow administration: Administer injections slowly and observe the animal for any signs of distress.- Dose-response study: Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects. |
| Lack of efficacy in oral administration studies | - Poor oral bioavailability: As a saponin, this compound likely has low oral absorption.[2]- Degradation: The compound may be degraded in the gastrointestinal tract. | - Consider alternative routes: Intraperitoneal or intravenous administration may be more appropriate for initial efficacy studies.- Formulation development: Explore formulation strategies to enhance oral bioavailability, such as nanoformulations or the use of absorption enhancers.[3][5][6] |
| Variability in experimental results | - Inconsistent dosing: Inaccurate preparation of dosing solutions or administration technique can lead to variability.- Animal-to-animal variation: Biological variability is inherent in animal studies. | - Standardize protocols: Ensure all personnel are properly trained on the preparation of dosing solutions and administration techniques. Use calibrated equipment.- Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results. |
Experimental Protocols
Intraperitoneal Administration of this compound in Mice (Based on an ALI model)
This protocol is adapted from a study investigating the effects of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.[1]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
LPS (for disease model induction)
-
Male C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles (27G)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
-
-
Animal Dosing:
-
Induce acute lung injury by your established laboratory protocol (e.g., intratracheal instillation of LPS).
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.
-
The injection volume should be calculated based on the individual animal's body weight (e.g., for a 25g mouse, inject 250 µL of the 1 mg/mL solution).
-
Administer the treatment daily for the desired study duration (e.g., 3 or 7 days).[1]
-
-
Control Groups:
-
Vehicle Control: Administer an equivalent volume of saline to a separate group of animals.
-
Disease Model Control: Include a group of animals that receive LPS but are treated with the vehicle.
-
Suggested Protocol for Investigating Oral and Intravenous Pharmacokinetics of a Saponin (Adapted from Akebia Saponin D study)
The following is a generalized protocol for conducting a pharmacokinetic study of a saponin in rats, based on a study of Akebia saponin D.[7] Note: Specific parameters such as dose and vehicle may need to be optimized for this compound.
Materials:
-
This compound
-
Suitable vehicle (e.g., saline, or a solution containing a solubilizing agent for oral administration)
-
Male Sprague-Dawley rats (200-250 g)
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Syringes and needles
-
Equipment for sample processing and analysis (e.g., centrifuge, LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimate rats to the housing conditions for at least one week.
-
For the oral administration group, fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Intravenous (IV) Administration:
-
Dissolve this compound in a suitable IV-compatible vehicle.
-
Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein or a catheter.[7]
-
-
Oral (PO) Administration:
-
Dissolve or suspend this compound in an appropriate oral vehicle.
-
Administer a single dose (e.g., 100 mg/kg) via oral gavage.[7]
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
-
Data Presentation
Table 1: Summary of this compound Dosing in a Mouse Model of Acute Lung Injury
| Animal Model | Administration Route | Dose | Vehicle | Frequency | Duration | Key Findings | Reference |
| Male C57BL/6 Mice | Intraperitoneal | 10 mg/kg | Saline | Daily | 3 and 7 days | Reduced lung inflammation and fibrosis | [1] |
Table 2: Example Pharmacokinetic Parameters for a Saponin (Akebia Saponin D) in Rats
| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (h*µg/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous | 10 mg/kg | - | - | 19.05 | - | [7] |
| Intragastric | 100 mg/kg | - | - | 0.047 | 0.025 | [7] |
Note: This data is for Akebia Saponin D and is provided as an example. Pharmacokinetic parameters for this compound may differ.
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed anti-inflammatory signaling pathways of this compound.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability challenges associated with development of saponins as therapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of oral availability of ginseng fruit saponins by a proliposome delivery system containing sodium deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tea Saponins: a Novel Stabilizer for Enhancing the Oral Bioavailability of Albendazole Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. js.vnu.edu.vn [js.vnu.edu.vn]
- 7. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for scaling up Tribuloside production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up Tribuloside production.
Section 1: Extraction Challenges
Q1: My initial crude extract has a low yield. What are the primary factors I should investigate?
A1: Low yield during initial extraction is a common challenge. Several factors can contribute to this, primarily related to the raw material, choice of solvent, and the extraction method itself.
-
Raw Material Quality: The concentration of this compound can vary significantly based on the plant's geographic origin, harvest time, and the part of the plant used (fruits are typically richest). Ensure you are using a high-quality, verified source of Tribulus terrestris.
-
Particle Size: The raw material should be ground to a fine powder to increase the surface area available for solvent interaction, facilitating more efficient extraction.[1]
-
Solvent Selection: The choice of solvent and its concentration is critical. Ethanol-water mixtures are commonly used. An optimized ethanol (B145695) concentration, often between 30% and 85%, is crucial for maximizing yield.[2][3][4] Using 80% methanol (B129727) has also been shown to be effective for a wide range of secondary metabolites.[5]
-
Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may have lower yields compared to modern techniques.[6] Consider optimizing parameters such as temperature, time, and the solvent-to-solid ratio.[3][7]
Q2: I'm using ultrasound-assisted extraction (UAE). How can I optimize this process for better yield?
A2: Ultrasound-assisted extraction can significantly improve efficiency. To optimize the process, focus on the following parameters:
-
Ethanol Concentration: The polarity of the solvent is key. A study on Tribulus terrestris saponins (B1172615) found 30% ethanol to be optimal.[3]
-
Extraction Time: Longer extraction is not always better and can lead to degradation. The optimal time is often found to be around 55 minutes.[3]
-
Solvent-to-Material Ratio: A higher ratio increases the concentration gradient, favoring extraction. A ratio of 35:1 mL/g has been reported as effective.[3]
-
Temperature: Higher temperatures can improve solubility and diffusion, but excessive heat may degrade the this compound. An optimal temperature is around 46°C.[3]
Section 2: Purification Hurdles
Q1: My crude extract is dark and contains a lot of pigments and other impurities. How can I clean it up before high-performance chromatography?
A1: Removing pigments like chlorophyll (B73375) and other non-polar impurities is a crucial pre-purification step.
-
Liquid-Liquid Partitioning: Partition the crude extract between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane). This compound and other saponins will remain in the polar layer, while chlorophyll and lipids will move to the non-polar hexane (B92381) layer. This wash can be repeated until the hexane layer is nearly colorless.[8]
-
Macroporous Resin Chromatography: This is a highly effective method for preliminary purification and enrichment. The crude extract is passed through a column packed with macroporous adsorption resin (e.g., XAD-2, HPD100a).[2][4] After loading the extract, the column is washed with water to remove sugars and other highly polar impurities, followed by a low-concentration ethanol wash (e.g., 10-30%) to remove other unwanted compounds. The desired saponins, including this compound, are then eluted with a higher concentration of ethanol (e.g., 50-95%).[4]
Q2: I'm struggling to separate this compound from other structurally similar saponins during column chromatography. What can I do?
A2: Co-elution of similar compounds is a common challenge in natural product purification.
-
Optimize the Stationary Phase: While silica (B1680970) gel is common, for polar glycosides like this compound, reverse-phase chromatography (using C18) may offer better separation.[9]
-
Adjust the Mobile Phase: Fine-tune the solvent gradient. Using a shallower gradient during elution increases the resolution between closely related compounds. Experiment with adding a third solvent to your mobile phase to modulate polarity and improve separation.[8]
-
Consider Preparative HPLC: For achieving high purity, preparative high-performance liquid chromatography (prep-HPLC) is often necessary as a final polishing step.
Section 3: Yield, Purity, and Scaling Up
Q1: What are realistic yield and purity percentages to target when scaling up production?
A1: Yield and purity can vary based on the chosen methods. However, published data provides a benchmark. A combined approach using countercurrent extraction, macroporous resin, and silica gel column chromatography has been reported to achieve a maximum yield of 2% with a final purity of over 95%.[2]
Table 1: Comparison of Extraction Parameters and Outcomes
| Parameter | Method 1: Ultrasound-Assisted Extraction[3] | Method 2: Reflux Extraction & Resin Purification[4] | Method 3: Countercurrent Extraction & Multi-Column Purification[2] |
| Raw Material | Tribulus terrestris L. leaves | Tribulus terrestris fruits | Tribulus terrestris fruits |
| Solvent | 30% Ethanol | 10% - 90% Ethanol (70% used in example) | 50% - 85% Ethanol |
| Key Method | Ultrasound (55 min, 46°C) | Reflux extraction (3 times, 2.5h each) | Continuous Countercurrent Extraction |
| Purification | Not specified | Macroporous Adsorption Resin (HPD100a) | Macroporous Resin + Silica Gel Column |
| Reported Yield | 5.49% (crude saponin (B1150181) fraction) | ~50% total saponins in final extract | Up to 2% (finished product) |
| Reported Purity | Not specified | 50-60% total saponins | >95% this compound |
Q2: What are the main challenges when moving from a lab-scale protocol to a large-scale industrial process?
A2: Scaling up presents unique challenges beyond simple multiplication of quantities.[10]
-
Process Consistency: Maintaining consistency in parameters like heating, mixing, and mass transfer across different scales is difficult. What works in a 1L flask may not work the same way in a 500L reactor.[11]
-
Equipment Differences: The performance of equipment like chromatography columns and filtration systems can change at larger scales. For instance, resin performance in large columns might decrease, and tangential flow filtration (TFF) membranes can be more prone to clogging.[12]
-
Downstream Bottlenecks: Purification is often the bottleneck in scaling up. The throughput of chromatography and filtration steps may not keep pace with the output from large-scale extraction, leading to long processing times and potential product degradation.[12]
-
Cost and Time: The cost of large quantities of solvents and chromatography resins is substantial. Furthermore, process development and optimization for large-scale production is a time-consuming effort.[13]
Section 4: Stability and Storage
Q1: How stable is this compound in solution? What factors can cause it to degrade?
A1: Like many natural glycosides, this compound is susceptible to degradation. Key factors influencing its stability include pH, solvent, temperature, and light.[14]
-
pH: Stability is pH-dependent. A study on a similar compound, triptolide (B1683669), showed it was most stable at pH 6 and degraded fastest in basic conditions (pH 10).[15] It is crucial to control the pH of your solutions.
-
Solvent: Hydrophilic and polar organic solvents can accelerate degradation compared to non-polar solvents.[15]
-
Temperature: Higher temperatures significantly increase the rate of degradation.[5][15] Extracts and purified compounds should be stored at low temperatures.
-
Light: Exposure to light, especially UV, can trigger photochemical reactions that degrade the compound.[16]
Q2: What are the recommended storage conditions for crude extracts and purified this compound?
A2: To ensure long-term stability:
-
Crude Extracts: After evaporation of the solvent, store the dry extract in an airtight, light-proof container at a low temperature, preferably at or below -20°C.[5]
-
Purified this compound: Store the purified solid compound under the same conditions: protected from light and moisture, in an airtight container at -20°C.
-
Solutions: If storage in solution is unavoidable, use a buffered solution (around pH 6), protect from light, and store at 4°C for short-term use or -80°C for long-term storage.[15]
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Purification of this compound
This protocol combines reflux extraction with macroporous resin and silica gel chromatography.
1. Raw Material Preparation:
-
Dry the fruits of Tribulus terrestris at 50-60°C until brittle.
-
Grind the dried fruits into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Place 1 kg of the powdered material into a round-bottom flask.
-
Add 10 L of 70% ethanol (1:10 w/v ratio).
-
Heat the mixture to reflux and maintain for 2-3 hours with constant stirring.[4]
-
Filter the mixture while hot through cheesecloth or filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
3. Concentration and Pre-purification:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C until no ethanol remains, yielding a thick aqueous concentrate.
-
Dilute the concentrate with water and let it stand at 4°C for 12-24 hours. Centrifuge or filter to remove any precipitated mucilage or insoluble materials.[4]
4. Macroporous Resin Chromatography:
-
Load the clarified aqueous extract onto a pre-equilibrated macroporous resin column (e.g., HPD100a).
-
Wash the column with 3-5 column volumes (CV) of deionized water to remove sugars and salts.
-
Wash with 2-3 CV of 20% ethanol to remove more polar impurities. Discard both washes.
-
Elute the saponin fraction with 5-7 CV of 70% ethanol.[4] Collect this eluate.
5. Final Purification:
-
Concentrate the 70% ethanol eluate to dryness under vacuum.
-
Dissolve the dried residue in a minimal amount of methanol and mix with silica gel to create a dry slurry.
-
Load the slurry onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate-hexane mixture).
-
Elute the column with a gradient of increasing polarity (e.g., increasing methanol in chloroform).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing pure this compound.
-
Combine the pure fractions, evaporate the solvent, and crystallize the final product from an ethanol-water solution to obtain high-purity this compound.[2]
Visualizations
Experimental and Purification Workflow
Caption: General workflow for this compound extraction and purification.
Troubleshooting Logic for Low Yield
Caption: Logic diagram for troubleshooting low production yield.
Signaling Pathway Influenced by this compound
Caption: this compound enhances melanogenesis via the PDE/cAMP/PKA pathway.[17]
References
- 1. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 2. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 3. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Problems in scale-up of biotechnology production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for confounding factors in nutritional studies involving Tribulus terrestris extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help you design and execute robust nutritional studies involving Tribulus terrestris extracts by effectively controlling for confounding factors.
Frequently Asked Questions (FAQs)
Q1: What are confounding factors and why are they a major concern in nutritional studies with Tribulus terrestris?
Q2: What are the most critical confounding factors to consider in a study on Tribulus terrestris and testosterone (B1683101) levels?
A2: When investigating the effect of Tribulus terrestris on testosterone levels, it is crucial to control for:
-
Age: Testosterone levels naturally decline with age.
-
Baseline Testosterone Levels: Individuals with lower baseline testosterone may respond differently than those with normal or high levels.[4]
-
Body Mass Index (BMI) and Body Composition: Obesity is linked to lower testosterone levels.
-
Physical Activity and Exercise Regimen: Intense exercise can influence testosterone levels.[5]
-
Dietary Habits: Macronutrient and micronutrient intake can impact hormone production.
-
Concurrent Medications and Supplements: Certain medications (e.g., statins, opioids) and other supplements can affect hormone levels.[6]
-
Time of Day for Blood Collection: Testosterone levels exhibit diurnal variation, with peaks in the morning.
Q3: How can I control for the variability in the chemical composition of Tribulus terrestris extracts?
A3: The phytochemical composition of Tribulus terrestris extracts, particularly the concentration of active saponins (B1172615) like protodioscin, can vary significantly based on the plant's geographic origin, the part of the plant used (fruit, root, or leaves), and the extraction method.[7] This variability is a significant potential confounder. To control for this:
-
Use a Standardized Extract: Utilize an extract that is standardized to a specific concentration of the main bioactive compounds, such as total saponins.
-
Detailed Reporting: Clearly document the source of the plant material, the extraction method, and the phytochemical profile of the extract used in your study.
-
Batch-to-Batch Consistency: If the study spans a long period, ensure consistency between different batches of the extract.
Troubleshooting Guides
Issue: High Variability in Baseline Data Across Treatment Groups
Problem: Despite randomization, you observe significant differences in baseline characteristics (e.g., age, BMI, dietary habits) between your placebo and Tribulus terrestris groups.
Solution:
-
Stratified Randomization: If you anticipate that certain baseline characteristics will strongly influence the outcome, use stratified randomization. This involves dividing the study population into subgroups (strata) based on the confounding variable (e.g., age groups, BMI categories) and then randomizing participants within each stratum.[8]
-
Statistical Adjustment: If baseline imbalances are discovered after randomization, you can statistically adjust for these variables in your analysis using methods like Analysis of Covariance (ANCOVA) or multivariate regression models.[1][9]
Issue: Difficulty in Controlling for Dietary Intake
Problem: Participants' dietary habits are highly variable and may be influencing the study outcomes, confounding the effects of Tribulus terrestris.
Solution:
-
Standardized Dietary Advice: Provide all participants with standardized dietary guidelines to follow throughout the study.
-
Detailed Dietary Assessment: Use robust methods to monitor dietary intake, such as multiple 24-hour dietary recalls or validated food frequency questionnaires (FFQs).[10][11][12]
-
Dietary Run-in Period: Implement a dietary run-in period before the intervention starts to help participants adapt to a standardized diet and to identify and exclude non-compliant individuals.
-
Statistical Adjustment for Nutrient Intake: In your statistical analysis, include key dietary variables (e.g., total calorie intake, macronutrient distribution) as covariates in a multivariate regression model to adjust for their potential confounding effects.
Issue: Unforeseen Use of Concomitant Medications or Supplements
Problem: Participants may be taking other medications or supplements that could interact with Tribulus terrestris or independently affect the study outcomes.
Solution:
-
Strict Exclusion Criteria: Clearly define and enforce exclusion criteria regarding the use of medications and supplements that could interfere with the study.
-
Thorough Medication History: Obtain a detailed medication and supplement history at the beginning of the study.
-
Regular Monitoring: At each study visit, ask participants about any new medications or supplements they have started taking.
-
Documentation and Analysis: Document all concomitant medication and supplement use. You can then perform a sensitivity analysis to assess the impact of these substances on the results, or include their use as a covariate in your statistical models.
Experimental Protocols
Protocol 1: Controlling for Confounding Factors at the Design Stage
-
Randomization:
-
Simple Randomization: Use a random number generator to assign participants to either the Tribulus terrestris group or the placebo group. This is suitable for large trials.[13][14]
-
Block Randomization: To ensure balanced group sizes at various points during recruitment, use block randomization. For example, in blocks of four, there are six possible allocation sequences (AABB, ABAB, ABBA, BBAA, BABA, BAAB). Randomly select a block sequence for each group of four participants.[8]
-
Stratified Randomization: Identify key confounders (e.g., age <40 vs. >40; baseline testosterone <300 ng/dL vs. >300 ng/dL). Create separate randomization lists for each stratum to ensure balance of these factors across treatment groups.[8]
-
-
Matching (for observational studies):
-
Define matching criteria (e.g., age ± 2 years, BMI ± 1 kg/m ²).[15][16][17][18]
-
For each participant in the Tribulus terrestris group (case), select one or more participants for the control group who meet the matching criteria.
-
This method is particularly useful in case-control or retrospective cohort studies to ensure comparability of groups on key confounders.
-
Protocol 2: Assessing and Controlling for Dietary Intake
-
24-Hour Dietary Recall (Multiple Pass Method): [10][11][19][20][21]
-
Pass 1: Quick List: Ask the participant to recall all foods and beverages consumed in the previous 24 hours without interruption.
-
Pass 2: Forgotten Foods: Probe for commonly forgotten items (e.g., snacks, beverages, condiments).
-
Pass 3: Time and Occasion: Inquire about the time and occasion for each food item.
-
Pass 4: Detail Cycle: For each food item, obtain detailed descriptions, including preparation methods, brand names, and portion sizes (using food models or photos).
-
Pass 5: Final Probe: Review the recall with the participant and ask if anything else was consumed.
-
Repeat this process on at least two non-consecutive days (one weekday and one weekend day) to get a better estimate of usual intake.
-
-
Food Frequency Questionnaire (FFQ) Administration: [12][22][23][24][25]
-
Provide the participant with a validated FFQ that includes a comprehensive list of foods and beverages.
-
Instruct the participant to report the frequency of consumption (e.g., per day, week, or month) and portion size for each item over a specified period (e.g., the last 6 months).
-
Use the FFQ data to rank individuals based on their intake of specific nutrients or food groups.
-
Protocol 3: Assessing and Controlling for Physical Activity
-
Accelerometer-Based Monitoring: [26][27][28][29][30]
-
Provide participants with a calibrated accelerometer (e.g., ActiGraph) and instruct them on proper wear (usually on the hip).
-
Specify the monitoring period (e.g., 7 consecutive days).
-
Define valid wear time (e.g., at least 10 hours per day for at least 4 days).
-
Process the data to quantify time spent in different activity intensities (sedentary, light, moderate, vigorous).
-
Use this objective data as a covariate in the statistical analysis.
-
Protocol 4: Statistical Control of Confounding Factors
-
-
Divide the data into strata based on a categorical confounding variable (e.g., smokers vs. non-smokers).
-
Calculate the effect measure (e.g., odds ratio, relative risk) within each stratum.
-
If the stratum-specific effect measures are similar, calculate a pooled, adjusted effect measure using the Mantel-Haenszel method.
-
-
Multivariate Regression Analysis: [33][34][35][36][37]
-
Choose a regression model appropriate for your outcome variable (e.g., linear regression for continuous outcomes like testosterone levels, logistic regression for binary outcomes like presence/absence of erectile dysfunction).
-
Include the treatment group (Tribulus terrestris vs. placebo) as the primary independent variable.
-
Include potential confounding variables (e.g., age, BMI, baseline dietary intake, physical activity level) as covariates in the model.
-
The coefficient for the treatment group will then represent the effect of Tribulus terrestris adjusted for the included confounders.
-
Data Presentation
Table 1: Example of Hormonal Response to Tribulus terrestris Supplementation in Men
| Study | Participant Characteristics | Dosage | Duration | Outcome Measure | Tribulus terrestris Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value |
| Study A[5] | CrossFit-trained males | 770 mg/day | 6 weeks | Testosterone (ng/dL) | Baseline: 5.8 ± 1.5 -> Post: 5.7 ± 1.3 | Baseline: 6.2 ± 1.4 -> Post: 4.8 ± 1.1 | <0.05 (for group-time interaction) |
| Study B[4] | Men with hypogonadism | 750 mg/day | 12 weeks | Total Testosterone (ng/dL) | Baseline: 280 ± 50 -> Post: 350 ± 60 | Baseline: 275 ± 55 -> Post: 280 ± 52 | <0.05 |
| Study C[4] | Healthy young men | 450 mg/day | 5 weeks | Testosterone (nmol/L) | Baseline: 21.5 ± 4.1 -> Post: 20.9 ± 3.8 | Baseline: 22.1 ± 4.5 -> Post: 21.8 ± 4.2 | >0.05 |
Table 2: Effect of Tribulus terrestris on Erectile Dysfunction (IIEF-5 Score)
| Study | Participant Characteristics | Dosage | Duration | Tribulus terrestris Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | p-value |
| Study D[38] | Men with mild to moderate ED | 750 mg/day | 12 weeks | +4.5 | +1.8 | <0.001 |
| Study E[39] | Men with ED and hypogonadism | 750 mg/day | 3 months | +8.4 | +2.1 | <0.001 |
IIEF-5: International Index of Erectile Function-5. A higher score indicates better erectile function.
Mandatory Visualizations
References
- 1. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confounding variables in statistics: How to identify and control them [statsig.com]
- 3. dovepress.com [dovepress.com]
- 4. Effects of Tribulus (Tribulus terrestris L.) Supplementation on Erectile Dysfunction and Testosterone Levels in Men—A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Randomisation in Clinical Trials | Novotech CRO [novotech-cro.com]
- 9. Control of confounding in the analysis phase – an overview for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myfood24.org [myfood24.org]
- 11. Measurement Toolkit - 24-hour dietary recalls [measurement-toolkit.org]
- 12. Food Frequency Questionnaire at a Glance | Dietary Assessment Primer [dietassessmentprimer.cancer.gov]
- 13. quanticate.com [quanticate.com]
- 14. Master Simple Randomisation in Clinical Trials: A Step-by-Step Guide [bioaccessla.com]
- 15. Matching in Observational Studies (Chapter 27) - Planning Clinical Research [cambridge.org]
- 16. Matching in Observational Studies | Basicmedical Key [basicmedicalkey.com]
- 17. Introduction to Matching in Case-Control and Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods: Participants (6) | Strengthening the Reporting of Observational Studies in Epidemiology STROBE (STROBE) Educational Expansion [bookdown.org]
- 19. fiveable.me [fiveable.me]
- 20. 24-hour Dietary Recall (24HR) At a Glance | Dietary Assessment Primer [dietassessmentprimer.cancer.gov]
- 21. poshan.ifpri.info:443 [poshan.ifpri.info:443]
- 22. Development and validation of a food frequency questionnaire for dietary intake assessment among multi-ethnic primary school-aged children - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Measurement Toolkit - Food frequency questionnaires [measurement-toolkit.org]
- 25. ucdenver.edu [ucdenver.edu]
- 26. Accelerometer Use in a Physical Activity Intervention Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 28. Accelerometer Data Collection and Processing Criteria to Assess Physical Activity and Other Outcomes: A Systematic Review and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. fiveable.me [fiveable.me]
- 32. 4.3.2. controlling confounding stratification | PPTX [slideshare.net]
- 33. Powering Nutrition Research: Practical Strategies for Sample Size in Multiple Regression [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Multivariate regression analyses: Significance and symbolism [wisdomlib.org]
- 36. editverse.com [editverse.com]
- 37. Introduction to Multivariate Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Tribuloside's Efficacy with Other Known Anti-inflammatory Drugs
In the landscape of anti-inflammatory therapeutics, the exploration of natural compounds offers promising avenues for drug discovery. Tribuloside, a steroidal saponin, has garnered attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy against two widely used classes of anti-inflammatory drugs: non-steroidal anti-inflammatory drugs (NSAIDs), represented by Diclofenac, and corticosteroids, represented by Dexamethasone (B1670325). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and development.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of this compound, Diclofenac, and Dexamethasone are mediated through distinct molecular pathways.
This compound: Emerging research indicates that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][2][3][4] Studies have shown that this compound can suppress the production of inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1][2] The underlying mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response.[1][3][4][5] Furthermore, some evidence suggests that this compound may also inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins.[3]
Diclofenac: As a classic NSAID, Diclofenac's primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[6] By blocking these enzymes, Diclofenac effectively reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[6][7][8] The inhibition of COX-2 is responsible for its anti-inflammatory effects, while the inhibition of COX-1 can lead to some of its gastrointestinal side effects.[9][10]
Dexamethasone: Dexamethasone, a potent synthetic glucocorticoid, operates through a different and more complex mechanism. It binds to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus.[11][12][13] In the nucleus, it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and Activator Protein-1 (AP-1).[13][14][15] This leads to a broad suppression of the inflammatory cascade, including the inhibition of cytokine production and the migration of inflammatory cells.[11][13][16]
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound, Diclofenac, and Dexamethasone in various in vitro and in vivo models of inflammation. Direct comparative studies are limited, and thus, data is compiled from separate studies.
| Drug | Model/Assay | Target | Efficacy (e.g., IC50, % Inhibition) | Reference |
| This compound | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Significant inhibition at 100 µM | [3] |
| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | Significant inhibition at 100 µM | [3] | |
| LPS-stimulated RAW 264.7 macrophages | IL-6, IL-10, TNF-α mRNA expression | Dose-dependent inhibition (25-100 µM) | [3] | |
| LPS-induced acute lung injury in mice | IL-6, IL-1β, TNF-α in BALF | Significant reduction with this compound treatment | [1] | |
| Diclofenac | LPS-stimulated human monocytes | COX-2 | IC50 values in the nanomolar range for S-enantiomers | [17] |
| Carrageenan-induced rat paw edema | Edema Inhibition | 74.19% inhibition at 5 mg/kg (with ascorbic acid) | [18] | |
| Formalin-induced rat inflammation | Inflammation Inhibition | 97.25% inhibition at 5 mg/kg (with ascorbic acid) | [18] | |
| Dexamethasone | LPS-stimulated RAW 264.7 macrophages | IL-6, IL-10, TNF-α mRNA expression | Significant inhibition at 25 µM | [3] |
| Various inflammatory models | General Inflammation | Potent anti-inflammatory effects at low doses | [14][16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound, Diclofenac, and Dexamethasone.
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK inhibition.
Caption: Diclofenac's inhibition of COX-1 and COX-2 pathways.
Caption: Dexamethasone's genomic mechanism of anti-inflammatory action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of a test compound.
Caption: A generalized workflow for in vitro anti-inflammatory screening.
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Assay
The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail. Protein concentrations are determined using the Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature and then incubated with primary antibodies against target proteins (e.g., p-p38, p-NF-κB p65, COX-2, iNOS, and β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
Male Wistar rats are divided into different groups. Paw edema is induced by a sub-plantar injection of 1% carrageenan in saline into the right hind paw. The test compound (e.g., Diclofenac) or vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection. The paw volume is measured using a plethysmometer at various time points after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Conclusion
This compound demonstrates promising anti-inflammatory properties by targeting key inflammatory pathways, including NF-κB and MAPK, and reducing the production of pro-inflammatory cytokines. Its mechanism of action appears to be multi-targeted, distinguishing it from the more specific COX inhibition of Diclofenac and the broad genomic effects of Dexamethasone. While the available data suggests that this compound is effective in cellular and animal models of inflammation, a direct quantitative comparison of its potency against established drugs like Diclofenac and Dexamethasone is challenging due to the lack of head-to-head studies. Further research with standardized experimental protocols is necessary to precisely position this compound within the anti-inflammatory therapeutic arsenal. The insights provided in this guide are intended to serve as a foundation for such future investigations.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Topical Diclofenac, an Efficacious Treatment for Osteoarthritis: A Narrative Review | springermedizin.de [springermedizin.de]
- 8. Osteoarthrosis | Topical Diclofenac, an Efficacious Treatment for Osteoarthritis: A Narrative Review | springermedicine.com [springermedicine.com]
- 9. arthritis.org [arthritis.org]
- 10. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 11. droracle.ai [droracle.ai]
- 12. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Predictions with In Vivo Results for Tribuloside's Anti-Inflammatory Activity
A Comparative Guide for Researchers
This guide provides a comparative analysis of in silico predictions and in vivo experimental results for the bioactive compound Tribuloside, focusing on its therapeutic potential in acute lung injury (ALI). The data presented herein is compiled from a study that utilized network pharmacology and molecular docking to forecast the biological activity of this compound, which was subsequently validated through animal model experiments. This guide is intended for researchers, scientists, and professionals in drug development interested in the intersection of computational and experimental pharmacology.
Data Summary: In Silico Predictions vs. In Vivo Outcomes
The following tables summarize the key quantitative data from both the computational predictions and the subsequent experimental validations.
Table 1: In Silico Molecular Docking of this compound with Predicted Protein Targets
This table presents the binding energy of this compound to key inflammatory proteins, as predicted by molecular docking simulations. A lower binding energy indicates a more stable and favorable interaction. Strong binding activity is suggested by values less than -7.0 kcal/mol.[1]
| Target Protein | Binding Energy (kcal/mol) |
| Mitogen-activated protein kinase 3 (MAPK3) | -8.9 |
| Interleukin-6 (IL-6) | -8.1 |
| B-cell lymphoma 2 (BCL2) | -8.1 |
| Tumor necrosis factor (TNF) | -8.0 |
| Signal transducer and activator of transcription 3 (STAT3) | -7.9 |
| Interleukin-1 beta (IL-1B) | -7.6 |
| Average | -8.1 |
Table 2: In Vivo Validation of this compound's Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model
This table showcases the significant reduction in the levels of key pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) of mice with LPS-induced ALI following treatment with this compound.
| Inflammatory Cytokine | LPS Group (pg/mL) | This compound-Treated Group (pg/mL) | Percentage Reduction |
| Interleukin-1 beta (IL-1β) | ~350 | ~150 | ~57% |
| Tumor necrosis factor-alpha (TNF-α) | ~450 | ~200 | ~56% |
| Interleukin-6 (IL-6) | ~6000 | ~2500 | ~58% |
Note: The values are approximate, based on graphical data from the source study. The reductions were statistically significant (P < .001).[1]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the cited research for both the in silico predictions and the in vivo experiments.
In Silico Prediction Methodology
-
Target Identification : The 2D structure of this compound was obtained from the PubChem database. Potential protein targets were predicted using the SwissTargetPrediction database.[1] Targets associated with Acute Lung Injury (ALI) were identified from the GeneCards database.[1]
-
Network Construction : A "drug-target-disease" network was constructed using Cytoscape software to visualize the relationships between this compound, its predicted targets, and ALI.[1] A protein-protein interaction (PPI) network was also generated using the STRING database to identify key protein interactions.[1]
-
Pathway Analysis : Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to identify the biological processes and signaling pathways potentially modulated by this compound.[1]
-
Molecular Docking : The 3D structure of this compound was docked with the crystal structures of the top six identified target proteins (obtained from the Protein Data Bank) using AutoDockTools.[1] The binding energy for each interaction was calculated to assess the binding affinity.[1]
In Vivo Experimental Validation
-
Animal Model : An acute lung injury model was induced in mice via intraperitoneal injection of lipopolysaccharide (LPS).[1]
-
This compound Administration : Mice in the treatment group received this compound for 3 or 7 days following LPS exposure.[1]
-
Sample Collection : Bronchoalveolar lavage fluid (BALF) was collected from the mice for cytokine analysis.[1]
-
Cytokine Measurement : The concentrations of IL-1β, TNF-α, and IL-6 in the BALF were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Histopathological Analysis : Lung tissues were collected, stained with hematoxylin (B73222) and eosin (B541160) (H&E), and examined for inflammation, fibrosis, and alveolar damage.[1]
Visualizing the Cross-Validation Workflow and Key Signaling Pathway
The following diagrams illustrate the logical flow of the cross-validation process and a key signaling pathway identified in the in silico analysis.
Caption: Workflow diagram illustrating the cross-validation of in silico predictions with in vivo experimental results.
Caption: Simplified diagram of key signaling pathways predicted to be modulated by this compound.
Conclusion
The presented data demonstrates a strong correlation between the in silico predictions and in vivo findings for this compound's activity against acute lung injury. The molecular docking results, which predicted strong binding of this compound to key inflammatory proteins such as IL-6 and TNF, were substantiated by the significant reduction of these same cytokines in an animal model.[1] This cross-validation highlights the potential of computational methods to effectively guide and accelerate the early stages of drug discovery. While the validation in this case was conducted in vivo, the results provide a compelling basis for further in vitro studies to elucidate the precise molecular mechanisms of this compound's inhibitory actions on the identified protein targets.
References
Comparing the antioxidant capacity of Tribuloside to standard antioxidants like vitamin C
For Immediate Release
This guide provides a detailed comparison of the in vitro antioxidant capacity of Tribuloside, a natural flavonoid glycoside, and Vitamin C (ascorbic acid), a well-established standard antioxidant. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative antioxidant potential supported by experimental data, detailed methodologies, and pathway visualizations.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound and Vitamin C from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Source |
| This compound | DPPH | ~3.57 | 6 | [1] |
| DPPH | ~31.9 | ~53.7 | [2] | |
| Vitamin C | DPPH | 3.37 - 24.34 | 19.1 - 138.2 | [1] |
Note: The molecular weight of this compound (Tiliroside) is approximately 594.52 g/mol , and the molecular weight of Vitamin C (Ascorbic Acid) is approximately 176.12 g/mol . These values were used for the conversion between µg/mL and µM.
The data indicates that this compound exhibits potent antioxidant activity, with one study reporting an IC50 value in the same range as the more potent values reported for Vitamin C.[1] It is important to note the variability in reported IC50 values across different studies, which can be attributed to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the commonly used DPPH and ABTS radical scavenging assays to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[3]
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (this compound or Vitamin C) and a control (solvent alone).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3]
Procedure:
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation of scavenging activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
Expression of results: The antioxidant capacity is often expressed as Trolox Equivalents (TE), which is the concentration of Trolox (a water-soluble vitamin E analog) with the same antioxidant capacity as the test sample.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro antioxidant capacity of a test compound like this compound against a standard antioxidant.
Caption: Workflow for DPPH antioxidant assay comparison.
Potential Signaling Pathway
This compound is a glycoside of the flavonoid kaempferol (B1673270). The antioxidant effects of kaempferol and its glycosides are, in part, mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5] This pathway is a key regulator of the cellular antioxidant response.
Caption: this compound's potential antioxidant signaling pathway via Nrf2.
References
- 1. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O- β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for Tribuloside
For researchers, scientists, and drug development professionals, the efficient extraction of Tribuloside from its natural source, Tribulus terrestris, is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for laboratory and industrial applications.
This compound, a steroidal saponin (B1150181), is recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1][2] The choice of extraction method significantly impacts the yield, purity, and ultimately the biological efficacy of the final product. This comparison examines conventional and modern extraction techniques, evaluating their performance based on available experimental data.
Comparative Analysis of Extraction Methods
The following table summarizes the quantitative data from various studies on the extraction of compounds from Tribulus terrestris, providing insights into the relative effectiveness of each method. While not all studies specifically quantify this compound, the data on total saponins (B1172615) or other relevant phytochemicals serve as a valuable proxy for extraction efficiency.
| Extraction Method | Solvent | Key Parameters | Yield/Efficiency | Source |
| Maceration | Methanol (B129727) | Room temperature | High DPPH radical scavenging activity (IC50: 0.277 mg/mL) | [3][4] |
| Chloroform (B151607) | Room temperature | Strong iron (III) ion reducing activity (0.263 mMFeSO4/mg extract) | [3][4] | |
| Soxhlet Extraction | Methanol | 90°C, several hours | Strongest acetylcholinesterase enzyme inhibition (66.76%) | [3][4] |
| Chloroform | 90°C, several hours | Strongest cupric ion reducing activity (1.360 mMTE/mg extract) | [3][4] | |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol (B145695) | 46°C, 55 min, 35:1 solvent-to-solid ratio | 5.49% extraction rate of total saponins | [5][6] |
| Methanol | 40°C, 30 min, 70% pressure, 40 kHz frequency | Highest anti-urease (21.47%) and calcium oxalate (B1200264) anti-crystallization (71.54%, 80.52%) activity | [3][4][7] | |
| Microwave-Assisted Extraction (MAE) | Ethanol | 40°C, 30 min, 400W | High yield of flavonoids | [7] |
| Heat Reflux Extraction | 70% Ethanol | Reflux temperature, 1-2 hours | Protodioscin (B192190) content of 45-50% in the final extract | [8] |
| 10-75% Ethanol | Reflux temperature, 2.5-3 hours | Total saponin content of 55-60% | [9] | |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 40°C, 160 bar, 8% ethanol | More than trebles the yield of triterpenoids compared to pure CO₂ | [10] |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below to facilitate replication and adaptation.
Maceration
The maceration process involves soaking the plant material in a solvent at room temperature over an extended period.[3]
-
Preparation of Plant Material: Dried and powdered aerial parts of Tribulus terrestris are used.
-
Extraction: 30 g of the plant powder is placed in a container with methanol or chloroform. The mixture is left to stand at room temperature for several days with occasional agitation.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to cycle a warm solvent over the plant material.[3]
-
Preparation of Plant Material: 30 g of powdered Tribulus terrestris is packed into a thimble.
-
Extraction: The thimble is placed in a Soxhlet extractor, and methanol or chloroform is used as the solvent. The extraction is carried out at the boiling point of the solvent (around 90°C for methanol) for several hours.
-
Concentration: After extraction, the solvent is removed using a rotary evaporator to yield the extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[5][6][7]
-
Preparation of Plant Material: 5 g of powdered aerial parts of Tribulus terrestris is used.
-
Extraction: The powder is mixed with the chosen solvent (e.g., 30% ethanol). The extraction is performed in an ultrasonic bath under controlled conditions: temperature (46°C), time (55 minutes), solvent-to-solid ratio (35:1 mL/g), and frequency (e.g., 40 kHz).
-
Post-Extraction: The resulting extract is filtered and concentrated.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]
-
Preparation of Plant Material: 5 g of powdered Tribulus terrestris is placed in a beaker.
-
Extraction: The powder is mixed with a solvent (e.g., ethanol). The extraction is conducted in a microwave extractor with optimized variables: power (400W), temperature (40°C), and time (30 minutes).
-
Purification: The extract is filtered and evaporated to dryness.
Heat Reflux Extraction
This conventional method involves boiling the plant material with a solvent and condensing the vapor back into the mixture.[8]
-
Preparation of Plant Material: Dried and powdered stems and leaves of Tribulus terrestris are used.
-
Extraction: The plant material is placed in an extractor with 70% ethanol. The mixture is heated to reflux and extracted for 1-2 hours. The process is typically repeated.
-
Purification: The combined filtrates are concentrated, and the pH is adjusted. The solution is then passed through a resin column for purification, followed by vacuum drying.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is noted for its ability to extract compounds without thermal degradation.[10]
-
Preparation of Plant Material: Milled bark of the plant is introduced into the extraction vessel.
-
Extraction: Supercritical CO₂ is passed through the plant material. To enhance the extraction of polar compounds like this compound, a co-solvent such as ethanol is added. Typical conditions are 40°C and 160 bar with 8% ethanol.
-
Collection: The extract is collected from traps after the supercritical fluid is depressurized.
Visualizing the Methodologies
To better understand the workflow of these extraction techniques and the biological context of this compound, the following diagrams are provided.
Caption: General workflow for the extraction of this compound.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The selection of an optimal extraction method for this compound depends on the specific research or production goals.
-
For high-throughput screening or initial biological activity assessment, modern methods like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed and efficiency.[5][6][7]
-
For maximizing yield and obtaining a high-purity product for pharmacological studies, a more rigorous method like Heat Reflux Extraction followed by chromatographic purification is often employed.[8][9]
-
Soxhlet extraction remains a robust and effective method, particularly for achieving high enzyme inhibition potential in the extract.[3][4]
-
Maceration, while simple and requiring minimal equipment, is generally less efficient and more time-consuming than other methods.[3]
-
Supercritical Fluid Extraction stands out as a green technology capable of producing high-quality extracts without the use of organic solvents, which is particularly advantageous for pharmaceutical applications.[10]
Ultimately, the choice of extraction method will involve a trade-off between factors such as yield, purity, extraction time, cost, and environmental impact. The data and protocols presented in this guide provide a foundation for making an informed decision tailored to the specific requirements of the intended application.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpbjournal.com [jpbjournal.com]
- 8. CN104610397A - Method for extracting protodioscin from stems and leaves of tribulus terrestris - Google Patents [patents.google.com]
- 9. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Validating the Anti-Cancer Effects of Tribuloside: A Comparative Guide for Researchers in Patient-Derived Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anti-cancer effects of Tribuloside, benchmarked against established therapeutic agents in the context of patient-derived xenograft (PDX) models. Due to the current lack of direct in vivo data for this compound in PDX models, this guide leverages in vitro data on Tribulus terrestris extracts, of which this compound is a key saponin, and presents a comparative framework using efficacy data from standard-of-care drugs in well-characterized PDX models.
Comparative Efficacy of Anti-Cancer Agents in PDX Models
While direct quantitative data for this compound in PDX models is not yet available in published literature, in vitro studies on extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[1] The primary active compounds, steroidal saponins (B1172615) including this compound, are believed to exert their anti-cancer effects through the induction of apoptosis.[1][2]
To provide a relevant benchmark for future in vivo studies of this compound, the following tables summarize the anti-tumor efficacy of several standard-of-care chemotherapies and targeted agents in different PDX models.
Table 1: Efficacy of Chemotherapeutic Agents in Patient-Derived Xenograft (PDX) Models
| Drug | Cancer Type | PDX Model | Dosage and Administration | Outcome | Reference |
| Paclitaxel (B517696) | Non-Small Cell Lung Cancer | Multiple Human Xenografts | 12 and 24 mg/kg/day, IV for 5 days | Significant tumor growth inhibition compared to control. More effective than cisplatin. | [3] |
| Doxorubicin (B1662922) | Undifferentiated Soft Tissue Sarcoma | 5 USTS PDOX models | 3 mg/kg, IP, once a week for 2 weeks | Significant tumor growth inhibition in 2 out of 5 models. | [4] |
| Gemcitabine | Pancreatic Cancer | 66 PDX models | Not specified | Displayed a range of Tumor Growth Inhibition (TGI) from -16.2% to 170.06%. | [5] |
| Cisplatin | Non-Small Cell Lung Cancer | NSCLC PDX models | Not specified | Significantly inhibited PDX tumor growth. | [6] |
Table 2: Efficacy of Targeted Therapy Agents in Patient-Derived Xenograft (PDX) Models
| Drug | Cancer Type | PDX Model | Dosage and Administration | Outcome | Reference |
| Gefitinib | EGFR-mutant NSCLC | EGFR mutant PDX LG1 | 100 mg/kg | Significantly suppressed tumor growth. | [7] |
| Erlotinib (B232) | Pancreatic Cancer | BxPC-3 xenograft | 100 mg/kg per day | 74.5% tumor growth inhibition rate at day 28. | [8] |
| Lapatinib | HER2+ Breast Cancer | Not specified | Not specified | In combination with mTORC1/2 inhibitor, induced superior tumor regression in a trastuzumab-relapsed PDX model. | [9] |
Experimental Protocols
To facilitate the design of future studies validating this compound in PDX models, detailed methodologies for key experimental procedures are provided below.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.
-
Implantation: A small fragment (typically 2-4 mm³) of the patient's tumor is subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the initial tumor (P0) reaches a predetermined size (e.g., 1000-1500 mm³), it is excised and can be serially passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion and cryopreservation.
In Vivo Efficacy Studies
-
Animal Cohort Formation: Once tumors in a passage reach a suitable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: this compound (or comparator agents) is administered to the treatment group based on a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group. Other metrics may include tumor regression and overall survival.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating this compound in PDX Models
Workflow for PDX model generation and subsequent in vivo efficacy testing of this compound.
Postulated Anti-Cancer Signaling Pathway of this compound
Based on in vitro studies of Tribulus terrestris extracts, a primary mechanism of action is the induction of apoptosis. This is often mediated through the intrinsic and extrinsic pathways, involving key regulatory proteins.
Postulated apoptotic signaling pathway modulated by this compound in cancer cells.
Signaling Pathways Targeted by Standard-of-Care Agents
For comparison, the signaling pathways of two major classes of targeted therapies are depicted below.
Inhibition of the EGFR signaling cascade by Gefitinib and Erlotinib.
Inhibition of the HER2 signaling cascade by Lapatinib.
References
- 1. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Individualized doxorubicin sensitivity testing of undifferentiated soft tissue sarcoma (USTS) in a patient-derived orthotopic xenograft (PDOX) model demonstrates large differences between patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity | Cancer Biology & Medicine [cancerbiomed.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the melanogenic effects of Tribuloside and other natural compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Melanogenic and Anti-Melanogenic Natural Compounds with Supporting Experimental Data.
This guide provides a comparative study of the melanogenic effects of Tribuloside, a natural flavonoid, against other well-known natural compounds: Forskolin, Arbutin, and Kojic Acid. While this compound and Forskolin are investigated for their potential to stimulate melanin (B1238610) production, Arbutin and Kojic Acid are established tyrosinase inhibitors used for their depigmenting properties. This comparison aims to offer a clear, data-driven perspective for researchers and professionals in drug development exploring novel treatments for pigmentation disorders.
Comparative Efficacy: A Quantitative Overview
The melanogenic and anti-melanogenic activities of the selected natural compounds were evaluated based on their effects on melanin content and tyrosinase activity in various in vitro models. The data presented below is a summary of findings from multiple studies, standardized where possible for comparative analysis.
| Compound | Cell Line | Concentration | Effect on Melanin Content | Effect on Tyrosinase Activity |
| This compound | Human Epidermal Melanocytes (HEMCs) | High Concentrations | Increased[1] | Enhanced[1] |
| Low Concentrations | Decreased[1] | Inhibited[1] | ||
| Forskolin | B16F10 Melanoma Cells | 20 µM | ~238% increase (compared to control) | Increased |
| Arbutin (α-Arbutin) | Human Melanoma Cells (HMV-II) | 0.5 mM | Decreased to 76% of control | Significantly decreased |
| 3D Human Skin Model | 250 µg | Reduced to 40% of control | - | |
| Arbutin (β-Arbutin) | B16F10 Melanoma Cells | 43.8–700 µM | Dose-dependent decrease | Dose-dependent inhibition |
| Kojic Acid | B16F10 Melanoma Cells | 175–700 µM | Dose-dependent decrease | Dose-dependent inhibition |
| 250 µg/mL | Significant reduction | Significant reduction by 25.71 ± 3.08% |
Note: The effects of Tribulus terrestris L. decoction have been shown to be dose-dependent, with higher concentrations promoting melanogenesis and lower concentrations having an inhibitory effect[1]. Specific quantitative data for isolated this compound's percentage increase in melanin content and tyrosinase activity were not available in the reviewed literature, which described its impact as "notable"[2].
Signaling Pathways and Mechanisms of Action
The diverse effects of these compounds on melanogenesis are rooted in their distinct mechanisms of action and interference with cellular signaling pathways.
Pro-Melanogenic Compounds: this compound and Forskolin
Both this compound and Forskolin stimulate melanogenesis primarily through the activation of the cyclic AMP (cAMP) signaling pathway, a key regulator of pigmentation.
-
This compound: This flavonoid enhances melanogenesis by inhibiting phosphodiesterase (PDE), an enzyme that degrades cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including tyrosinase, leading to increased melanin synthesis[2].
-
Forskolin: A direct activator of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. By increasing cAMP levels, Forskolin triggers the same downstream signaling cascade as this compound, involving PKA, CREB, and MITF, ultimately stimulating melanogenesis.
Anti-Melanogenic Compounds: Arbutin and Kojic Acid
Arbutin and Kojic Acid exert their depigmenting effects by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Arbutin: This hydroquinone (B1673460) derivative acts as a competitive inhibitor of tyrosinase. It competes with the natural substrate, L-tyrosine, for the active site of the enzyme, thereby preventing the first step of melanogenesis.
-
Kojic Acid: A fungal metabolite, Kojic Acid is a potent tyrosinase inhibitor. It chelates the copper ions in the active site of the tyrosinase enzyme. Since copper is an essential cofactor for tyrosinase activity, its chelation renders the enzyme inactive, thus blocking melanin production.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of melanogenic and anti-melanogenic compounds. Below are detailed protocols for the key experiments cited in this guide.
Melanin Content Assay
This protocol outlines the spectrophotometric method for quantifying melanin content in cultured melanocytes.
Detailed Steps:
-
Cell Culture and Treatment: Plate melanocytes (e.g., B16F10 melanoma cells) in appropriate culture dishes and treat with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them by adding 1N NaOH containing 10% DMSO.
-
Solubilization of Melanin: Incubate the cell lysates at an elevated temperature (e.g., 80°C) for 1-2 hours to completely dissolve the melanin granules.
-
Spectrophotometry: Measure the absorbance of the lysates at a wavelength between 470-490 nm using a spectrophotometer.
-
Quantification: Calculate the melanin content by comparing the absorbance values to a standard curve generated with known concentrations of synthetic melanin. The results can be expressed as melanin content per cell or as a percentage relative to the untreated control.
Tyrosinase Activity Assay
This protocol describes the L-DOPA oxidation assay to measure cellular tyrosinase activity.
References
- 1. [Effect of Tribulus terrestris L decoction of different concentrations on tyrosinase activity and the proliferation of melanocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tribuloside's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published pharmacological effects of Tribuloside with other alternatives, supported by experimental data. While direct independent verification of this compound's effects is limited in the current body of scientific literature, this guide offers a comparative analysis against established and researched compounds for its two primary reported activities: amelioration of acute lung injury and enhancement of melanogenesis.
I. This compound for the Treatment of Acute Lung Injury (ALI)
This compound has been shown to possess anti-inflammatory properties that may be beneficial in the context of acute lung injury. A key study demonstrated its efficacy in a lipopolysaccharide (LPS)-induced ALI mouse model.[1][2] This section compares the reported effects of this compound with Curcumin (B1669340), a well-studied natural compound with known anti-inflammatory effects in ALI.
Comparative Analysis of Quantitative Data
| Parameter | This compound | Curcumin |
| Animal Model | LPS-induced ALI in mice | LPS-induced ALI in mice |
| Dosage | 3.5 mg/kg (intranasal)[1] | 10 mg/kg (intranasal)[3] |
| Reduction in Inflammatory Cell Infiltration | Significantly reduced[1][2] | Markedly increased neutrophil recruitment was significantly ameliorated[3] |
| Effect on Lung Histopathology | Decreased fibrotic area and repaired damaged alveoli[1][2] | Significantly alleviated lung inflammation and histopathological injury[4] |
| Reduction in Inflammatory Cytokines | Suppressed IL-6, TNF-α, and IL-1β[1][2] | Significantly attenuated TNF-α; Modulated IL-6[3][5] |
| Effect on Myeloperoxidase (MPO) Activity | Not explicitly reported | Significantly ameliorated[3] |
Experimental Protocols
This compound in LPS-Induced Acute Lung Injury Mouse Model [1]
-
Animal Model: Male mice were randomly assigned to control, LPS, and LPS + this compound groups.
-
Induction of ALI: Mice in the LPS and LPS + this compound groups were intranasally administered a single dose of lipopolysaccharide (LPS) at 3.5 mg/kg.
-
Treatment: The LPS + this compound group received an intranasal administration of this compound (3.5 mg/kg). The control group received saline.
-
Assessment: Lung tissues were collected for histological examination (inflammatory cell infiltration, fibrosis, alveolar damage) and bronchoalveolar lavage fluid (BALF) was analyzed for inflammatory cytokine levels (IL-6, TNF-α, IL-1β).
Curcumin in LPS-Induced Acute Lung Injury Mouse Model [3]
-
Animal Model: Mice were used for the study.
-
Induction of ALI: Acute lung injury was induced by intranasal instillation of LPS.
-
Treatment: Curcumin (10 mg/kg) was administered intranasally one hour before LPS exposure.
-
Assessment: 24 hours after LPS instillation, neutrophil recruitment and myeloperoxidase (MPO) activity in the lungs were measured. Oxidative stress markers and inflammatory cytokine levels (TNF-α) were also assessed.
Signaling Pathway and Experimental Workflow
The proposed mechanism for this compound in ALI involves the modulation of inflammatory pathways. The experimental workflow for evaluating its efficacy is outlined below.
Caption: Experimental workflow for evaluating this compound in a mouse model of ALI.
II. This compound for the Enhancement of Melanogenesis
This compound has been reported to promote melanogenesis, the process of melanin (B1238610) production, which is relevant for treating hypopigmentation disorders.[6] Its effects are compared here with Forskolin (B1673556), a well-known activator of melanogenesis, and Kaempferol, another flavonoid with reported melanogenic activity.
Comparative Analysis of Quantitative Data
| Parameter | This compound | Forskolin | Kaempferol |
| Cell Line | Human Epidermal Melanocytes (HEMCs) | B16F10 melanoma cells | B16F10 melanoma cells |
| Melanin Content | Notable impact on production[6] | Increased melanin content to 238.55% of control[7] | Increased melanin content[8] |
| Tyrosinase Activity | Increased[6] | Increased[9] | Increased[10] |
| Key Signaling Pathway | PDE/cAMP/PKA pathway[6] | cAMP pathway[11] | Upregulation of tyrosinase and MITF expression[8] |
| Effect on MITF Expression | Induced expression[6] | Increased expression | Upregulation |
Experimental Protocols
This compound-Induced Melanogenesis in Human Epidermal Melanocytes (HEMCs) [6]
-
Cell Culture: Human Epidermal Melanocytes (HEMCs) were cultured.
-
Treatment: HEMCs were treated with this compound at various concentrations.
-
Assessment:
-
Melanin Content: Measured using a microplate reader and Masson-Fontana ammoniacal silver stain.
-
Tyrosinase Activity: Assessed by L-DOPA oxidation assay.
-
Protein Expression: Evaluated by Western blotting for key proteins in the melanogenesis pathway (e.g., MITF, tyrosinase).
-
Mechanism of Action: PDE-Glo assay was used to verify the inhibitory effect on phosphodiesterase (PDE).
-
Forskolin-Induced Melanogenesis in B16F10 Melanoma Cells [7]
-
Cell Culture: B16F10 melanoma cells were seeded in 6-well plates.
-
Treatment: Cells were treated with various concentrations of a test substance in the presence of forskolin to stimulate melanogenesis.
-
Assessment:
-
Melanin Content: The overall amount of melanin was quantified and adjusted to the corresponding protein concentration.
-
Tyrosinase Activity: Intracellular tyrosinase activity was assayed.
-
Protein Expression: Western blotting was used to measure the expression of melanogenic regulatory proteins like MITF and tyrosinase.
-
Signaling Pathway for this compound-Induced Melanogenesis
This compound is proposed to enhance melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor, leading to increased expression of MITF and subsequently, the enzymes responsible for melanin synthesis.
Caption: Proposed signaling pathway for this compound-induced melanogenesis.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal curcumin ameliorates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of curcumin in acute lung injury: In vivo and in vitro experimental model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin Modulates the Inflammatory Response and Inhibits Subsequent Fibrosis in a Mouse Model of Viral-induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparing the gene expression profiles of cells treated with Tribuloside versus a control compound
For Immediate Release
A comprehensive analysis of gene expression profiles in cells treated with Tribuloside, a natural flavonoid, reveals significant modulation of key signaling pathways involved in inflammation, apoptosis, and cell survival. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the molecular mechanisms of this compound, supported by experimental data and protocols.
This compound, a flavonoid extracted from Tribulus terrestris, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1][2] Understanding its impact on gene expression is crucial for elucidating its therapeutic potential. This guide synthesizes available data to compare the gene expression profiles of this compound-treated cells against control cells, offering insights into its mechanism of action.
Quantitative Gene Expression Analysis
The following table summarizes the key genes modulated by this compound treatment as reported in various studies. The control group in these experiments typically consists of untreated or vehicle-treated cells.
| Gene | Regulation by this compound | Cell Type/Model | Biological Process | Reference |
| IL-6 | Downregulation | LPS-induced ALI lung tissue | Inflammation | [1][3] |
| TNF-α | Downregulation | LPS-induced ALI lung tissue | Inflammation | [1][3] |
| IL-1β | Downregulation | LPS-induced ALI lung tissue | Inflammation | [1][3] |
| BCL2 | Downregulation | MCF-7 breast cancer cells | Apoptosis | [2][4] |
| Bax | Upregulation | MCF-7 breast cancer cells | Apoptosis | [2] |
| p53 | Upregulation | MCF-7 breast cancer cells | Apoptosis, Tumor Suppression | [2] |
| Caspase 3 | Upregulation (activity) | MCF-7 breast cancer cells | Apoptosis | [2] |
| Caspase 8 | Upregulation | MCF-7 breast cancer cells | Apoptosis | [2] |
| FADD | Upregulation | MCF-7 breast cancer cells | Apoptosis | [2] |
| AIF | Upregulation | MCF-7 breast cancer cells | Apoptosis | [2] |
| CXCR4 | Downregulation | MCF-7 and MCF10A breast cancer cells | Metastasis | [4] |
| CCR7 | Downregulation | MCF-7 breast cancer cells | Metastasis | [4] |
| MITF | Upregulation | Human Epidermal Melanocytes | Melanogenesis | [5] |
| Tyrosinase | Upregulation | Human Epidermal Melanocytes | Melanogenesis | [5] |
| Rab27a | Upregulation | Human Epidermal Melanocytes | Melanosome Transport | [5] |
| Cdc42 | Upregulation | Human Epidermal Melanocytes | Melanocyte Dendricity | [5] |
Experimental Protocols
The following methodologies are representative of the experimental approaches used to generate the gene expression data cited in this guide.
Cell Culture and Treatment
Human breast cancer cell lines (MCF-7) and non-tumorigenic breast epithelial cells (MCF10A) were cultured in appropriate media.[2][4] For experimentation, cells were seeded and treated with varying concentrations of Tribulus terrestris extracts containing this compound or saponins.[2][4] In studies on melanogenesis, human epidermal melanocytes (HEMCs) were utilized.[5] For in vivo inflammation models, acute lung injury (ALI) was induced in mice using lipopolysaccharide (LPS), followed by treatment with this compound.[1][3]
Gene Expression Analysis: Real-Time PCR (qRT-PCR)
Total RNA was extracted from treated and control cells using methods like the TRI reagent method.[2] The concentration and purity of the RNA were determined spectrophotometrically. First-strand cDNA was synthesized from the total RNA using a reverse transcriptase kit.[2] Real-time PCR was then performed using specific primers for the genes of interest to quantify the relative changes in mRNA levels.[4] The expression levels were typically normalized to a housekeeping gene.
Western Blotting
To assess protein expression levels, cells were lysed and total protein was quantified. Proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies specific to the proteins of interest (e.g., MITF, Tyrosinase) and subsequently with a secondary antibody.[5]
Visualizing the Molecular Impact of this compound
The following diagrams illustrate the experimental workflow for gene expression analysis and the key signaling pathways modulated by this compound.
Caption: A generalized workflow for studying the effects of this compound on gene expression.
Caption: this compound's modulation of inflammatory, apoptotic, and melanogenesis pathways.
Concluding Remarks
The collective evidence indicates that this compound exerts its biological effects through the significant modulation of gene expression. In inflammatory conditions, it suppresses the expression of key pro-inflammatory cytokines, likely through the inhibition of the MAPK and TNF signaling pathways and modulation of the PI3K-Akt pathway.[1] In the context of cancer, this compound promotes apoptosis by upregulating pro-apoptotic genes like Bax and p53, while downregulating the anti-apoptotic gene Bcl-2.[2] Furthermore, it demonstrates the ability to influence pigmentation by upregulating genes involved in melanogenesis via the PDE/cAMP/PKA pathway.[5]
This guide provides a foundational understanding of this compound's impact on gene expression. Further research, including genome-wide analyses like RNA sequencing, will be invaluable in constructing a more comprehensive picture of its molecular interactions and therapeutic potential.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in gene expression of CXCR4, CCR7 and BCL2 after treatment of breast cancer cells with saponin extract from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tribuloside's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines
For Immediate Release
This guide provides a comprehensive framework for validating the mechanism of action of Tribuloside, a natural flavonoid with demonstrated anti-inflammatory and melanogenesis-promoting properties. By leveraging knockout (KO) cell line technology, researchers can definitively elucidate the signaling pathways modulated by this promising compound. This document outlines detailed experimental protocols, presents a comparative analysis with alternative therapeutic agents, and visualizes the key molecular interactions.
Introduction to this compound and its Proposed Mechanisms
This compound, a flavonoid extracted from Tribulus terrestris, has garnered significant interest for its diverse biological activities. Pre-clinical studies, primarily relying on network pharmacology, molecular docking, and in vitro/in vivo models, have identified two principal mechanisms of action:
-
Anti-inflammatory Effects: In the context of conditions like Acute Lung Injury (ALI), this compound is proposed to exert its anti-inflammatory effects by modulating the PI3K-AKT and TNF signaling pathways. This modulation leads to a reduction in pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. Key protein targets identified include IL-6, TNF, IL-1B, MAPK3, BCL2, and STAT3.
-
Melanogenesis Promotion: this compound has been shown to enhance melanin (B1238610) production by acting on the PDE/cAMP/PKA signaling pathway.
While existing data are compelling, definitive validation of these pathways using knockout cell lines is a critical next step for advancing this compound in the drug development pipeline.
Validating the Anti-inflammatory Mechanism via PI3K-AKT and TNF Signaling Knockout
To confirm the role of the PI3K-AKT and TNF signaling pathways in this compound's anti-inflammatory activity, a series of experiments utilizing knockout cell lines are proposed.
Experimental Workflow: Knockout Validation of Anti-inflammatory Pathways
Caption: Workflow for validating this compound's anti-inflammatory mechanism.
Key Experimental Protocols
1. Generation of PIK3CA and TNFRSF1A Knockout Cell Lines:
-
Cell Line: A549 (human lung carcinoma) or RAW 264.7 (murine macrophage) cell lines are suitable models for studying inflammation.
-
Method: Employ CRISPR-Cas9 technology to generate specific knockouts of PIK3CA (the catalytic subunit of PI3K) and TNFRSF1A (TNF receptor 1).
-
Validation: Confirm successful knockout at the genomic level via Sanger sequencing of the target locus and at the protein level via Western blot to demonstrate the absence of the target protein.
2. Western Blot Analysis of Pathway Activation:
-
Objective: To measure the phosphorylation status of key downstream effectors.
-
Protocol:
-
Culture wild-type (WT), PIK3CA KO, and TNFRSF1A KO cells.
-
Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treat cells with varying concentrations of this compound.
-
Lyse cells and perform SDS-PAGE, followed by transfer to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of AKT (Ser473) and NF-κB p65 (Ser536).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Expected Outcome: In WT cells, this compound should reduce LPS-induced phosphorylation of AKT and NF-κB. This effect should be abrogated in the respective KO cell lines if the pathway is indeed the primary target.
3. ELISA for Pro-inflammatory Cytokines:
-
Objective: To quantify the secretion of TNF-α, IL-6, and IL-1β.
-
Protocol:
-
Culture and treat cells as described for the Western blot analysis.
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA using commercially available kits for human or murine TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
-
Expected Outcome: this compound should decrease the LPS-induced secretion of these cytokines in WT cells. This reduction will be attenuated in the KO cell lines if this compound's action is dependent on these pathways.
Comparative Analysis with Alternative Anti-inflammatory Agents
| Compound | Target Pathway | Reported Efficacy (IC50 or equivalent) | Reference |
| This compound | PI3K-AKT, TNF | Reduces inflammatory cytokines | [1][2] |
| Dexamethasone | Glucocorticoid Receptor | Varies by cell type and stimulus | N/A |
| Infliximab | TNF-α | Neutralizes TNF-α activity | [3] |
| Adalimumab | TNF-α | Neutralizes TNF-α activity | [3][4] |
| Etanercept | TNF-α | Soluble TNF receptor | [3] |
| LY294002 | PI3K | ~1.4 µM | [5] |
Validating the Melanogenesis-Promoting Mechanism via PDE/cAMP/PKA Signaling Knockout
To confirm this compound's role in melanogenesis through the PDE/cAMP/PKA pathway, knockout cell lines for a key phosphodiesterase isoform, PDE4D, are proposed.
Signaling Pathway: this compound's Effect on Melanogenesis
Caption: Proposed PDE/cAMP/PKA pathway for this compound-induced melanogenesis.
Key Experimental Protocols
1. Generation of PDE4D Knockout Cell Lines:
-
Cell Line: B16-F10 (murine melanoma) or MNT-1 (human melanoma) cells are appropriate models.
-
Method: Use CRISPR-Cas9 to generate PDE4D knockout cell lines.
-
Validation: Confirm knockout through genomic sequencing and Western blot analysis for the PDE4D protein.
2. Melanin Content Assay:
-
Objective: To quantify melanin production in response to this compound.
-
Protocol:
-
Culture WT and PDE4D KO melanoma cells.
-
Treat cells with varying concentrations of this compound for 72 hours.
-
Lyse the cells and solubilize the melanin pellet in NaOH.
-
Measure the absorbance at 475 nm and normalize to total protein content.
-
-
Expected Outcome: this compound should increase melanin content in WT cells. This effect is expected to be diminished in PDE4D KO cells if this compound's primary target is this phosphodiesterase.
3. cAMP Activity Assay:
-
Objective: To measure intracellular cAMP levels.
-
Protocol:
-
Culture WT and PDE4D KO cells.
-
Treat with this compound for a specified time course.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay-based kit (e.g., ELISA or HTRF).
-
-
Expected Outcome: this compound should lead to an accumulation of cAMP in WT cells. This effect should be less pronounced in PDE4D KO cells.
Comparative Analysis with Alternative Melanogenesis-Promoting Agents
| Compound | Target Pathway | Reported Effect | Reference |
| This compound | PDE/cAMP/PKA | Increases melanin synthesis | [6] |
| Forskolin | Adenylyl Cyclase | Activates cAMP production | N/A |
| IBMX | Phosphodiesterase (non-selective) | Inhibits cAMP degradation | [7] |
| Roflumilast | PDE4 | Increases melanocyte proliferation and melanization | [1] |
| Crisaborole | PDE4 | Increases melanocyte proliferation and melanization | [1] |
Conclusion
The use of knockout cell lines provides a powerful and definitive approach to validate the proposed mechanisms of action for this compound. The experimental frameworks outlined in this guide offer a clear path for researchers to confirm the roles of the PI3K-AKT, TNF, and PDE/cAMP/PKA signaling pathways in the therapeutic effects of this promising natural compound. Such validation is essential for its continued development and potential clinical application.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. cAMP-Glo™ Assay Protocol [promega.com]
- 3. pnas.org [pnas.org]
- 4. The simultaneous use of CRISPR/Cas9 to knock out the PI3Kca gene with radiation to enhance radiosensitivity and inhibit tumor growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIK3CA Knockout cell line (MHCC97-H) | Ubigene [ubigene.us]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Safety and Toxicity Profiles of Tribuloside and Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the known safety and toxicity profiles of Tribuloside, a natural flavonoid glycoside, and its synthetic analogues. Due to a significant lack of publicly available data on synthetic analogues of this compound, this guide will focus on the toxicological data available for this compound, primarily from studies on Tribulus terrestris extracts, and will draw comparisons with other relevant saponins (B1172615) and flavonoid glycosides. The guide also outlines detailed experimental protocols for key toxicity assays and visualizes relevant pathways and workflows to aid in research and development.
Executive Summary
This compound, a key bioactive constituent of Tribulus terrestris, is associated with various therapeutic effects. Existing research suggests a generally low toxicity profile for this compound itself, with one study indicating no toxic effects on cells. However, comprehensive quantitative toxicity data for the pure compound is scarce. In contrast, studies on various extracts of Tribulus terrestris present a more complex picture, with some extracts exhibiting cytotoxicity and genotoxicity under certain conditions. There is a notable absence of research on the synthesis and toxicological evaluation of synthetic this compound analogues. This guide compiles the available data to provide a comparative overview and detailed methodologies for future toxicological assessments.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of Tribulus terrestris extracts and other relevant compounds. It is important to note that the toxicity of extracts can be influenced by the presence of various other compounds besides this compound.
Table 1: In Vitro Cytotoxicity Data
| Compound/Extract | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| Tribulus terrestris Methanol Extract | NRK-52E (Rat Kidney Epithelial) | MTT | IC50 | 160 µg/mL | [1] |
| Tribulus terrestris Aqueous Extract 1 | Ovcar3 (Ovarian Carcinoma) | MTT | IC50 | 157.0 µg/mL | [2] |
| Hepa 1c1c7 (Murine Hepatoma) | MTT | IC50 | 38.2 µg/mL | [2] | |
| L929 (Fibroblasts) | MTT | IC50 | 7.4 µg/mL | [2] | |
| Protodioscin (a saponin (B1150181) from T. terrestris) | Hepa 1c1c7 | MTT | Cytotoxicity | >50% at 10 x 10⁻⁶ mol L⁻¹ | [2] |
| L929 | MTT | Cytotoxicity | >50% at ≥10 x 10⁻⁶ mol L⁻¹ | [2] | |
| Quercetin (a citroflavonoid) | VERO (Vervet Monkey Kidney) | MTT | IC50 | 465.41 ± 7.44 µM | [3] |
| MDCK (Canine Kidney Epithelial) | MTT | IC50 | 219.44 ± 7.22 µM | [3] |
Table 2: In Vivo Acute and Subacute Toxicity Data
| Compound/Extract | Animal Model | Study Type | Doses Tested | Key Findings | Citation(s) |
| Saponin-rich Butanol Extract of T. terrestris Fruits | Wistar Rats | Acute | Up to 2.0 g/kg | No mortality or signs of toxicity. | |
| Wistar Rats | Subacute (28 days) | 100, 200, 400 mg/kg/day | No significant changes in hematological, biochemical, or histopathological parameters. | ||
| Spray-Dried Extract of T. terrestris | Wistar Rats | Acute | 2000 and 5000 mg/kg | No morbidity or mortality. | |
| Wistar Rats | Subacute (28 days) | 500, 1000, 1500 mg/kg/day | No significant harmful effects observed. | ||
| Citroflavonoids (Quercetin, Hesperidin, Naringenin, Naringin) | Rats | Acute | Up to 2000 mg/kg | LD50 > 2000 mg/kg. | [3] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to ensure reproducibility and standardization in future studies.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet" shape with a tail, the length and intensity of which are proportional to the extent of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)
Principle: This method determines the acute oral toxicity of a substance by administering a single high dose to a small number of animals in a stepwise procedure.
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (usually females).
-
Dosing: Administer the test substance orally by gavage at a starting dose of 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg.
-
If mortality occurs, repeat the test at a lower dose level (e.g., 300 mg/kg). The procedure continues in a stepwise manner until the toxicity class of the substance can be determined.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Toxicity Testing
Caption: Workflow for in vitro cytotoxicity and genotoxicity testing.
General Workflow for In Vivo Acute Oral Toxicity Study (OECD 423)
Caption: Decision-tree workflow for an acute oral toxicity study.
Potential Signaling Pathways in Saponin-Induced Toxicity
Caption: Interconnected signaling pathways in saponin-induced toxicity.
Discussion and Future Directions
The available data suggests that while purified this compound may have a favorable safety profile, extracts from Tribulus terrestris can exhibit toxicity, which may be attributed to the complex mixture of phytochemicals present. The lack of information on synthetic analogues of this compound represents a significant research gap. Future studies should focus on:
-
Quantitative Toxicity of Pure this compound: Determining the IC50 values of purified this compound in a panel of cancerous and normal cell lines is crucial for a definitive safety assessment.
-
Synthesis and Evaluation of Analogues: The synthesis of this compound analogues with modifications to the aglycone or sugar moieties, followed by a comprehensive toxicological evaluation, could lead to the development of novel therapeutic agents with improved safety and efficacy.
-
Mechanistic Studies: Elucidating the specific molecular mechanisms and signaling pathways involved in the toxicity of Tribulus terrestris extracts and any potential toxicity of this compound is essential for a complete understanding of their biological effects.
This guide serves as a foundational resource for researchers in the field. The provided protocols and visualized workflows are intended to facilitate standardized and rigorous toxicological evaluations, ultimately contributing to the safer development of this compound-based therapeutics.
References
Benchmarking the purity of synthesized Tribuloside against commercially available standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of synthetically derived Tribuloside against commercially available standards. Ensuring the purity of active compounds is a critical step in research and development to guarantee reliable and reproducible results. This document outlines the analytical methodologies, presents comparative data, and visualizes the experimental workflows and relevant biological pathways.
This compound, a flavonoid glycoside primarily isolated from Tribulus terrestris L., has garnered significant interest for its diverse pharmacological activities.[1][2] It has been investigated for its role in enhancing melanogenesis and for its potential anti-inflammatory properties.[1][3][4] Given its therapeutic potential, the ability to produce high-purity this compound through synthesis is of great value. This guide details the necessary protocols to validate the purity of a synthesized batch against a certified commercial standard.
Experimental Protocols
The purity of a chemical compound is commonly assessed using a combination of chromatographic and spectroscopic techniques.[5][][7] For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation.[8]
1. Sample Preparation
-
Synthesized this compound: Accurately weigh 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent such as 50% aqueous acetonitrile (B52724) to create a 1 mg/mL stock solution.[9]
-
Commercial this compound Standard: Prepare a 1 mg/mL stock solution of the commercially available this compound standard using the same solvent and procedure as the synthesized sample.
-
Working Solutions: From the stock solutions, prepare working solutions at a concentration of 100 µg/mL by diluting with the same solvent.
-
Filtration: Prior to injection into the HPLC system, filter all working solutions through a 0.45-µm syringe filter to remove any particulate matter.[9]
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from established methods for the analysis of saponins (B1172615) and flavonoids from Tribulus terrestris.[8][10][11][12]
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8][12]
-
Mobile Phase: A gradient elution using:
-
Elution Gradient: A linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.[9]
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of both the synthesized and commercial this compound samples in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra for both samples.
-
Analysis: Compare the chemical shifts and coupling constants of the signals in the spectra of the synthesized sample with those of the commercial standard to confirm structural identity.
Data Presentation
The following table summarizes hypothetical data from the comparative analysis of synthesized this compound and a commercial standard.
| Parameter | Synthesized this compound | Commercial Standard | Acceptance Criteria |
| HPLC Analysis | |||
| Retention Time (min) | 15.2 | 15.2 | ± 2% of Standard |
| Purity by Area % | 98.5% | 99.2% | ≥ 98% |
| NMR Spectroscopy | |||
| ¹H NMR | Spectra match | Reference spectra | Conclusive Match |
| ¹³C NMR | Spectra match | Reference spectra | Conclusive Match |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity benchmarking of synthesized this compound.
This compound's Role in Melanogenesis Signaling
This compound has been shown to enhance melanogenesis by acting on the PDE/cAMP/PKA pathway.[1] The diagram below illustrates this signaling cascade.
References
- 1. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods in natural product chemistry | Clinical Gate [clinicalgate.com]
- 8. rjpponline.org [rjpponline.org]
- 9. scispace.com [scispace.com]
- 10. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Replicating key experiments on Tribuloside's bioactivity from published literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key experiments from published literature detailing the bioactivity of Tribuloside, a natural flavonoid extracted from Tribulus terrestris.[1][2] The focus is on providing detailed methodologies and comparative data to enable replication and further investigation of its therapeutic potential. This compound has demonstrated significant pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects.[3][4]
Anti-inflammatory Activity in Acute Lung Injury (ALI)
A primary area of research for this compound has been its potent anti-inflammatory effects, particularly in the context of Acute Lung Injury (ALI).[1][3] Studies have shown that this compound can significantly reduce inflammation and lung tissue damage in animal models of ALI induced by lipopolysaccharide (LPS).[1][3]
Key Experimental Model: LPS-Induced ALI in Mice
This model is widely used to screen for and evaluate the efficacy of anti-inflammatory agents.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of ALI: A single intratracheal instillation of lipopolysaccharide (LPS) from E. coli is administered to induce acute lung injury.
-
This compound Administration: this compound is administered to the treatment groups, often intraperitoneally, at varying doses and time points (e.g., before or after LPS challenge) to assess both prophylactic and therapeutic effects.[3]
-
Sample Collection: At specified time points after LPS induction (e.g., 24, 48, 72 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[3]
-
Analysis:
-
Inflammatory Cell Infiltration: Total and differential cell counts (neutrophils, macrophages) in BALF are determined.
-
Cytokine Levels: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in BALF or lung homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[3]
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.[3]
-
Protein Expression: Western blot analysis is used to measure the expression of key proteins in inflammatory signaling pathways.[5][6]
-
Quantitative Data: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced ALI
The following table summarizes the typical quantitative results observed in these experiments, demonstrating a dose-dependent reduction in key inflammatory markers.
| Treatment Group | TNF-α (pg/mL) in BALF | IL-6 (pg/mL) in BALF | IL-1β (pg/mL) in BALF |
| Control | Undetectable or Baseline | Undetectable or Baseline | Undetectable or Baseline |
| LPS Only | Significantly Elevated (e.g., >500) | Significantly Elevated (e.g., >1000) | Significantly Elevated (e.g., >200) |
| LPS + this compound (Low Dose) | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| LPS + this compound (High Dose) | Significantly Reduced (approaching baseline) | Significantly Reduced (approaching baseline) | Significantly Reduced (approaching baseline) |
Note: The actual values can vary based on the specific experimental setup, including the dose of LPS and this compound, and the timing of sample collection.[3]
Signaling Pathways Implicated in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Network pharmacology and experimental validation have identified the PI3K-Akt and MAPK signaling pathways as critical targets.[3]
PI3K-Akt Signaling Pathway: This pathway is crucial in regulating cell survival and inflammation. This compound has been shown to modulate this pathway, potentially leading to the inhibition of apoptosis and reduction of the inflammatory response.[3]
Caption: PI3K-Akt signaling pathway in inflammation and its inhibition by this compound.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of inflammation. This compound has been found to interact with key components of this pathway, such as MAPK3, suggesting its role in modulating inflammatory protein expression.[3]
Caption: MAPK signaling cascade in inflammation and the inhibitory effect of this compound.
Anticancer Activity
This compound and extracts from Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines, including breast, cervical, ovarian, and lung cancer.[7][8] The proposed mechanism involves the induction of apoptosis.
Key Experimental Protocols
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound on cancer cells. Cancer cell lines (e.g., MCF-7 for breast cancer) are treated with varying concentrations of this compound for 24-72 hours. The cell viability is then measured using the MTT colorimetric assay.[8]
-
Apoptosis Assays:
-
DNA Fragmentation Analysis: A hallmark of apoptosis, DNA fragmentation can be visualized by agarose (B213101) gel electrophoresis of DNA extracted from treated cells.[8]
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation in situ.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, is measured to confirm the induction of apoptosis.[8]
-
-
Gene and Protein Expression Analysis (RT-PCR and Western Blot): To investigate the molecular mechanisms of apoptosis, the expression levels of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) genes and proteins are analyzed.[8]
Quantitative Data: Cytotoxicity of T. terrestris Extracts on Cancer Cell Lines
| Cell Line | Extract | IC50 (µg/mL) |
| MCF-7 (Breast Cancer) | Methanol Extract | 74.1[7][9] |
| SK-OV-3 (Ovarian Cancer) | Methanol Extract | 89.4[7] |
Apoptotic Signaling Pathway
The anticancer activity of this compound is believed to be mediated through the induction of both intrinsic and extrinsic apoptotic pathways, characterized by the upregulation of Bax and p53, and downregulation of Bcl-2.[8]
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative metabolomic analysis of Tribuloside-treated versus untreated biological samples
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the biological effects of Tribuloside treatment, drawing upon available metabolomic data and mechanistic studies. While direct, comprehensive metabolomic profiling of this compound-treated versus untreated biological samples is not extensively documented in current literature, this analysis synthesizes existing research to offer valuable insights for the scientific community. We will present data from a closely related compound, 3-cinnamoylthis compound, to illustrate the potential metabolic impact, alongside established signaling pathways affected by this compound.
Data Presentation: Metabolomic Changes Induced by a this compound Derivative
The following table summarizes the significant metabolic alterations observed in LPS-activated RAW 264.7 cells treated with 3-cinnamoylthis compound (3-CT), a compound structurally related to this compound. This data provides a potential framework for understanding the anti-inflammatory and metabolic regulatory effects that may be shared with this compound.[1]
| Metabolite | Change in 3-CT Treated Cells vs. LPS-activated Cells | Implicated Metabolic Pathway |
| Phenylalanine | Significantly Increased | Amino Acid Metabolism |
| Alanine | Significant Change | Amino Acid Metabolism |
| Lysine | Significant Change | Amino Acid Metabolism |
| Homoserine | Significant Change | Amino Acid Metabolism |
| Sarcosine | Significant Change | Amino Acid Metabolism |
| Glycine | Significant Change | Amino Acid Metabolism |
| Histidine | Significant Change | Amino Acid Metabolism |
Note: The study on 3-cinnamoylthis compound indicated that treatment helped to rebalance (B12800153) the disturbed energy and amino acid metabolism caused by LPS induction.[1]
Experimental Protocols
The methodologies outlined below are based on studies investigating the biological activities of this compound and its derivatives.
Cell Culture and Treatment (for Anti-inflammatory and Metabolomic Analysis)[1]
-
Cell Line: RAW 264.7 macrophage cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment Protocol: Cells are pre-treated with the compound (e.g., 3-cinnamoylthis compound) for a specified duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Metabolite Extraction and Analysis (¹H-NMR-Based)[1]
-
Sample Preparation: After treatment, cells are washed with phosphate-buffered saline (PBS) and quenched with cold methanol (B129727) to halt metabolic activity.
-
Extraction: Metabolites are extracted using a solvent system (e.g., methanol, water, and chloroform). The aqueous layer containing polar metabolites is collected.
-
Analysis: The extracted samples are analyzed using a ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectrometer.
-
Data Processing: The resulting spectra are processed, and metabolites are identified and quantified using appropriate software and databases. Statistical analysis is then performed to identify significant changes between treated and untreated groups.
Western Blotting (for Signaling Pathway Analysis)[2]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., PDE, p-CREB, MITF, Tyrosinase) and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) system.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its effects through various signaling pathways. Below are visual representations of a key pathway and a typical experimental workflow.
Caption: this compound's role in the PDE/cAMP/PKA signaling pathway.[2]
Caption: Experimental workflow for comparative metabolomic analysis.
References
- 1. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of Tribuloside's Effects in Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of saponins (B1172615) derived from Tribulus terrestris, with a focus on validating the potential clinical relevance of its constituent, Tribuloside. While data on purified this compound is limited in publicly available literature, this document synthesizes findings from studies on Tribulus terrestris extracts and saponin (B1150181) fractions, which include this compound, to offer insights into their biological activity in human cancer cell lines. The performance of these extracts is compared with standard chemotherapeutic agents to benchmark their efficacy.
Comparison of Antiproliferative and Cytotoxic Effects
The antiproliferative activity of Tribulus terrestris extracts has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. For comparison, IC50 values for the conventional chemotherapeutic drug Doxorubicin are also included.
Disclaimer: The data presented for Tribulus terrestris pertains to extracts and saponin fractions, not purified this compound. The composition of these extracts can vary, which may influence the reported IC50 values.
Table 1: Comparative Antiproliferative Activity (IC50) in Human Cancer Cell Lines
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Treatment Duration | Source |
| T. terrestris Methanolic Extract | MCF-7 | Breast Adenocarcinoma | 218.19 µg/mL | Not Specified | [1][2] |
| T. terrestris Methanolic Extract | A549 | Lung Carcinoma | 179.62 µg/mL | Not Specified | [1][2] |
| T. terrestris Saponin Fraction | MCF-7 | Breast Adenocarcinoma | 28.32 µg/mL | Not Specified | |
| Doxorubicin | BT-20 | Triple-Negative Breast Carcinoma | 320 nM (~0.18 µg/mL) | 72 hours | [3] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 8306 nM (~4.8 µg/mL) | Not Specified | [4] |
| Doxorubicin | A549 | Lung Carcinoma | > 20 µM (> 11.59 µg/mL) | 24 hours | [5] |
Comparison of Apoptotic Effects in Human Cancer Cell Lines
A key mechanism of anti-cancer agents is the induction of apoptosis, or programmed cell death. The following table compares the apoptotic effects of a Tribulus terrestris methanolic extract on MCF-7 breast cancer cells with the standard chemotherapeutic agent Cisplatin.
Table 2: Comparative Analysis of Apoptosis Induction in MCF-7 Cells
| Treatment | Total Apoptotic Cells (%) (Early + Late) | Fold Increase vs. Untreated | DNA Damage (TUNEL Assay, % of cells) | Source |
| Untreated Control | 4.24% | 1.0 | 8.68% | [1] |
| T. terrestris Methanolic Extract | 15.31% | 3.6 | 27.9% | [1] |
| Cisplatin (Standard Drug) | 25.48% | 6.0 | 41.9% | [1] |
Implicated Signaling Pathways
Saponins from Tribulus terrestris, including this compound, are believed to exert their anti-cancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Intrinsic and Extrinsic Apoptosis Pathways
Tribulus terrestris extracts have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
PI3K/Akt and MAPK Signaling Pathways
Network pharmacology studies suggest that this compound may also target the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation. Inhibition of these pathways can lead to decreased tumor growth.
Experimental Protocols & Workflows
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.
Western Blot for Apoptosis-Related Proteins (Bax/Bcl-2)
This technique is used to detect and quantify specific proteins in a sample.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels and the Bax/Bcl-2 ratio.[6][7]
Conclusion
The available evidence from studies on Tribulus terrestris extracts suggests that its saponin components, which include this compound, possess notable anti-cancer properties in human cell lines. These effects appear to be mediated through the induction of apoptosis via the intrinsic and extrinsic pathways, and potentially through the modulation of key cell survival pathways like PI3K/Akt and MAPK.
However, a significant gap in the literature exists regarding the specific activity of purified this compound. The quantitative data presented here, derived from extracts, provides a valuable preliminary indication of efficacy but should be interpreted with caution. To truly validate the clinical relevance of this compound, further research is imperative. Future studies should focus on:
-
Evaluating the cytotoxic and apoptotic effects of purified this compound across a panel of human cancer cell lines to determine its specific IC50 values and efficacy.
-
Conducting direct comparative studies of purified this compound against existing chemotherapeutic agents and other relevant saponins.
-
Utilizing quantitative proteomics to identify the specific molecular targets of this compound and further elucidate its mechanism of action.
Such studies will be crucial for advancing this compound from a compound of interest to a potential candidate for clinical development in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tribuloside: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like tribuloside is essential. This document provides a comprehensive, step-by-step guide to ensure the safe and compliant disposal of this compound waste.
I. Understanding the Hazard Profile
II. Quantitative Data Summary
For comparative purposes, the following table summarizes key data for this compound and the related compound, Tribenoside.
| Property | This compound | Tribenoside |
| Molecular Formula | C₃₀H₂₆O₁₃[5][6] | C₂₉H₃₄O₆[7] |
| Molecular Weight | 594.52 g/mol [5] | 478.6 g/mol [7] |
| Solubility | DMSO: 125 mg/mL (ultrasonic)[5] | No data available |
| Storage Temperature | -20°C (Powder, protect from light)[5] | Store in accordance with product insert[3] |
| Known Hazards | Belongs to the saponin (B1150181) class, which can be toxic.[1][2] | Toxic to aquatic life with long lasting effects.[3][4] |
III. Recommended Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and associated materials. This protocol is designed to minimize risks to laboratory personnel and the environment.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous reactions.[8]
-
Solid Waste: Collect all solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof container.[9]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and shatter-resistant container.[9]
-
Never mix this compound waste with general laboratory trash or other incompatible chemical waste. [9][10]
Step 3: Container Labeling Clear and accurate labeling is mandatory for safe waste management.[8][10]
-
All waste containers must be clearly labeled as "Hazardous Chemical Waste."[9]
-
The label must include the full chemical name, "this compound," and the approximate concentration if in solution.
-
Ensure the date of waste accumulation is also recorded on the label.[8]
Step 4: Waste Storage Store waste containers in a designated and secure area that meets the following criteria:
-
Well-ventilated.[9]
-
Away from heat sources and direct sunlight.[10]
-
In a location that prevents unauthorized access.[8]
-
Use secondary containment to catch any potential leaks.[8][11]
Step 5: Final Disposal
-
Do not pour this compound waste down the sink or dispose of it in regular trash. [12][13] This is strictly prohibited for hazardous chemicals.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][12]
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[8][11]
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting personnel and the environment.
References
- 1. Toxicity and extraction of Saponin_Chemicalbook [chemicalbook.com]
- 2. Saponin - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of Tribuloside: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited specific safety data. Tribuloside, a flavonoid with potential therapeutic applications, requires careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on handling potent pharmaceutical compounds of unknown toxicity is strongly recommended. The following procedures are based on general best practices for handling chemical compounds in a research setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Double Gloving | Wear two pairs of nitrile gloves. Change the outer glove immediately upon contamination and both pairs frequently. |
| Eyes/Face | Safety Goggles and Face Shield | Use chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-level respirator is recommended when handling the powder outside of a certified chemical fume hood or other containment device to prevent inhalation. |
| Body | Laboratory Coat or Gown | A clean, buttoned laboratory coat should be worn. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes should be worn to protect against spills. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination.
-
Preparation and Planning :
-
Review all available information on this compound and similar flavonoid compounds.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the work area by ensuring it is clean and uncluttered. All handling of powdered this compound should be conducted in a certified chemical fume hood.
-
-
Handling and Weighing :
-
Wear all required PPE before handling the compound.
-
Carefully weigh the desired amount of this compound in a chemical fume hood to prevent inhalation of the powder.
-
Use a spatula or other appropriate tool to handle the powder, avoiding direct contact.
-
-
Solution Preparation :
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Waste Responsibly
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, disposable gowns, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.
-
Disposal Procedures : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
By adhering to these stringent safety protocols, researchers can confidently work with this compound while prioritizing their well-being and maintaining a secure and compliant laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the research and development process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
